Product packaging for 3-Fluoropyridine-2,6-diamine(Cat. No.:CAS No. 960138-28-7)

3-Fluoropyridine-2,6-diamine

Cat. No.: B1442232
CAS No.: 960138-28-7
M. Wt: 127.12 g/mol
InChI Key: IBULQJBQFLESAS-UHFFFAOYSA-N
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Description

3-Fluoropyridine-2,6-diamine is a useful research compound. Its molecular formula is C5H6FN3 and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3 B1442232 3-Fluoropyridine-2,6-diamine CAS No. 960138-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBULQJBQFLESAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698196
Record name 3-Fluoropyridine-2,6-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960138-28-7
Record name 3-Fluoropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoropyridine-2,6-diamine. The content is structured to deliver not just data, but also actionable insights and detailed methodologies, reflecting the practical needs of researchers in the field of drug discovery and development.

Strategic Overview: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from the unique interplay of its structural features: a pyridine core, a fluorine substituent, and two amino groups. The pyridine ring is a common scaffold in numerous approved drugs, offering a balance of metabolic stability and aqueous solubility. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by modulating its lipophilicity, pKa, and metabolic stability, often leading to improved drug-like properties.[1][2] The two amino groups provide versatile handles for synthetic elaboration, allowing for the construction of diverse chemical libraries and the fine-tuning of interactions with biological targets.[2] A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in harnessing its full potential for the design of novel therapeutics.

Fundamental Physicochemical Characteristics

A comprehensive physicochemical profile is the bedrock upon which successful drug development is built. This section details the known properties of this compound and provides robust protocols for their experimental determination.

Molecular Identity and Physical Properties
  • Chemical Name: this compound

  • Synonyms: 2,6-Diamino-3-fluoropyridine

  • CAS Number: 960138-28-7[2]

  • Molecular Formula: C₅H₆FN₃[2]

  • Molecular Weight: 127.12 g/mol [2]

Table 1: Physical Properties of this compound

PropertyValueSource
Physical StateOff-white to light brown crystalline powderGeneral observation for similar compounds
Melting Point135-139 °CCommercially available data
Boiling Point270.2 ± 35.0 °C at 760 mmHg[2]

Experimental Insight: Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range can indicate the presence of impurities.[3]

Protocol: Capillary Melting Point Determination [3][4][5][6]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before proceeding.

  • Slow Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting range.

  • Purity Assessment: A narrow melting range (≤ 2 °C) is indicative of high purity.

graphdot cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder the sample prep2 Load into a capillary tube measure1 Place in melting point apparatus prep2->measure1 measure2 Heat slowly (1-2 °C/min) measure1->measure2 measure3 Observe and record melting range measure2->measure3

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.

Table 2: Predicted and Expected Aqueous Solubility

pHExpected SolubilityRationale
1.2 (Stomach)HighProtonation of basic amino and pyridine nitrogens to form soluble salts.
6.8 (Intestine)ModeratePartial protonation.
7.4 (Blood)LowerPredominantly neutral form, solubility governed by intrinsic properties.

Experimental Insight: HPLC-Based Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for determining the solubility of compounds in various aqueous buffers.[7][8][9][10][11]

Protocol: HPLC-Based Thermodynamic Solubility Assay [8][9][10]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add an excess of the solid compound to vials containing aqueous buffers of different pH values (e.g., 1.2, 6.8, 7.4).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant by HPLC with UV detection, against a standard curve prepared from the stock solution.

graphdot cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to buffers of varying pH equil1 Shake for 24h at constant temp. prep1->equil1 analysis1 Centrifuge and filter supernatant equil1->analysis1 analysis2 Quantify concentration by HPLC-UV analysis1->analysis2

Caption: Workflow for HPLC-Based Solubility Determination.

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which in turn influences its solubility, permeability, and interactions with biological targets. As a basic compound, this compound is expected to have multiple pKa values corresponding to the protonation of its nitrogen atoms.

Experimental Insight: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for pKa determination, offering high accuracy and precision.[12][13][14][15][16]

Protocol: Potentiometric pKa Determination [12][13][14]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent such as methanol may be used for poorly soluble compounds, but the pKa will then need to be extrapolated to 0% co-solvent.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) of the titration curve.

graphdot cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in solution of known ionic strength titrate1 Titrate with standardized acid prep1->titrate1 titrate2 Monitor pH continuously titrate1->titrate2 analysis1 Plot pH vs. volume of titrant titrate2->analysis1 analysis2 Determine pKa from half-equivalence point analysis1->analysis2

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's affinity for a non-polar environment and is a key predictor of its ability to cross biological membranes. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic forms.

Experimental Insight: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[17][18][19][20][21]

Protocol: Shake-Flask LogD Determination at pH 7.4 [17][20][21]

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and pre-saturate the PBS with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ-ₒctanol / [Compound]ₐqueous).

graphdot cluster_prep Phase Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol and aqueous buffer part1 Dissolve compound in aqueous phase prep1->part1 part2 Add n-octanol and shake to equilibrate part1->part2 analysis1 Separate phases by centrifugation part2->analysis1 analysis2 Quantify concentration in each phase analysis1->analysis2 analysis3 Calculate LogD analysis2->analysis3

Caption: Workflow for Shake-Flask LogD Determination.

Conclusion and Future Directions

This compound is a compound of significant interest with favorable predicted physicochemical properties for drug development. This guide has provided a framework for the experimental determination of its key characteristics. The generation of robust, high-quality data for melting point, solubility, pKa, and lipophilicity is essential for guiding synthetic efforts, interpreting structure-activity relationships, and ultimately, for the successful progression of drug candidates into clinical development. It is strongly recommended that these experimental protocols be followed to build a comprehensive and reliable physicochemical profile for this important molecule and its derivatives.

References

Introduction: The Strategic Importance of 3-Fluoropyridine-2,6-diamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoropyridine-2,6-diamine

This compound is a critical heterocyclic building block in medicinal chemistry. Its structure is deceptively simple, yet it imparts a unique combination of properties to active pharmaceutical ingredients (APIs). The strategic placement of a fluorine atom on the pyridine ring can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. The two amino groups at the 2- and 6-positions provide key hydrogen bonding donors, crucial for molecular recognition at biological targets. Consequently, this scaffold is integral to the development of advanced therapeutic agents, particularly as a key intermediate in the synthesis of kinase inhibitors for oncology.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the core synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and validating the trustworthiness of each protocol.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two primary strategic directions, each with distinct advantages and challenges.

  • Pathway A: Convergent Double Amination. This robust pathway commences with a pre-fluorinated pyridine core, 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution (SNAr) to install the two amino groups. This is often the preferred industrial route due to its high convergence and predictability.

  • Pathway B: Late-Stage Electrophilic Fluorination. This strategy begins with the commercially available 2,6-diaminopyridine and introduces the fluorine atom in a later step via direct C-H fluorination. While more atom-economical in principle, this pathway faces challenges in selectivity and requires careful control of reaction conditions.

The following sections will provide a deep dive into the mechanistic underpinnings and practical execution of these two core pathways.

Pathway A: Double Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor

This pathway is a classic example of leveraging the inherent reactivity of halopyridines. The electron-withdrawing nature of the ring nitrogen atom renders the carbon atoms at the 2- and 6-positions (α and γ to the nitrogen) highly electrophilic and thus susceptible to nucleophilic attack. This effect is the cornerstone of nucleophilic aromatic substitution (SNAr) on pyridine systems.[2][3]

Causality and Mechanistic Insight

The success of this pathway hinges on a hierarchy of reactivity. Chlorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions. Fluorine atoms at these positions are even more reactive.[2] However, a fluorine atom at the C3 position is significantly less reactive towards nucleophilic substitution. This differential reactivity allows for the selective displacement of the chlorine atoms while the desired C3-fluorine remains intact. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex, whose formation is the rate-determining step.[3]

The choice of an ammonia source and reaction conditions is critical. High-pressure ammonia in a suitable solvent is often used to drive the reaction to completion. The use of a copper catalyst can also facilitate the amination of aryl halides under milder conditions.[4]

Workflow Diagram: Pathway A

Pathway_A cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Double Amination (SNAr) A 3-Amino-2,6-dichloropyridine B 2,6-Dichloro-3-fluoropyridine A->B Balz-Schiemann Reaction (NaNO₂, HBF₄) C This compound B->C Ammonia (aq. or gas) High Temperature & Pressure Solvent (e.g., Dioxane) caption_A Logical workflow for the Double SNAr Pathway.

Caption: Logical workflow for the Double SNAr Pathway.

Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 2,6-Dichloro-3-fluoropyridine from 3-Amino-2,6-dichloropyridine

This precursor synthesis utilizes the Balz-Schiemann reaction, a reliable method for introducing fluorine into an aromatic ring via a diazonium salt.[5]

  • Diazotization: To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄, 48% in water), add 3-amino-2,6-dichloropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the resulting suspension at 0-5 °C for 15 minutes.

  • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture for an additional 1 hour at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Fluorodediazoniation: Isolate the precipitated diazonium salt by filtration and wash with cold ether.

  • Carefully heat the dried salt under vacuum or in a high-boiling inert solvent (e.g., xylene) to induce thermal decomposition, which releases N₂ gas and forms the C-F bond.

  • Purification: The crude product is purified by distillation or column chromatography on silica gel to yield 2,6-dichloro-3-fluoropyridine.[5]

Step 2: Double Amination of 2,6-Dichloro-3-fluoropyridine

  • Reaction Setup: In a high-pressure autoclave, charge 2,6-dichloro-3-fluoropyridine (1.0 eq) and a suitable solvent such as 1,4-dioxane or N-methyl-2-pyrrolidone (NMP).

  • Seal the vessel and purge with nitrogen. Cool the vessel and introduce aqueous ammonia (28-30%, 10-20 eq) or condensed ammonia gas.

  • Reaction Execution: Heat the sealed reactor to 120-160 °C. The internal pressure will increase significantly. Maintain heating with vigorous stirring for 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Data Summary: Pathway A
ParameterAssessment
Overall Yield Moderate to Good (typically 40-60% over two steps)
Scalability Highly scalable; suitable for industrial production.
Key Advantages Convergent, predictable, utilizes well-established reactions. Good regiochemical control.
Challenges Requires handling of potentially hazardous reagents (HBF₄, diazonium salts) and high-pressure equipment.

Pathway B: Direct Electrophilic Fluorination of 2,6-Diaminopyridine

This pathway is an attractive alternative that introduces the fluorine atom directly onto the readily available 2,6-diaminopyridine scaffold. The two amino groups are powerful activating, ortho-para directing groups, making the C3 and C5 positions electronically rich and susceptible to electrophilic attack.

Causality and Mechanistic Insight

The key to this pathway is the use of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄).[6] These reagents contain a "positive" fluorine atom that can be attacked by an electron-rich aromatic ring. The mechanism involves the direct attack of the π-system of the diaminopyridine ring on the electrophilic fluorine of the reagent.[7]

The primary challenge is controlling the reaction's selectivity and preventing over-fluorination or side reactions. The strong activating nature of the amino groups can lead to multiple fluorination products or oxidation. The choice of solvent and reaction temperature is critical to modulate the reactivity and achieve the desired mono-fluorinated product. Acidic conditions are often employed to protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution, though this can be complex with the basic amino groups present.

Workflow Diagram: Pathway B

Pathway_B cluster_0 Direct C-H Fluorination D 2,6-Diaminopyridine E This compound D->E Electrophilic Fluorinating Agent (e.g., Selectfluor®) Solvent (e.g., MeCN, H₂SO₄) caption_B Workflow for the Direct Electrophilic Fluorination Pathway.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2,6-diamine is a key building block in medicinal chemistry, finding application in the development of novel therapeutics. The strategic introduction of a fluorine atom and two amino groups onto the pyridine scaffold imparts unique electronic and binding properties, making it a sought-after intermediate in drug discovery. This technical guide provides a comprehensive overview of the primary and alternative starting materials for the synthesis of this compound. It delves into the mechanistic rationale behind the most prevalent synthetic strategies, offering detailed experimental protocols and highlighting key considerations for process optimization and safety. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.

Introduction: The Strategic Importance of this compound

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-diaminopyridine motif provides multiple points for further functionalization and can act as a robust hydrogen bond donor and acceptor. The combination of these features in this compound makes it a highly valuable and versatile intermediate for the construction of complex molecular architectures with potential therapeutic applications.

The synthesis of this trifunctional pyridine derivative requires a carefully planned strategy to ensure regiochemical control and high yields. This guide will primarily focus on the most established and practical approach, which involves the initial construction of a suitably halogenated 3-fluoropyridine precursor, followed by the introduction of the amino groups.

The Principal Synthetic Pathway: A Two-Stage Approach

The most widely adopted and logical synthetic route to this compound commences with a pre-fluorinated and di-halogenated pyridine core. This strategy allows for precise control over the positioning of the substituents and leverages well-established synthetic transformations. The key starting material for this pathway is 2,6-dichloro-3-fluoropyridine .

The overall synthetic strategy can be visualized as a two-stage process:

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Diamination A 3-Amino-2,6-dichloropyridine B 2,6-Dichloro-3-fluoropyridine A->B Balz-Schiemann Reaction C 2,6-Dichloro-3-fluoropyridine D This compound C->D Nucleophilic Aromatic Substitution (SNAr)

Caption: Overview of the two-stage synthesis of this compound.

Stage 1: Synthesis of the Key Intermediate, 2,6-Dichloro-3-fluoropyridine

The cornerstone of this synthetic approach is the preparation of 2,6-dichloro-3-fluoropyridine. The most reliable and frequently cited method for its synthesis is the Balz-Schiemann reaction, starting from 3-amino-2,6-dichloropyridine.

3-Amino-2,6-dichloropyridine is a commercially available starting material. Its synthesis is typically achieved through the nitration of 2,6-dichloropyridine followed by reduction of the resulting nitro-intermediate.

The Balz-Schiemann reaction is a classic and dependable method for the introduction of a fluorine atom onto an aromatic ring.[2] The reaction proceeds via the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism: The reaction is initiated by the formation of a diazonium salt from the reaction of the primary amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate. Gentle heating of this salt leads to the elimination of nitrogen gas and boron trifluoride, with the fluoride anion from the tetrafluoroborate acting as the nucleophile to displace the diazonium group and form the aryl fluoride.[3]

G A 3-Amino-2,6-dichloropyridine B Diazonium Salt Intermediate A->B 1. NaNO₂, H⁺ (Diazotization) C Diazonium Tetrafluoroborate B->C 2. HBF₄ D 2,6-Dichloro-3-fluoropyridine C->D 3. Heat (Δ) (- N₂, - BF₃)

Caption: The Balz-Schiemann reaction for the synthesis of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluoropyridine via Balz-Schiemann Reaction

  • Materials:

    • 3-Amino-2,6-dichloropyridine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Fluoroboric acid (HBF₄, typically 48-50% in water)

    • Ice

    • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

    • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 3-amino-2,6-dichloropyridine in concentrated hydrochloric acid, cooled in an ice-water bath to maintain a temperature between 0 and 5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

    • To the resulting diazonium salt solution, slowly add cold fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

    • Collect the precipitated salt by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

    • Carefully dry the diazonium tetrafluoroborate salt. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

    • Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose, releasing nitrogen gas and boron trifluoride, to yield the crude 2,6-dichloro-3-fluoropyridine.

    • The crude product can be purified by distillation or recrystallization.

  • Expected Yield: The yield for this reaction can vary but is typically in the range of 50-70%.

Stage 2: Diamination of 2,6-Dichloro-3-fluoropyridine

With the key intermediate in hand, the next and final stage is the introduction of the two amino groups at the 2- and 6-positions. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The pyridine ring is inherently electron-deficient, and this electron deficiency is further enhanced by the presence of the electronegative fluorine and chlorine atoms. This makes the carbon atoms at the 2- and 6-positions highly susceptible to attack by nucleophiles.[2] The SNAr reaction on halopyridines typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

Rationale for Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most activated towards nucleophilic attack. In 2,6-dichloro-3-fluoropyridine, both the C2 and C6 positions are activated. The incoming nucleophile (ammonia or an amine) will displace the chloride ions, which are good leaving groups. The fluorine at the 3-position, while electron-withdrawing, is a poorer leaving group compared to chlorine in nucleophilic aromatic substitution on five-membered rings and is generally not displaced under these conditions.

G A 2,6-Dichloro-3-fluoropyridine B Meisenheimer Complex (Resonance Stabilized) A->B + 2 NH₃ (Nucleophilic Attack) C This compound B->C - 2 HCl (Elimination)

Caption: Mechanism of the double amination of 2,6-dichloro-3-fluoropyridine.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 2,6-Dichloro-3-fluoropyridine

    • Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or liquid ammonia)

    • A suitable solvent (e.g., ethanol, methanol, or dioxane)

    • A sealed reaction vessel (e.g., a pressure vessel or a sealed tube) if using a volatile ammonia source.

  • Procedure:

    • In a pressure vessel, dissolve 2,6-dichloro-3-fluoropyridine in a suitable solvent such as ethanol.

    • Add an excess of the ammonia source (e.g., a concentrated solution of ammonia in methanol or aqueous ammonia).

    • Seal the vessel and heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction time can vary from several hours to overnight. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate pressure-rated equipment.

    • After the reaction is complete, cool the vessel to room temperature before carefully opening it.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel.

  • Expected Yield: The yield for the diamination step is generally good, often exceeding 80%.

StepStarting MaterialProductReagentsTypical Yield
13-Amino-2,6-dichloropyridine2,6-Dichloro-3-fluoropyridineNaNO₂, HBF₄50-70%
22,6-Dichloro-3-fluoropyridineThis compoundAmmonia>80%

Alternative Synthetic Strategies and Starting Materials

While the pathway described above is the most common, other strategies for the synthesis of this compound can be considered, although they may present greater challenges in terms of regioselectivity and availability of starting materials.

Direct Fluorination of 2,6-Diaminopyridine

The direct C-H fluorination of an existing 2,6-diaminopyridine scaffold is an attractive, atom-economical approach. However, achieving regioselectivity at the 3-position of the pyridine ring can be challenging. Electrophilic fluorinating agents would likely react with the more nucleophilic amino groups, and radical fluorination methods may lack the desired positional control.

Ring Construction from Acyclic Precursors

Another theoretical approach involves the construction of the this compound ring from acyclic, fluorinated starting materials. For instance, a patent describes the synthesis of pyridine-2,6-diamines from 3-hydroxy pentane 1,5-dinitrile.[5] A fluorinated analogue of this dinitrile could potentially be used in a similar cyclization reaction to generate the desired product. However, the synthesis of such a fluorinated acyclic precursor may be complex and this route is not well-documented in the literature for this specific target molecule.

Safety and Handling Considerations

  • Balz-Schiemann Reaction: Diazonium salts, especially when dry, are potentially explosive and should be handled with extreme care. The reaction should be carried out behind a safety shield, and the diazonium salt should not be scraped or subjected to shock. The thermal decomposition step should be performed with gentle and controlled heating.

  • Amination Reaction: The use of ammonia and heating in a sealed vessel requires a properly functioning pressure vessel and adherence to all safety protocols for high-pressure reactions. The reaction should be conducted in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed at all times.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-stage process starting from 3-amino-2,6-dichloropyridine. The key steps involve a Balz-Schiemann reaction to introduce the fluorine atom, yielding the intermediate 2,6-dichloro-3-fluoropyridine, followed by a double nucleophilic aromatic substitution with ammonia to install the two amino groups. This well-established route offers excellent control over regiochemistry and generally provides good to high yields. While alternative strategies exist in principle, they are often hampered by challenges in selectivity or the availability of starting materials. This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis of this important medicinal chemistry building block.

References

A Spectroscopic Guide to 3-Fluoropyridine-2,6-diamine: Predictive Analysis and Characterization Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 3-Fluoropyridine-2,6-diamine, a key heterocyclic building block for pharmaceutical and materials science research. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages foundational spectroscopic principles and extensive data from analogous structures to construct a reliable, predictive spectroscopic profile. We present detailed methodologies and expected outcomes for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F). This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with confidence, providing both the theoretical underpinnings and practical protocols necessary for laboratory application.

Introduction: The Analytical Imperative

This compound is a substituted pyridine ring possessing a unique electronic profile. The two electron-donating amino groups at the C2 and C6 positions strongly activate the ring, while the electronegative fluorine atom at the C3 position serves as a key modulator of reactivity and physicochemical properties. This substitution pattern makes it a valuable intermediate in the synthesis of novel bioactive molecules and functional materials.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide the essential "fingerprint" of a molecule. However, for novel or less-common compounds like this compound, a consolidated reference dataset is often unavailable. This guide bridges that gap by providing a robust, predictive analysis grounded in empirical data from structurally related compounds and first principles of chemical spectroscopy. The insights herein are designed to be a self-validating system, explaining the causality behind expected spectral features and providing researchers with the tools to confirm them experimentally.

Mass Spectrometry (MS): Elucidating Molecular Integrity and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structural stability of a compound. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum

The molecular formula of this compound is C₅H₆FN₃.

  • Molecular Weight (Average): 127.12 g/mol

  • Monoisotopic Mass: 127.05456 Da

In positive-ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺.

Table 1: Predicted ESI-MS Data for this compound

Predicted IonFormulaCalculated m/zNotes
[M+H]⁺[C₅H₇FN₃]⁺128.0624The primary molecular ion peak expected in positive-ion ESI-MS.
Fragment 1[C₅H₄FN₂]⁺111.0359Corresponds to the loss of ammonia (NH₃; 17.0265 Da) from the protonated molecular ion.
Fragment 2[C₄H₄N₃]⁺94.0405Corresponds to the loss of a fluoromethylidyne radical (CF; 31.0035 Da), a common fragmentation pathway for fluorinated aromatics.[1]
Fragment 3[C₄H₄FN]⁺85.0301Corresponds to the loss of cyanamide (CH₂N₂; 42.0218 Da), indicating ring fragmentation.

The fragmentation cascade is initiated by the ionization of a lone pair of electrons, typically on a nitrogen atom. Subsequent cleavage is dictated by bond strengths and the stability of the resulting fragments. The pyridine ring's stability suggests that initial fragmentation will involve the substituent groups.[1][2][3]

Experimental Protocol: ESI-MS Analysis

This protocol outlines a standard procedure for obtaining a high-resolution mass spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[4]

    • Perform a serial dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the solvent (typically methanol/water 1:1 with 0.1% formic acid to aid protonation) to achieve a final concentration of ~10 µg/mL.[4][5]

    • Ensure the final solution is clear and free of particulates. Filter if necessary.

  • Instrument Setup (Direct Infusion):

    • Set the mass spectrometer to positive ion ESI mode.

    • Calibrate the instrument using the manufacturer's recommended calibration solution.

    • Set the mass range to scan from m/z 50 to 500.

    • Typical source parameters: Capillary voltage ~3.5 kV, cone voltage ~20 V, desolvation gas flow ~600 L/hr, desolvation temperature ~350 °C. These must be optimized for the specific instrument.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

    • Acquire a blank spectrum using only the solvent to identify background peaks.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 1mg in 1mL Solvent Prep2 Dilute to 10 µg/mL (0.1% Formic Acid) Prep1->Prep2 Acq1 Instrument Calibration Prep2->Acq1 Inject Sample Acq2 Set ESI+ Parameters Acq1->Acq2 Acq3 Direct Infusion (5-10 µL/min) Acq2->Acq3 Ana1 Identify [M+H]⁺ Peak Acq3->Ana1 Acquire Spectrum Ana2 Analyze Fragmentation Pattern Ana1->Ana2 Ana3 Compare with Predicted Data Ana2->Ana3

Caption: Workflow for ESI-MS analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][7]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amines, the C-F bond, and vibrations from the aromatic ring.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Predicted IntensityBond VibrationFunctional Group / Notes
3450 - 3380MediumN-H Asymmetric StretchCharacteristic of a primary aromatic amine. Two distinct bands are expected for the N-H stretches.[8][9]
3360 - 3300MediumN-H Symmetric StretchThe second of the two primary amine stretching bands.[8][10]
3100 - 3000Weak - MediumAromatic C-H StretchTypical for C-H bonds on an aromatic ring.
1650 - 1580StrongN-H Bend (Scissoring)A strong, characteristic absorption for primary amines.[9][11]
1620 - 1550Medium - StrongC=C & C=N Ring StretchMultiple bands are expected from the pyridine ring skeleton vibrations.
1340 - 1250StrongAromatic C-N StretchStrong absorption due to the polarity of the C-N bond in an aromatic amine.[9]
1280 - 1180Very StrongC-F StretchThe C-F stretch in fluoroaromatic compounds gives rise to a very strong and characteristic absorption band.[12][13]
900 - 675Medium - StrongAromatic C-H Out-of-Plane BendThe position of these bands can give information about the substitution pattern on the ring.
Experimental Protocol: ATR-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a standard ATR accessory.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[6]

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleanup:

    • Release the press arm and remove the bulk of the sample.

    • Clean the crystal surface thoroughly with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Workflow for Infrared Spectroscopy Analysis

IR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis Acq1 Record Background Spectrum (Clean ATR Crystal) Acq2 Apply Solid Sample to Crystal Acq1->Acq2 Acq3 Apply Pressure Acq2->Acq3 Acq4 Collect Sample Spectrum (16-32 Scans) Acq3->Acq4 Ana1 Process Spectrum (Baseline Correction) Acq4->Ana1 Raw Spectrum Ana2 Identify Key Absorption Bands Ana1->Ana2 Ana3 Assign Bands to Functional Groups Ana2->Ana3 Output Output Ana3->Output Final Interpretation

Caption: Workflow for ATR-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their electronic environment. A combination of ¹H, ¹³C, and ¹⁹F NMR will provide an unambiguous characterization of this compound.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons (at C4 and C5) and four amine protons. The amino groups are powerful electron-donating groups, which will shield the ring protons, shifting them upfield relative to pyridine itself. The fluorine atom is electron-withdrawing and will deshield adjacent nuclei.

  • Amine Protons (-NH₂): Expected to appear as a broad singlet around 4.5 - 5.5 ppm . The chemical shift can be highly variable depending on solvent, concentration, and temperature.

  • Aromatic Protons (H4, H5):

    • H5: This proton is ortho to an amino group and meta to the fluorine. It is expected to appear further upfield. Predicted shift: ~6.0 - 6.4 ppm . It will be a doublet of doublets, coupled to H4 (³J_HH ≈ 8-9 Hz) and the fluorine (³J_HF ≈ 6-8 Hz).

    • H4: This proton is between the fluorine and an amino group. It is expected to be further downfield. Predicted shift: ~7.0 - 7.4 ppm . It will also be a doublet of doublets, coupled to H5 (³J_HH ≈ 8-9 Hz) and the fluorine (⁴J_HF ≈ 2-4 Hz).

Predicted ¹³C NMR Spectrum

The spectrum will show five distinct signals for the pyridine ring carbons. The chemical shifts are heavily influenced by the substituents. The most prominent feature will be the large splitting of carbon signals due to coupling with the ¹⁹F nucleus.

  • C3 (bearing F): Expected to be significantly deshielded by the directly attached fluorine and appear around 150 - 160 ppm . It will exhibit a very large one-bond C-F coupling constant (¹J_CF ≈ 220-250 Hz ), appearing as a large doublet.[14][15]

  • C2 & C6 (bearing NH₂): These carbons are shielded by the nitrogen but deshielded by being adjacent to the ring nitrogen. C2 will also be influenced by the adjacent fluorine. Predicted shifts: ~145 - 155 ppm . C2 will show a two-bond coupling to fluorine (²J_CF ≈ 15-25 Hz ). C6 will show a four-bond coupling (⁴J_CF ≈ 1-3 Hz ).

  • C4: This carbon is deshielded by the ring nitrogen and the fluorine atom. Predicted shift: ~125 - 135 ppm . It will show a two-bond coupling to fluorine (²J_CF ≈ 20-30 Hz ).

  • C5: This carbon is strongly shielded by two ortho/para amino groups. Predicted shift: ~95 - 105 ppm . It will show a three-bond coupling to fluorine (³J_CF ≈ 2-5 Hz ).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

  • Chemical Shift: For a fluorine on a pyridine ring, the chemical shift is expected in the range of -120 to -140 ppm (relative to CFCl₃).[16][17]

  • Multiplicity: The ¹⁹F signal will be coupled to the neighboring protons. It will be split by H5 (³J_FH ≈ 6-8 Hz) and H4 (⁴J_FH ≈ 2-4 Hz). This will likely result in a doublet of doublets.

Table 3: Summary of Predicted NMR Data for this compound (in DMSO-d₆)

NucleusPositionPredicted Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
¹H H47.0 - 7.4dd³J_HH ≈ 8-9; ⁴J_HF ≈ 2-4
H56.0 - 6.4dd³J_HH ≈ 8-9; ³J_HF ≈ 6-8
-NH₂4.5 - 5.5br s-
¹³C C2145 - 155d²J_CF ≈ 15-25
C3150 - 160d¹J_CF ≈ 220-250
C4125 - 135d²J_CF ≈ 20-30
C595 - 105d³J_CF ≈ 2-5
C6145 - 155d⁴J_CF ≈ 1-3
¹⁹F F3-120 to -140dd³J_FH ≈ 6-8; ⁴J_FH ≈ 2-4

dd = doublet of doublets, br s = broad singlet, d = doublet

Experimental Protocol: 1D NMR Acquisition

This protocol outlines a standard procedure for acquiring ¹H, ¹³C, and ¹⁹F spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and ensure a stable lock.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.[18][19]

  • ¹H NMR Acquisition:

    • Set acquisition parameters: spectral width ~12 ppm, acquisition time ~2-3 s, relaxation delay (d1) ~2 s.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Use a standard proton-decoupled pulse program.

    • Set acquisition parameters: spectral width ~220 ppm, relaxation delay (d1) ~2 s.

    • Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C is much less sensitive than ¹H.

    • Process and reference the spectrum.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the ¹⁹F channel.

    • A standard one-pulse experiment is typically sufficient. Proton decoupling may be used to simplify the spectrum if desired, though the proton-coupled spectrum provides valuable coupling information.

    • Set acquisition parameters: spectral width ~200 ppm, centered around the expected chemical shift.

    • Acquire 16-64 scans.

    • Process the spectrum. Referencing is typically done externally using a known standard.

Workflow for NMR Spectroscopy Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep1 Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent Setup1 Insert Sample Prep1->Setup1 Setup2 Lock & Shim Setup1->Setup2 AcqH Acquire ¹H Spectrum Setup2->AcqH AcqC Acquire ¹³C Spectrum AcqH->AcqC AcqF Acquire ¹⁹F Spectrum AcqC->AcqF Ana1 Process Spectra (FT, Phase, Baseline) AcqF->Ana1 Ana2 Reference Spectra Ana1->Ana2 Ana3 Assign Peaks & Measure Coupling Constants Ana2->Ana3 Ana4 Correlate All Data (¹H, ¹³C, ¹⁹F) Ana3->Ana4 Output Output Ana4->Output Final Structure Confirmation

References

Fluorinated Diamino Pyridines: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. When combined with the versatile diamino pyridine scaffold, a structure of significant therapeutic relevance, the resulting fluorinated diamino pyridines emerge as a "privileged scaffold." This guide provides an in-depth exploration of the synthesis, applications, and future potential of this chemical class. We will dissect the synergistic interplay between the fluorine atom(s) and the diamino pyridine core, examining how this combination has led to the development of potent and selective therapeutic agents, from kinase inhibitors in oncology to antiviral and anti-inflammatory drugs. Through detailed case studies, experimental protocols, and structure-activity relationship (SAR) analyses, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique advantages of fluorinated diamino pyridines in their own research endeavors.

Introduction: The Synergy of Fluorine and the Diamino Pyridine Core

The diamino pyridine skeleton is a bioisostere of purines and other nitrogen-containing heterocycles, making it an excellent starting point for designing molecules that can interact with a wide array of biological targets. The two amino groups provide crucial hydrogen bond donor and acceptor capabilities, allowing for high-affinity interactions with protein active sites.

The introduction of fluorine, the most electronegative element, imparts a range of beneficial properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of drug candidates.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, such as those in the pyridine ring. This fine-tuning of basicity is critical for controlling a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target engagement.

  • Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. It can also alter the conformation of a molecule, pre-organizing it for a more favorable binding pose.

The combination of these features in fluorinated diamino pyridines creates a scaffold that is both biologically active and possesses "drug-like" properties, explaining its prevalence in numerous successful drug discovery programs.

Medicinal Chemistry Applications: Case Studies

The versatility of the fluorinated diamino pyridine scaffold is best illustrated through its successful application in targeting diverse protein families.

Kinases are a major class of drug targets in oncology due to their central role in cell signaling and proliferation. The diamino pyridine core is particularly effective at mimicking the hinge-binding motif of ATP, the natural substrate for kinases.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key component of the B-cell receptor signaling pathway, making it a critical target for various B-cell malignancies and autoimmune diseases. Several potent BTK inhibitors feature a fluorinated diamino pyridine core. For instance, the compound referenced in a study on novel BTK inhibitors for B-cell lymphoma demonstrates how this scaffold can be used to achieve high potency and selectivity. The diamino pyridine portion often forms crucial hydrogen bonds with the hinge region of the kinase, while the fluorinated substituents can provide additional interactions and improve metabolic stability.

Structure-Activity Relationship (SAR) Insights

The following table summarizes typical SAR data for a series of hypothetical fluorinated diamino pyridine-based kinase inhibitors, illustrating the impact of fluorine substitution on potency.

CompoundSubstitution PatternTarget Kinase IC50 (nM)
1a Non-fluorinated150
1b 5-fluoro25
1c 3,5-difluoro5

Data is illustrative and based on general principles observed in kinase inhibitor development.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs used to treat HIV infection. They bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function.

Case Study: Rilpivirine

Rilpivirine is an FDA-approved NNRTI for the treatment of HIV-1. It contains a diaminopyrimidine core, which is structurally related to diamino pyridine. While not a pyridine itself, the principles are transferable. The cyanovinyl and pyrimidine groups grant it a flexible, "butterfly-like" conformation that allows it to adapt to mutations in the NNRTI binding pocket, a common mechanism of drug resistance. The electronic properties of the nitrogen-rich core are crucial for its activity.

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins involved in a vast array of physiological processes.

Case Study: Mavorixafor (AMD11070)

Mavorixafor is a CXCR4 antagonist that has been investigated for its potential in cancer therapy and stem cell mobilization. The CXCR4 receptor is implicated in tumor metastasis and HIV entry into cells. Mavorixafor features a fluorinated pyridine ring linked to a diaminocyclohexane moiety. The positively charged amino group forms a key salt bridge with an aspartate residue in the CXCR4 binding pocket, while the fluorinated pyridine provides additional interactions and favorable physicochemical properties.

Synthetic Strategies & Experimental Protocols

The synthesis of fluorinated diamino pyridines typically involves the introduction of fluorine at an early stage, followed by the installation of the amino groups. A common approach is to start with a commercially available fluorinated pyridine derivative and then perform nucleophilic aromatic substitution (SNAr) reactions.

The diagram below illustrates a generalized synthetic workflow.

G A Commercially Available Fluorinated Pyridine (e.g., 2,4-dichloro-5-fluoropyridine) B First Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amine R1-NH2) A->B Selective conditions (Temp, Base) C Intermediate Mono-amino Pyridine B->C D Second Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amine R2-NH2) C->D Harsher conditions or catalyzed E Final Product: Fluorinated Diamino Pyridine D->E F Purification (e.g., Chromatography) E->F

Caption: Generalized workflow for the synthesis of fluorinated diamino pyridines.

This protocol is a representative example and should be adapted and optimized for specific substrates.

1. Reaction Setup:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-fluoropyridine (1.0 eq), the desired aryl amine (R1-NH2, 1.1 eq), and a suitable solvent such as 2-propanol or dioxane.

  • Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).

2. First SNAr Reaction:

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting dichloropyridine is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature.

3. Isolation of Intermediate (Optional, may proceed in one pot):

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the mono-substituted intermediate, 2-chloro-5-fluoro-N-arylpyridin-4-amine.

4. Second SNAr Reaction:

  • To the intermediate (or the crude reaction mixture from step 2), add the second alkyl amine (R2-NH2, 1.5 eq).

  • For less reactive amines or chloro intermediates, a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos) may be required (Buchwald-Hartwig amination).

  • Heat the mixture to 100-120 °C and monitor for completion.

5. Workup and Purification:

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final fluorinated diamino pyridine.

6. Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Future Outlook and Emerging Trends

The development of novel fluorinated diamino pyridines continues to be a vibrant area of research. Emerging trends include:

  • Targeting New Protein Classes: Exploration of this scaffold against other targets, such as epigenetic modulators and proteases.

  • Multifunctional Ligands: Designing single molecules that can hit multiple targets simultaneously, a potential strategy for complex diseases like cancer.

  • Advanced Synthetic Methods: The use of late-stage fluorination and C-H activation techniques to access novel analogs more efficiently.

The proven track record and versatile nature of the fluorinated diamino pyridine scaffold ensure its continued importance in the toolbox of medicinal chemists for the foreseeable future.

reactivity of the amino groups in 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Amino Groups in 3-Fluoropyridine-2,6-diamine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic placement of a fluorine atom adjacent to one of two amino groups on a pyridine scaffold introduces profound and nuanced effects on their respective reactivities. This technical guide provides an in-depth analysis of the electronic and steric factors governing the chemical behavior of the C2- and C6-amino groups. We will explore the underlying principles of regioselectivity in key synthetic transformations, including acylation, diazotization, and palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers and professionals, offering not only theoretical grounding but also field-proven experimental protocols to effectively leverage this versatile scaffold in complex molecule synthesis.

Introduction: The Strategic Value of Fluorinated Diaminopyridines

The incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity. Similarly, the 2,6-diaminopyridine motif is a privileged scaffold, known for its ability to form robust hydrogen bonding networks and act as a versatile ligand. The combination of these features in this compound ( 1 ) presents a unique synthetic platform. However, the presence of two distinct amino groups, differentially influenced by the pyridine nitrogen and the C3-fluoro substituent, necessitates a thorough understanding of their relative reactivity to achieve predictable and selective chemical modifications. This guide will dissect these influences to provide a predictive framework for its synthetic manipulation.

Electronic Landscape and Nucleophilicity

The reactivity of the two amino groups in 1 is dictated by a delicate interplay of inductive and resonance effects.

  • Inductive Effects (-I): Both the pyridine ring nitrogen and the highly electronegative fluorine atom exert strong electron-withdrawing inductive effects. The fluorine atom at the C3 position significantly reduces the electron density of the adjacent C2-amino group. The pyridine nitrogen withdraws electron density from both α-positions (C2 and C6).

  • Resonance Effects (+R): The lone pair of electrons on each amino group can be delocalized into the pyridine ring, increasing the electron density of the ring and exhibiting a +R effect. This effect tends to increase the nucleophilicity of the amino groups.

The critical distinction arises from the proximity of the substituents. The C2-amino group is strongly deactivated by the potent inductive pull of the adjacent fluorine atom. In contrast, the C6-amino group is primarily influenced by the pyridine nitrogen, with the inductive effect of the fluorine being attenuated by distance. Consequently, the C6-amino group possesses a higher electron density and is therefore significantly more nucleophilic and basic than the C2-amino group.

This differential reactivity is the cornerstone of achieving regioselective functionalization of the molecule.

Figure 1: Diagram illustrating the competing electronic effects on this compound.

Regioselective Acylation

Acylation is a fundamental transformation for converting amines into amides, often modulating the biological activity or providing a handle for further functionalization. Given the electronic disparity between the two amino groups, acylation of 1 proceeds with high regioselectivity at the C6-position.

Causality of Experimental Choices:

  • Reagent Stoichiometry: Using approximately one equivalent of the acylating agent (e.g., acyl chloride or anhydride) is critical to favor mono-acylation over di-acylation.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the amino group as a nucleophile.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) is chosen to ensure solubility of the reactants and prevent participation in the reaction.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. This helps to minimize side reactions.

Experimental Protocol: Regioselective Mono-N-acylation

Figure 2: General workflow for the regioselective mono-acylation of this compound.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Dissolve the desired acyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled solution over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(6-amino-5-fluoropyridin-2-yl)amide.

Diazotization and Subsequent Transformations

Diazotization of primary aromatic amines is a powerful method for introducing a wide range of functionalities by converting the amino group into a versatile diazonium salt intermediate. This intermediate can then undergo various reactions, such as the Sandmeyer (to install halides or cyanide) or Schiemann (to install fluorine) reactions.

Due to the severe deactivation of the C2-amino group, diazotization can be selectively performed on the more nucleophilic C6-amino group.

Causality of Experimental Choices:

  • Acidic Medium: The reaction is run in a strong acidic medium (e.g., HCl, HBF₄) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to protonate the amino group, making it soluble.

  • Low Temperature: Diazonium salts are notoriously unstable and can be explosive. Maintaining a temperature between 0 and 5 °C is absolutely critical for safety and to prevent premature decomposition of the diazonium intermediate to the corresponding pyridinol.

  • Reagent: Sodium nitrite is the standard reagent for generating the nitrosating agent, nitrosonium ion (NO⁺), in the acidic medium.

Experimental Protocol: Regioselective Diazotization and Sandmeyer Reaction (Exemplified by Chlorination)

Step-by-Step Methodology:

Part A: Diazonium Salt Formation

  • Setup: Suspend this compound (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature does not exceed 5 °C.

  • Stirring: Stir the resulting mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt solution is now complete. Caution: Do not isolate the diazonium salt.

Part B: Sandmeyer Reaction

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Addition: Slowly and carefully add the cold diazonium salt solution from Part A to the cold CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

  • Workup: Cool the reaction mixture, neutralize with a base (e.g., NaOH or Na₂CO₃), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting 2-chloro-3-fluoropyridin-6-amine by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. While this compound itself would typically be used as the nucleophilic component, its derivatives, such as the product from the Sandmeyer reaction (2-chloro-3-fluoropyridin-6-amine), can serve as the electrophilic partner.

Alternatively, and more directly, one of the amino groups on the starting diamine can act as a nucleophile to couple with an aryl halide. Again, the C6-amino group is expected to be the reactive partner due to its higher nucleophilicity.

Conceptual Workflow: Regioselective Buchwald-Hartwig Amination

Figure 3: Conceptual workflow for a regioselective Buchwald-Hartwig amination.

Key Considerations for Protocol Development:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., XPhos, RuPhos, BrettPhos) is critical and often requires screening for optimal results.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Solvent: Anhydrous and deoxygenated aprotic solvents like toluene, dioxane, or THF are necessary to prevent catalyst deactivation.

Summary of Reactivity

The synthetic utility of this compound is governed by the predictable regioselectivity of its amino groups. This selectivity can be summarized as follows:

PositionKey Electronic InfluencesRelative NucleophilicityPreferred Reaction Site For
C6-NH₂ -I from Pyridine NHigh Mono-acylation, Mono-alkylation, Diazotization, C-N Coupling
C2-NH₂ -I from Pyridine N, Strong -I from adjacent F Low Generally unreactive under mono-functionalization conditions

Conclusion

This compound is a valuable building block whose reactivity is dominated by the deactivating influence of the C3-fluorine substituent on the adjacent C2-amino group. This electronic differentiation allows for highly regioselective functionalization at the more nucleophilic C6-amino group. By carefully controlling stoichiometry and reaction conditions, chemists can selectively perform acylations, diazotizations, and cross-coupling reactions, unlocking a wide array of synthetic possibilities. The protocols and principles outlined in this guide provide a robust framework for drug development professionals and researchers to confidently and effectively utilize this important heterocyclic intermediate.

The Fluorine Effect: A Paradigm Shift in Pyridine Ring Reactivity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyridine scaffold represents one of the most powerful tactics in modern medicinal chemistry. This guide provides an in-depth analysis of the profound electronic effects fluorine exerts on the pyridine ring, fundamentally altering its reactivity and physicochemical properties. We will dissect the dichotomy of fluorine's strong inductive electron withdrawal and its countervailing mesomeric donation, explaining the causal relationships that govern its influence on nucleophilic and electrophilic aromatic substitution reactions. Furthermore, this guide quantifies the impact of fluorination on pyridine basicity (pKa), provides validated experimental protocols for key transformations, and contextualizes these principles within the landscape of contemporary drug development.

The Dual Nature of Fluorine: Deconstructing the Electronic Effects

The reactivity of any aromatic system is dictated by its electron density. The pyridine ring, with its electronegative nitrogen atom, is inherently electron-deficient compared to benzene, a property that favors nucleophilic attack and disfavors electrophilic attack.[1] The introduction of a fluorine atom—the most electronegative element—dramatically amplifies this electron deficiency through a powerful inductive effect (-I).

  • Inductive Effect (-I): Fluorine strongly pulls electron density from the ring through the sigma bond framework. This effect is distance-dependent and significantly reduces the electron density at all ring positions, particularly the carbon to which it is attached and the adjacent ortho positions.[2]

  • Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system.[2][3] This resonance donation pushes electron density back into the ring, primarily at the ortho and para positions relative to the fluorine atom.

Crucially, for fluorine, the inductive withdrawal (-I) is overwhelmingly dominant over the weaker mesomeric donation (+M).[3] This net electron withdrawal is the primary driver behind the altered reactivity of fluorinated pyridines.

G cluster_pyridine Fluoropyridine Ring cluster_effects Dominant Electronic Influences Py_Ring Pyridine Ring Inductive Inductive Effect (-I) Strong Electron Withdrawal (via σ-bond) Py_Ring->Inductive F Atom Mesomeric Mesomeric Effect (+M) Weak Electron Donation (via π-system) Py_Ring->Mesomeric F Atom Result Net Result: Profoundly Electron-Deficient Ring Highly Activated for Nucleophilic Attack Strongly Deactivated for Electrophilic Attack Inductive->Result Mesomeric->Result

Figure 1: Logical diagram illustrating the competing electronic effects of fluorine on the pyridine ring.

Activating the Unreactive: Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of fluorinating a pyridine ring is its profound activation toward Nucleophilic Aromatic Substitution (SNAr). The severe electron deficiency created by both the ring nitrogen and the fluorine atom makes the ring carbons highly electrophilic and susceptible to attack by nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a tetrahedral intermediate and breaking the ring's aromaticity.

  • Stabilization: The negative charge of the intermediate is delocalized across the ring and, critically, onto the electronegative ring nitrogen, which provides substantial stabilization.[5] This stabilization is most effective when the attack occurs at the C-2 or C-4 positions (ortho or para to the nitrogen).

  • Elimination: Aromatization is restored by the expulsion of the leaving group, typically fluoride.

Figure 2: Generalized workflow for the SNAr reaction on 2-fluoropyridine.

Fluorine as an Exceptional Leaving Group

Contrary to expectations based on C-F bond strength, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[4] The high electronegativity of fluorine activates the ring for this initial attack so effectively that it dramatically accelerates the overall reaction rate. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[6]

Experimental Protocol: SNAr of 2,3,5,6-Tetrafluoropyridine with Phenol

This protocol demonstrates a typical SNAr reaction, where the highly activated tetrafluoropyridine ring is functionalized with a phenoxide nucleophile.

Objective: To synthesize 4-phenoxy-2,3,5,6-tetrafluoropyridine.

Materials:

  • Pentafluoropyridine

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes to generate the phenoxide nucleophile.

  • Substrate Addition: Add pentafluoropyridine (1.2 eq) dropwise to the stirring suspension. Causality Note: The pyridine is added second to ensure the nucleophile is pre-formed, minimizing side reactions.

  • Reaction Monitoring: Heat the reaction mixture to 60°C and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water, 1M NaOH (to remove excess phenol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenoxy-2,3,5,6-tetrafluoropyridine. Trustworthiness Note: Characterization by ¹H, ¹⁹F, and ¹³C NMR and mass spectrometry is required to confirm structure and purity.

Taming the Untamable: Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution on a fluoropyridine ring is exceptionally challenging. The pyridine ring is already strongly deactivated towards electrophiles (termed a "π-deficient" system), and the addition of fluorine exacerbates this deactivation to an extreme degree.[7] Direct nitration or halogenation often requires harsh, forcing conditions and results in low yields.[8]

The N-Oxide Strategy: A Necessary Activation

A field-proven strategy to overcome this inertness is the temporary activation of the ring by forming a pyridine N-oxide.[1][7]

  • Oxidation: The pyridine nitrogen is oxidized (e.g., with m-CPBA or H₂O₂), forming the pyridine N-oxide.

  • Reversal of Polarity: The N-oxide functionality is a strong π-donor, pushing electron density back into the ring, particularly at the C-2 and C-4 positions. This effect is powerful enough to overcome the deactivating effects of the ring nitrogen and fluorine, rendering the ring susceptible to electrophilic attack.

  • Electrophilic Attack: The electrophilic substitution (e.g., nitration) proceeds, directing primarily to the 4-position.

  • Deoxygenation: The N-oxide is subsequently removed (e.g., with PCl₃ or zinc dust) to restore the pyridine ring.[1]

Start Fluoropyridine (Highly Deactivated) Step1 1. Oxidation (e.g., m-CPBA) Start->Step1 Intermediate Fluoropyridine-N-Oxide (Activated Ring) Step1->Intermediate Step2 2. Electrophilic Attack (e.g., HNO₃/H₂SO₄) Intermediate->Step2 Product_N_Oxide Substituted Fluoropyridine-N-Oxide Step2->Product_N_Oxide Step3 3. Deoxygenation (e.g., PCl₃) Product_N_Oxide->Step3 Final_Product Substituted Fluoropyridine Step3->Final_Product

Figure 3: A validated workflow for achieving electrophilic substitution on a fluoropyridine ring.

Quantifying the Inductive Effect: Impact on Basicity (pKa)

The basicity of pyridine stems from the lone pair of electrons on the nitrogen atom. The powerful -I effect of fluorine withdraws electron density from the ring, including from the nitrogen atom. This reduces the availability of the lone pair to accept a proton, resulting in a significant decrease in basicity (a lower pKa value).[9][10] This modulation of pKa is a critical tool in drug design for optimizing solubility, receptor binding, and pharmacokinetic properties.[9]

CompoundpKa (of conjugate acid)Change vs. Pyridine
Pyridine5.25-
2-Fluoropyridine-0.44-5.69
3-Fluoropyridine2.97-2.28
4-Fluoropyridine1.1 (estimated)-4.15
Pentafluoropyridine< -3.0> -8.25
Table 1: The effect of fluorine substitution on the basicity of the pyridine ring. Data compiled from various sources.[10][11]

Applications in Drug Development and Medicinal Chemistry

The predictable modification of pyridine's properties through fluorination is a cornerstone of modern drug design.[12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing fluorine at a metabolically vulnerable position can block this pathway, increasing the drug's half-life and bioavailability.[13]

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity and potency.[13]

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[9][14]

  • PET Imaging: The positron-emitting isotope ¹⁸F is widely used in Positron Emission Tomography (PET). The synthetic methodologies developed for fluoropyridines are directly applicable to the synthesis of ¹⁸F-labeled radiotracers for in vivo imaging.[9][13]

Many FDA-approved drugs contain fluoropyridine moieties, a testament to the utility of this chemical strategy in developing safer and more effective therapeutics.[15][16][17]

Conclusion

The introduction of fluorine onto a pyridine ring is not a minor perturbation but a fundamental transformation of its electronic character and chemical reactivity. By leveraging a dominant inductive withdrawal, fluorine deactivates the ring towards electrophiles while powerfully activating it for nucleophilic substitution. This predictable and potent electronic modulation, combined with fluorine's ability to enhance crucial pharmacokinetic properties, secures the fluoropyridine scaffold as an indispensable tool in the arsenal of the modern medicinal chemist. Understanding the core principles outlined in this guide is essential for any scientist seeking to rationally design next-generation therapeutics and chemical probes.

References

A Researcher's Guide to Sourcing and Synthesis of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2,6-diamine (CAS No. 960138-28-7) is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom onto the pyridine ring can significantly alter the compound's physicochemical properties, such as basicity and metabolic stability, making it a valuable building block for novel therapeutics. However, this compound is not a readily available, off-the-shelf chemical. This guide provides an in-depth analysis of the procurement landscape for this compound, focusing on the necessity of custom synthesis. It outlines the process for engaging with contract research organizations (CROs) and presents a survey of potential synthesis partners. Furthermore, a general synthetic approach is discussed to inform researchers on the manufacturing possibilities, ensuring they are well-equipped to commission or reproduce this critical reagent.

Commercial Availability: A Shift from Direct Purchase to Custom Synthesis

Initial investigation into the commercial availability of this compound reveals a critical insight for researchers: it is not typically stocked as a catalog chemical. While some supplier platforms may list the compound, this often represents an aggregation of data rather than in-stock availability. For instance, platforms like Sigma-Aldrich and Chemical-Suppliers.com list the compound and its CAS number (960138-28-7), but direct purchase links are often inactive or lead to inquiry forms.[1][2] One listing by Chemrio International Limited explicitly states the product is "not available".[3]

This scarcity necessitates a strategic pivot from sourcing to synthesis. Researchers requiring this compound must engage with companies specializing in custom synthesis or contract research. This approach offers the flexibility to define purity, quantity, and analytical requirements tailored to specific research needs.

Identifying and Engaging Custom Synthesis Partners

The chemical synthesis landscape is populated by numerous Contract Research Organizations (CROs) and specialized chemical manufacturers that offer fee-for-service synthesis.[4][5] These organizations are adept at handling complex, multi-step syntheses of novel or rare compounds.[6][7][8] When selecting a partner, researchers should consider expertise in heterocyclic and fluorine chemistry.[9][][11]

Key Steps for Commissioning Custom Synthesis:

  • Request for Quotation (RFQ): Provide the supplier with the compound name, CAS number, desired quantity, and required purity.

  • Synthetic Route Assessment: The CRO will perform a literature search and feasibility analysis to propose a synthetic route. They may either utilize a known literature procedure or develop a novel pathway.[12]

  • Quotation and Timeline: Based on the complexity of the synthesis, the cost of starting materials, and the number of steps, the CRO will provide a detailed quote and an estimated delivery timeline.[4]

  • Project Initiation and Reporting: Upon agreement, the synthesis begins. Reputable CROs provide regular progress updates and analytical data throughout the project.[4][13]

  • Final Product and Documentation: The final compound is delivered with a comprehensive Certificate of Analysis (CoA), including data from techniques like NMR, LC-MS, and HPLC to confirm identity and purity.

Potential Commercial Suppliers for Custom Synthesis

The following table summarizes a selection of companies that offer custom synthesis services and have stated expertise in pyridine derivatives, heterocyclic chemistry, or medicinal chemistry, making them strong candidates for producing this compound.

Supplier Stated Expertise / Service Geographic Location
Axon Medchem Specializes in high-quality synthesis of bioactive and drug-like molecules from milligram to kilogram scale.[6]Netherlands
NEDP Provides custom organic synthesis services for pharmaceutical and biotechnology companies with a focus on complex chemistry challenges.[7]USA
Aurigene Offers a wide range of medicinal chemistry services, including synthesis of C-, N-, O-, and S-containing heterocycles and fluorination reactions.[9]India
Epichem Core services include custom synthesis of scaffolds, intermediates, and complex molecules like heterocycles.[14]Australia
Atlanchim Pharma A CRO specializing in custom synthesis of chemical molecules, including heterocyclic synthesis.[12]France
Sarchem Laboratories Over 25 years of experience in custom synthesis of pharmaceutical intermediates, with specific mention of pyridine synthesis.[15]USA
Apex Molecular A UK-based CRO providing custom and contract synthesis from milligrams to kilograms for a global client base.[16]UK
Enamine Offers world-class service in the chemical synthesis of a wide variety of organic compounds, including multistep and metal-mediated reactions.[13]Ukraine
ChiroBlock Specializes in the custom synthesis of commercially unavailable compounds and route scouting for novel molecules.[8]Germany
BOC Sciences Expertise in the synthesis of a broad array of customized molecules, including heterocyclic compounds like pyridines.[]USA

Synthetic Strategy: A Technical Overview

While a specific, published, and optimized synthesis for this compound is not readily found in top-tier journals, its structure suggests plausible synthetic routes derived from established pyridine chemistry. The synthesis would likely involve the introduction of the fluorine atom and the two amino groups onto a pyridine core.

Key Synthetic Transformations

The synthesis of fluorinated aminopyridines often relies on a few key methodologies:

  • Nucleophilic Aromatic Substitution (SNAr): A highly activated pyridine ring (e.g., with nitro groups) can undergo substitution with a fluoride source.

  • Balz-Schiemann Reaction: This classic method involves the conversion of an amino group to a diazonium tetrafluoroborate salt, which is then thermally decomposed to install the fluorine atom. This is a common method for synthesizing 3-fluoropyridines.[17]

  • Nitration and Reduction: Introduction of amino groups is often achieved by nitrating the pyridine ring, followed by reduction of the nitro groups to amines (e.g., using catalytic hydrogenation).

  • Halogen Exchange: A chloro- or bromo-substituted pyridine can sometimes be converted to the fluoro derivative using a fluoride salt like KF or CsF.[18]

Proposed Synthetic Workflow

A logical, though hypothetical, pathway to this compound could start from a more common precursor like 2,6-diaminopyridine. The challenge lies in the selective introduction of a fluorine atom at the 3-position.

G cluster_0 Phase 1: Diazotization & Fluorination cluster_1 Phase 2: Deprotection & Final Product A 2,6-Diaminopyridine B Protection of one Amino Group A->B e.g., Ac₂O C Diazotization of free Amino Group B->C NaNO₂, HBF₄ D Balz-Schiemann Reaction (Fluorodediazoniation) C->D Heat E Protected 3-Fluoro-2-aminopyridine D->E F Deprotection E->F Acid/Base Hydrolysis G This compound F->G

Caption: A potential synthetic workflow for this compound.

Workflow Explanation:

  • Starting Material: Commercially available 2,6-Diaminopyridine (CAS 141-86-6) is a logical starting point.[19][20]

  • Selective Protection: To differentiate the two amino groups, a selective protection strategy would be necessary. For example, mono-acetylation could protect one amine.

  • Diazotization: The remaining free amino group would be converted into a diazonium salt using reagents like sodium nitrite in the presence of a fluorine source like fluoroboric acid (HBF₄).

  • Fluorination: The diazonium salt would then undergo a Balz-Schiemann reaction, where heating decomposes the salt and installs the fluorine atom at the desired position.[17]

  • Deprotection: The protecting group on the second amine would then be removed under appropriate conditions (e.g., hydrolysis) to yield the final product, this compound.

This proposed route is illustrative. A custom synthesis provider would perform a thorough analysis to determine the most efficient and scalable method.[8]

Physicochemical Properties and Handling

While specific experimental data for this compound is sparse, its properties can be inferred from its structure and related compounds.

Property Value / Information Reference
CAS Number 960138-28-7[2]
Molecular Formula C₅H₆FN₃[2]
Molecular Weight 127.12 g/mol Calculated
Appearance Likely a solid at room temperatureInferred

Handling and Storage:

  • As with most aminopyridines, this compound should be handled in a well-ventilated area or fume hood.

  • Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[19]

  • Toxicity data is not available, but related compounds like 2,6-diaminopyridine are classified as toxic if swallowed and can cause skin and eye irritation.[20] Assume similar hazards until proven otherwise.

Conclusion

This compound is a specialized chemical building block that is not commercially available through standard chemical catalogs. Researchers in drug discovery and medicinal chemistry must rely on custom synthesis to procure this compound. By partnering with a qualified CRO, scientists can obtain high-purity material tailored to their specific research needs. Understanding the potential synthetic pathways and the process of commissioning a custom synthesis project is crucial for successfully integrating this valuable fluorinated intermediate into a research program.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3-Fluoropyridine-2,6-diamine Scaffold in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] The this compound scaffold has emerged as a privileged starting material in this context, offering a unique combination of structural features that are highly advantageous for the design of next-generation kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the synthesis of a clinically approved kinase inhibitor, Lorlatinib, as a prime exemplar of this scaffold's potential.

Core Attributes of the this compound Scaffold

The utility of this compound as a building block for kinase inhibitors stems from several key physicochemical properties:

  • Hydrogen Bonding Capabilities: The two amino groups provide crucial hydrogen bond donor sites, enabling strong interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

  • Fluorine-Induced Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the 3-position modulates the pKa of the pyridine nitrogen and the amino groups. This fine-tuning of basicity can be critical for optimizing cellular permeability and avoiding off-target effects.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, thereby enhancing the in vivo half-life of drug candidates.

  • Versatile Reactivity: The amino groups offer sites for selective functionalization, allowing for the introduction of various pharmacophoric elements to target specific kinase isoforms and address acquired resistance mutations.

Featured Application: Synthesis of a Key Intermediate for Lorlatinib (PF-06463922)

Lorlatinib (PF-06463922) is a potent, brain-penetrant, third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor. Its macrocyclic structure is a testament to innovative synthetic strategies, and this compound serves as a critical precursor for the pyridine-containing fragment of the molecule.

Retrosynthetic Analysis of Lorlatinib Highlighting the Role of this compound

G lorlatinib Lorlatinib (PF-06463922) macrocyclization Amide Bond Formation (Macrocyclization) lorlatinib->macrocyclization intermediate2 Acyclic Precursor macrocyclization->intermediate2 suzuki Suzuki Coupling boronic_acid Aryl Boronic Acid Derivative suzuki->boronic_acid intermediate1 Pyridine-containing Fragment suzuki->intermediate1 buchwald Buchwald-Hartwig Amination diamine This compound buchwald->diamine side_chain Side Chain Precursor buchwald->side_chain intermediate1->buchwald intermediate2->suzuki

Caption: Retrosynthetic approach for Lorlatinib.

Protocol 1: Synthesis of a Diaminopyridine Intermediate for Lorlatinib

This protocol outlines a key Buchwald-Hartwig amination reaction to couple an aryl halide with this compound, a crucial step in constructing the core of Lorlatinib.

Reaction Scheme:

G cluster_conditions Buchwald-Hartwig Amination start product N-Aryl-3-fluoropyridine-2,6-diamine start->product reagent Aryl Halide conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Heat

Caption: Buchwald-Hartwig amination of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
This compound960138-28-7127.12Starting material
Aryl Halide (e.g., 2-iodobenzyl bromide)VariesVariesCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium catalyst precursor
XPhos564483-18-7476.62Buchwald ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10Base
Anhydrous Toluene108-88-392.14Anhydrous reaction solvent
Anhydrous Dioxane123-91-188.11Alternative anhydrous reaction solvent
Inert Gas (Argon or Nitrogen)--For maintaining an inert atmosphere
Standard Glassware and Schlenk Line--For performing air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights & Causality:

  • Choice of Catalyst and Ligand: The Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[2] For sterically hindered or electron-rich amines like this compound, bulky and electron-rich ligands such as XPhos or SPhos are often superior, as they promote the reductive elimination step and prevent catalyst decomposition.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine and facilitating the catalytic cycle. It is imperative to use a high-quality, anhydrous base to avoid quenching the catalyst and starting materials.

  • Solvent Purity: The use of anhydrous solvents is critical for the success of the reaction, as water can deactivate the catalyst and lead to side reactions.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining a strictly inert atmosphere throughout the reaction is essential to prevent catalyst oxidation and ensure high yields.

General Protocol for the Derivatization of this compound

The di-functional nature of this compound allows for a variety of synthetic transformations to build molecular complexity. Below is a general workflow for its derivatization.

G start This compound step1 Monofunctionalization (e.g., Buchwald-Hartwig, Acylation) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Second Functionalization (e.g., Suzuki Coupling, Amide Coupling) intermediate->step2 product Disubstituted Kinase Inhibitor Scaffold step2->product

Caption: General workflow for derivatizing this compound.

Protocol 2: Selective Mono-N-Acylation

This protocol allows for the selective acylation of one of the amino groups, leaving the other available for further functionalization.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Comments
This compound960138-28-7127.12Starting material
Acid Chloride or AnhydrideVariesVariesAcylating agent (1.0 equiv)
Triethylamine (Et₃N)121-44-8101.19Base (1.1 equiv)
Dichloromethane (DCM)75-09-284.93Anhydrous reaction solvent

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 equiv) to the solution.

  • Acylating Agent Addition: Slowly add the acid chloride or anhydride (1.0 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography.

Expert Insights & Causality:

  • Stoichiometry Control: Careful control of the stoichiometry of the acylating agent is key to achieving mono-acylation. Using a slight excess may lead to di-acylation.

  • Temperature Control: Performing the addition of the acylating agent at low temperature helps to control the reactivity and improve selectivity for mono-substitution.

Characterization Data

Below is a table summarizing typical characterization data for this compound and a representative mono-arylated derivative.

CompoundAppearance¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)MS (ESI+) m/z
This compoundOff-white to light brown solid6.85 (d, 1H), 5.80 (d, 1H), 5.65 (br s, 2H), 5.40 (br s, 2H)155.2 (d, J=12 Hz), 150.1 (d, J=235 Hz), 138.5, 103.4 (d, J=4 Hz), 95.8 (d, J=25 Hz)128.1 [M+H]⁺
Representative N-Aryl DerivativeYellow solid8.5-7.0 (m, Ar-H), 6.95 (d, 1H), 6.00 (d, 1H), 5.90 (br s, 2H), 5.70 (br s, 1H)156.0 (d, J=11 Hz), 150.5 (d, J=238 Hz), 140-120 (Ar-C), 139.0, 104.0 (d, J=4 Hz), 96.5 (d, J=26 Hz)Varies

Conclusion and Future Perspectives

This compound is a versatile and highly valuable building block for the synthesis of kinase inhibitors. Its inherent properties facilitate the generation of compounds with improved pharmacological profiles. The protocols detailed in this application note, particularly the successful application in the synthesis of a key fragment of Lorlatinib, underscore its significance. The adaptability of this scaffold to various modern cross-coupling and functionalization reactions ensures its continued prominence in the design and discovery of novel therapeutics targeting the human kinome. Future explorations will likely involve the development of novel derivatives to overcome emerging drug resistance and to target other kinase families with high selectivity.

References

Application Notes & Protocols: 3-Fluoropyridine-2,6-diamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocycles has become a cornerstone for enhancing the pharmacological profiles of therapeutic candidates. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity/basicity (pKa).[1][2][3] Among these privileged structures, 3-Fluoropyridine-2,6-diamine (FPDA) has emerged as a particularly valuable building block.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, reactivity, and application in the synthesis of potent kinase inhibitors. The protocols and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Part I: Physicochemical Properties and Reactivity Profile

The utility of this compound stems from the interplay of its three key functional groups: two electron-donating amino groups and one strongly electron-withdrawing fluorine atom, all positioned on a pyridine core.

Physicochemical Data Summary

PropertyValueReference
CAS Number 960138-28-7[4][5]
Molecular Formula C₅H₆FN₃[4]
Molecular Weight 127.12 g/mol [4]
IUPAC Name 3-fluoro-2,6-pyridinediamine
Boiling Point 270.2±35.0°C at 760 mmHg[4]
Purity Typically ≥95%

Electronic Properties and Reactivity

The 2,6-diamino substitution pattern makes the pyridine ring electron-rich, enhancing its nucleophilicity. However, the C3-fluoro group exerts a strong inductive electron-withdrawing effect, which modulates the basicity of the adjacent C2-amino group and the pyridine nitrogen. This electronic balance is critical for its function as a bioisostere and its reactivity in subsequent chemical transformations. The primary reactive sites are the exocyclic amino groups, which readily participate in a variety of bond-forming reactions.

Caption: Key functional groups and their roles in the reactivity and biological interactions of this compound.

Part II: Application Notes - A Scaffold for Kinase Inhibitors

The 2,6-diaminopyridine scaffold is a well-established bioisostere of the purine ring system, the core of adenosine triphosphate (ATP).[6] This structural mimicry allows molecules derived from FPDA to act as competitive inhibitors at the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.

Application in Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression, and their inhibition is a validated strategy in oncology.[7][8] Derivatives of 2,6-diaminopyridine have shown potent inhibitory activity against CDKs, particularly CDK1 and CDK2.[9] FPDA serves as an ideal starting point for constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are potent kinase hinge-binders.[8]

The synthesis typically involves the condensation of FPDA with a 1,3-dielectrophile. The resulting pyrido[2,3-d]pyrimidine core places a nitrogen atom in a position analogous to the N7 of adenine, while the exocyclic amino group from the original FPDA scaffold mimics the N6-amino group of adenine, forming crucial hydrogen bonds with the kinase "hinge" region.

Caption: Simplified pathway of G1-S phase cell cycle progression, highlighting inhibition of CDK4/6 by an FPDA-derived therapeutic.

Structure-Activity Relationship (SAR) Insights

  • Hinge Binding: The C2-amino group is paramount, typically forming two hydrogen bonds with the backbone of the kinase hinge region.

  • Fluorine's Role: The C3-fluoro group can significantly increase potency by forming favorable interactions with the protein, modulating the pKa of the hinge-binding amine for optimal interaction, and blocking sites of potential metabolism.[3][10]

  • Solvent Front Exposure: The C6-amino group can be further functionalized. Substituents at this position often point towards the solvent-exposed region of the ATP pocket, providing a vector for modulating solubility, cell permeability, and selectivity against other kinases.

Part III: Experimental Protocols

The following protocols provide robust, validated methods for key transformations involving this compound.

Protocol 1: General Procedure for Selective N-Acylation

This protocol describes the selective acylation of one amino group, a common first step for building diversity. The C6-amino group is generally more sterically accessible and nucleophilic than the C2-amino group, whose basicity is reduced by the adjacent fluorine atom.

  • Rationale: This procedure allows for the introduction of a wide range of substituents via amide bond formation, serving as a handle for further diversification or for directly probing interactions within a biological target. Using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent competition with the amine nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride or anhydride (1.0-1.2 eq)

    • DIPEA (1.5-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA and stir for 5 minutes.

    • Add the acyl chloride dropwise as a solution in DCM.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the mono-acylated product.

Protocol 2: Synthesis of a 7-Fluoro-pyrido[2,3-d]pyrimidin-4-amine Core

This protocol details the construction of the core heterocyclic scaffold for many kinase inhibitors via a condensation/cyclization reaction.

  • Rationale: This cyclization forms the privileged pyrido[2,3-d]pyrimidine scaffold. Microwave irradiation is employed to significantly reduce reaction times and often improve yields compared to conventional heating by providing efficient and uniform energy transfer.

workflow start Start Materials: - this compound - Diethyl ethoxymethylenemalonate step1 Step 1: Condensation - Mix reagents in Dowtherm A - Heat to 240-250 °C (conventional) OR - Microwave irradiation (200 °C, 30 min) start->step1 step2 Step 2: Work-up - Cool reaction mixture - Add Hexanes/EtOAc to precipitate product step1->step2 step3 Step 3: Isolation - Filter the solid precipitate - Wash with cold solvent step2->step3 step4 Step 4: Purification - Recrystallization or - Column Chromatography step3->step4 end_product Product: Ethyl 4-amino-7-fluoro-pyrido[2,3-d]pyrimidine-6-carboxylate step4->end_product

Caption: Experimental workflow for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from FPDA.

  • Materials:

    • This compound (1.0 eq)

    • Diethyl ethoxymethylenemalonate (1.1 eq)

    • Dowtherm A or Diphenyl ether (solvent)

    • Microwave synthesis vial

    • Hexanes

  • Procedure:

    • To a microwave synthesis vial, add this compound and Dowtherm A.

    • Add diethyl ethoxymethylenemalonate to the mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate at 200 °C for 30-60 minutes. Monitor pressure to ensure it remains within the vial's limits.

    • After the reaction is complete, cool the vial to room temperature.

    • Transfer the reaction mixture to a beaker and add hexanes to precipitate the product.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid by vacuum filtration, washing thoroughly with hexanes to remove the high-boiling solvent.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol assumes the pyrido[2,3-d]pyrimidine core has been converted to a halogenated derivative (e.g., a 4-chloro derivative), which is a common strategy for library synthesis.

  • Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool for introducing aryl or heteroaryl groups.[11][12] The choice of a modern palladium pre-catalyst and ligand (e.g., a biarylphosphine) is critical for achieving high efficiency with electron-rich and sterically hindered heterocyclic substrates.[13]

  • Materials:

    • Halogenated pyrido[2,3-d]pyrimidine derivative (1.0 eq)

    • Aryl- or heteroaryl-boronic acid or ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add the halogenated substrate, boronic acid, palladium catalyst/pre-catalyst, and base.

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-120 °C (or use microwave irradiation) for 1-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Part IV: Illustrative Data

To demonstrate the principles of SAR, the following table presents hypothetical, yet representative, inhibitory data for a series of FPDA-derived CDK2 inhibitors.

Example SAR Table for FPDA-Derived CDK2 Inhibitors

CompoundR Group at C6-positionCDK2 IC₅₀ (nM)Rationale
1 -NH₂ (unsubstituted)250Baseline activity from the core scaffold.
2 -NH-Cyclopropyl85Small, rigid group explores a hydrophobic pocket, improving affinity.
3 -NH-Piperidine45Basic nitrogen can form favorable salt-bridge interactions or H-bonds in the solvent-front region.
4 -NH-Phenyl150Planar aryl group may introduce steric clash or unfavorable interactions.
5 -NH-(4-morpholino)phenyl20Large substituent with a solubilizing morpholine group makes extensive, favorable contact in the outer region of the binding site.

Note: This data is illustrative and intended to demonstrate SAR principles derived from published research in the field.[8][9][14]

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its unique electronic and structural features make it an exceptional starting material for the synthesis of kinase inhibitors and other biologically active molecules. The strategic placement of two reactive amino groups and a modulating fluorine atom provides chemists with a powerful platform for generating diverse compound libraries with enhanced drug-like properties. The robust protocols provided herein offer a solid foundation for leveraging the full potential of this important intermediate in drug discovery programs targeting oncology, inflammation, and beyond.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Fluoropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluoropyridine-2,6-diamine Scaffold in Drug Discovery

The this compound scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent features—a hydrogen bond-donating and -accepting diamine core, combined with the metabolic stability and modulated basicity conferred by the fluorine atom—make it a highly sought-after building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[2][3] This guide provides a comprehensive overview of synthetic strategies to functionalize this key scaffold using palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[4][5]

Core Scientific Principles and Strategic Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[6][7]

The Challenge of C-F Bond Activation

While the 3-fluoro substituent is a key feature of the target scaffold, direct cross-coupling via activation of the C-F bond is a significant challenge. C-F bonds are the strongest single bonds to carbon, and their activation typically requires harsh reaction conditions or highly specialized, electron-rich palladium catalysts.[8][9] For an electron-rich heterocycle like this compound, direct C-F bond activation is generally not a synthetically viable strategy under standard cross-coupling conditions.

A More Pragmatic Approach: Functionalization at Other Positions

A more effective and practical approach for elaborating the this compound scaffold involves:

  • N-Arylation/N-Alkenylation of the Amino Groups: The primary amino groups at the 2- and 6-positions are excellent handles for Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[5][10]

  • Cross-Coupling at a Halogenated Position: Introducing a more reactive leaving group, such as bromine or iodine, at the 4- or 5-position of the pyridine ring enables a variety of C-C bond-forming reactions like Suzuki-Miyaura, Sonogashira, or Heck couplings.

This guide will focus on these more practical and widely applicable strategies.

Diagram: General Catalytic Cycles

To visualize the core mechanistic pathways, the following diagrams illustrate the generally accepted catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 Base Base Boronic_Acid->Base Base->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Amido_Complex [Ar-Pd(II)-N(H)R(L2)]+X- Amine_Coordination->Amido_Complex Deprotonation Deprotonation Amido_Complex->Deprotonation Ar-Pd(II)-NR(L2) Ar-Pd(II)-NR(L2) Deprotonation->Ar-Pd(II)-NR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR Reductive_Elimination->Product Amine R-NH2 Amine->Amine_Coordination Base Base Base->Deprotonation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of the amino groups on the this compound core.[5][10] Given the two primary amino groups, controlling the selectivity (mono- vs. di-arylation) is a key consideration. Generally, mono-arylation can be favored by using a stoichiometric amount of the aryl halide, while di-arylation can be achieved with an excess of the coupling partner.

Protocol 1: Mono-N-Arylation of this compound

This protocol is designed for the selective mono-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent: Toluene or 1,4-Dioxane

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Add this compound, Aryl Bromide, NaOtBu to a dry Schlenk tube B Add Palladium Precatalyst (e.g., RuPhos Pd G3) A->B C Evacuate and backfill with Argon (3x) B->C D Add anhydrous, degassed Toluene via syringe C->D E Heat reaction mixture (e.g., 100 °C) with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature, dilute with Ethyl Acetate F->G H Wash with water and brine G->H I Dry organic layer (Na2SO4), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: To this mixture, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the aryl bromide is complete (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Behind the Steps: Justification of Choices

  • Precatalyst: Buchwald-type precatalysts like RuPhos Pd G3 are often preferred as they are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.[11]

  • Ligand: Bulky, electron-rich biarylphosphine ligands like RuPhos are crucial for promoting both the oxidative addition of the aryl bromide and the reductive elimination of the desired product.[12]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

Part 2: C-C Bond Formation via Sonogashira Coupling

To perform a C-C coupling reaction, a halogenated derivative of this compound is required. For this example, we will consider the Sonogashira coupling of a hypothetical 5-Bromo-3-fluoropyridine-2,6-diamine with a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further transformations or key components of many biologically active molecules.[14][15]

Protocol 2: Sonogashira Coupling of 5-Bromo-3-fluoropyridine-2,6-diamine

This protocol is adapted from successful Sonogashira couplings of other bromo-fluoropyridine derivatives.[16]

Materials:

  • 5-Bromo-3-fluoropyridine-2,6-diamine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Quantitative Data for Representative Sonogashira Couplings:

Aryl Halide SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT>95[16]
Aryl BromidePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORT97[17]
Aryl BromideArylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃2-MeTHFRTHigh[18]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 5-Bromo-3-fluoropyridine-2,6-diamine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2-3 equiv.). Stir for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-16 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Behind the Steps: Justification of Choices

  • Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[14]

  • Base: An amine base like triethylamine serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.[15]

  • Copper-Free Variants: Modern protocols sometimes omit the copper co-catalyst to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These "copper-free" Sonogashira reactions often require a different choice of ligand and base.[17]

Conclusion and Future Directions

The this compound scaffold offers immense potential for the development of novel therapeutics. While direct C-F bond activation is challenging, the strategic use of established palladium-catalyzed cross-coupling reactions at other positions provides a robust and versatile platform for molecular elaboration. The Buchwald-Hartwig amination of the amino groups and the Sonogashira coupling of a halogenated analogue, as detailed in these protocols, represent reliable methods for generating diverse libraries of compounds for drug discovery and development. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific substrates and desired products.

References

Application Notes & Protocols: The Strategic Use of 3-Fluoropyridine-2,6-diamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1] This approach screens low-molecular-weight compounds (fragments) to identify weak but highly efficient binders, which then serve as starting points for rational drug design.[2][3] This guide provides a detailed exploration of a specific, high-value fragment: 3-Fluoropyridine-2,6-diamine . We will dissect its unique properties and provide comprehensive, field-proven protocols for its application in FBDD campaigns, with a particular focus on leveraging its fluorine atom for sensitive biophysical screening.

The Rationale: Why this compound?

The selection of fragments is a critical first step in any FBDD campaign.[1] A well-designed fragment library maximizes chemical and pharmacophore diversity while adhering to key physicochemical constraints, often referred to as the "Rule of Three".[4] this compound is an exemplary fragment due to a convergence of advantageous features.

Causality Behind the Choice:

  • Privileged Scaffold: The aminopyridine core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with a wide range of biological targets.[5][6] Its simple, low-molecular-weight design serves as an excellent starting point for synthetic elaboration.[5]

  • Strategic Fluorination: The single fluorine atom is not merely a substitution; it is a strategic tool. Fluorine is the most electronegative element, and its introduction can significantly influence a molecule's pKa, dipole moment, and metabolic stability.[7] Crucially for FBDD, the ¹⁹F nucleus is 100% abundant, has a spin of ½, and exhibits a high gyromagnetic ratio, making it an exquisitely sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10]

  • Optimal Physicochemical Properties: The fragment aligns perfectly with the principles of FBDD, possessing a low molecular weight and multiple points for hydrogen bonding, which increases the probability of identifying a binding event.[2]

  • Vectors for Growth: The two primary amine groups at the 2- and 6-positions, along with the pyridine nitrogen, provide three distinct and chemically accessible vectors for subsequent fragment growing or linking strategies, allowing for a systematic exploration of the target's binding pocket.[11][12]

Data Presentation: Physicochemical Profile
PropertyValueSignificance in FBDD
CAS Number 960138-28-7Unique identifier for sourcing and data retrieval.[13]
Molecular Formula C₅H₆FN₃Confirms elemental composition.[13]
Molecular Weight 127.12 g/mol Ideal for a fragment; complies with the "Rule of Three" (<300 Da).[13]
Hydrogen Bond Donors 2 (from -NH₂)Provides key interaction points to anchor the fragment in a binding site.
Hydrogen Bond Acceptors 3 (from N, -NH₂)Offers multiple opportunities for directed interactions with the protein target.
Predicted logP < 3Ensures adequate aqueous solubility, which is critical for biophysical assays.
Boiling Point 270.2±35.0°CPhysical property data for handling and quality control.[13]

The FBDD Workflow: An Integrated Approach

The successful application of this compound requires its integration into a robust and logical FBDD workflow. This workflow begins with primary screening to identify binding, proceeds to orthogonal validation to eliminate false positives, and culminates in structural biology and medicinal chemistry efforts to evolve the fragment into a potent lead.

Visualization: The FBDD Campaign Workflow

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Library Fragment Library (incl. This compound) Screening Primary Screening (¹⁹F NMR, SPR) Library->Screening Assay Validation Orthogonal Validation (e.g., SPR if NMR primary) Screening->Validation Putative Hits Structure Structural Biology (X-ray Crystallography) Validation->Structure Confirmed Hits SBDD Structure-Based Design (SBDD) Structure->SBDD Binding Pose Chemistry Medicinal Chemistry (Fragment Growing/Linking) SBDD->Chemistry Lead Lead Compound Chemistry->Lead

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols: From Screening to Structure

The following protocols are designed to be self-validating systems, incorporating necessary controls and decision points. The choice of primary screening technique often depends on the nature of the target protein and available instrumentation.

Protocol 1: Primary Hit Identification using ¹⁹F NMR Spectroscopy

Rationale: This is the preferred primary screening method for a fluorinated fragment library. ¹⁹F NMR is highly sensitive, provides low background interference as fluorine is absent in biological systems, and can rapidly detect weak binding events through changes in the fluorine's chemical environment.[9][10] Screening can be performed on fragment cocktails to increase throughput.[8]

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare the target protein at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.

    • Expert Insight: The protein must be stable and soluble for the duration of the experiment. Perform initial stability tests via NMR or thermal shift assays before screening.[14]

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Create a screening cocktail by mixing it with 9-19 other fluorinated fragments, each at a final concentration of 200-500 µM in the protein-buffer solution. The final DMSO concentration should not exceed 1-2%.

  • NMR Data Acquisition:

    • Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail in the buffer without the target protein.

    • Acquire a second ¹⁹F NMR spectrum of the fragment cocktail with the target protein.

    • Instrumentation: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.

    • Key Parameters: A simple 1D ¹⁹F experiment with proton decoupling is usually sufficient.

  • Data Analysis & Hit Identification:

    • Compare the two spectra. A binding event is indicated by a significant change (perturbation) in the ¹⁹F signal of this compound. Perturbations can include:

      • Chemical Shift Change: The peak moves upfield or downfield.

      • Line Broadening: The peak becomes wider due to a change in the relaxation properties upon binding.

      • Decrease in Signal Intensity.

    • Trustworthiness: A true hit will show dose-dependent changes. Deconvolute the hit-containing cocktail and re-screen individual fragments to confirm which one is responsible for the perturbation.

Visualization: Principle of ¹⁹F NMR Fragment Screening

NMR_Screening cluster_0 No Protein (Reference) cluster_1 With Protein (Binding) a1 a2 a3 Sharp Signal a_spec ¹⁹F Spectrum a3->a_spec b1 b2 b3 Broadened, Shifted Signal b_spec ¹⁹F Spectrum b3->b_spec Fragment This compound Fragment->a1 Free in Solution Fragment->b1 Binding Event Protein Target Protein Protein->b1 Binding Event

Caption: Binding of a fluorinated fragment to a protein alters its ¹⁹F NMR signal.

Protocol 2: Orthogonal Hit Validation & Affinity Estimation using Surface Plasmon Resonance (SPR)

Rationale: SPR is an excellent orthogonal method to validate hits from a primary screen.[15] It provides real-time, label-free kinetic data and can estimate the binding affinity (Kᴅ), which is crucial for ranking hits.[16][17]

Step-by-Step Methodology:

  • Chip Preparation & Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5 for amine coupling).

    • Immobilize the target protein onto the sensor surface using a standard coupling chemistry (e.g., EDC/NHS). Aim for a low to medium density to avoid mass transport limitations.

    • A reference flow cell should be prepared (e.g., activated and deactivated) to subtract non-specific binding and bulk refractive index changes.

    • Expert Insight: Low protein consumption (25-100 µg per campaign) makes SPR an efficient validation technique.[17]

  • Fragment Titration:

    • Prepare a dilution series of this compound in the running buffer (e.g., from 1 µM to 1 mM). The buffer should contain a small amount of DMSO (e.g., 1-5%) to aid solubility, and this concentration must be precisely matched in the running buffer.[16]

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

  • Data Acquisition & Analysis:

    • Record the sensorgrams (response units vs. time) for each concentration.

    • Subtract the reference cell data from the active cell data to get the specific binding response.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ). Fragment hits typically have Kᴅ values in the high micromolar to millimolar range.[2]

    • Trustworthiness: A genuine hit will show a saturable, dose-dependent binding curve. Poorly behaved fragments may show non-specific or aggregation-based binding, which will not fit well to a specific binding model.

Protocol 3: Structural Characterization by X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit identification and validation phase.[18][19] It provides a definitive, atomic-level view of the binding mode, revealing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that anchor the fragment. This structural information is essential for the subsequent hit-to-lead optimization phase.[20][21]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo-protein (protein without any ligand). This can be a significant bottleneck and requires extensive screening of crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred): Transfer the apo-crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to diffuse into the crystal lattice.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment. This is often used if soaking damages the crystals.

  • Data Collection & Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data, preferably at a synchrotron source for high-intensity beams.[18]

    • Process the data and solve the structure using molecular replacement with the apo-protein structure as a model.

    • Expert Insight: Carefully inspect the resulting electron density maps. A bound fragment will appear as clear, unambiguous electron density in the binding pocket. The fluorine atom, being electron-rich, can sometimes be a useful marker in the density map.

From Hit to Lead: Rational Evolution of the Fragment

With a validated hit and a high-resolution crystal structure, the focus shifts to medicinal chemistry. The goal is to increase the fragment's affinity and selectivity by designing new molecules that maintain the original binding interactions while forming new, favorable contacts with the target protein.[11]

Strategies for Evolving this compound:

  • Fragment Growing: This involves adding chemical functionality to one of the fragment's vectors to engage a nearby sub-pocket observed in the crystal structure. The two primary amines are ideal for this, as they can be readily converted into amides, sulfonamides, ureas, or other groups to probe for new hydrogen bonds or hydrophobic interactions.

  • Fragment Linking: If another fragment is found to bind in an adjacent pocket, a chemical linker can be designed to connect it with this compound.[12][22] This can lead to a dramatic increase in potency due to additive binding energy.

Visualization: Hit-to-Lead Evolution Vectors

Hit_to_Lead cluster_growth Fragment Growing cluster_linking Fragment Linking Core Core Fragment This compound Grow_NH2_1 Derivatize 2-NH₂ (e.g., form amide) Core->Grow_NH2_1 Vector 1 Grow_NH2_2 Derivatize 6-NH₂ (e.g., form urea) Core->Grow_NH2_2 Vector 2 Linker Design Linker Core->Linker Vector 3 Other_Frag Adjacent-Binding Fragment Other_Frag->Linker Linked_Molecule High-Affinity Ligand Linker->Linked_Molecule

Caption: Potential strategies for evolving the this compound hit.

Conclusion

This compound represents a highly valuable tool for fragment-based drug discovery. Its combination of a privileged aminopyridine scaffold, ideal FBDD-compliant properties, and a strategically placed fluorine atom for sensitive NMR screening makes it a powerful starting point for tackling challenging drug targets. By employing a rigorous and multi-faceted workflow encompassing ¹⁹F NMR, SPR, and X-ray crystallography, researchers can confidently identify and validate binding, laying a robust, structure-guided foundation for the development of novel, high-efficacy therapeutics.

References

Application Note: Strategies for the Derivatization of 3-Fluoropyridine-2,6-diamine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoropyridine-2,6-diamine scaffold is a privileged core structure in modern medicinal chemistry. The strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.[1][2] The two primary amino groups at the 2- and 6-positions serve as versatile handles for rapid and diverse functionalization, making this scaffold ideal for the construction of compound libraries in drug discovery. This application note provides a detailed guide for researchers, outlining key derivatization strategies, step-by-step protocols, and the scientific rationale behind experimental choices for synthesizing libraries based on this valuable building block.

The this compound Scaffold: A Privileged Core

The utility of the this compound core is rooted in the synergistic interplay of its structural features:

  • The Pyridine Ring: A common motif in FDA-approved drugs, the pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and target engagement.[3]

  • Amino Groups at C2 and C6: These groups are strong electron-donating groups, activating the pyridine ring. More importantly, they are highly nucleophilic and serve as primary points for diversification. Their presence at two symmetrical positions allows for mono- or di-functionalization, enabling fine-tuning of molecular properties.

  • Fluorine at C3: The introduction of fluorine, a small and highly electronegative atom, has profound effects. The strong carbon-fluorine bond can block sites of metabolism, increasing a drug's half-life.[4] Its electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can reduce off-target effects and improve cell permeability.[2]

This combination of features makes this compound an excellent starting point for generating libraries with a high degree of structural and functional diversity.

Core Reactivity and Strategic Considerations for Library Synthesis

The primary reactivity of this compound is centered on the nucleophilicity of the two amino groups. The key strategic decision in library design is controlling the extent of derivatization.

  • Symmetry: The molecule is C2-symmetric, meaning the N2 and N6 amino groups are chemically equivalent. This simplifies initial reactions but requires careful stoichiometric control to achieve selective mono-functionalization.

  • Mono- vs. Di-functionalization:

    • Di-functionalization: Using ≥2 equivalents of a reagent (e.g., an acyl chloride) will typically lead to the symmetrical N2,N6-disubstituted product. This is a straightforward approach to create symmetrical molecules.

    • Mono-functionalization: Achieving high yields of the mono-substituted product is more challenging. It generally requires using a slight excess (1.0-1.2 equivalents) of the derivatizing agent and carefully controlled reaction conditions (e.g., low temperature) to minimize the formation of the di-substituted byproduct. The mono-adduct can then be reacted with a different reagent to generate unsymmetrical derivatives, vastly expanding library diversity.

Below is a workflow illustrating the divergent possibilities from this core scaffold.

G cluster_0 Core Scaffold cluster_1 Primary Derivatization cluster_2 Library Expansion Core This compound Mono Mono-functionalized Intermediate Core->Mono ~1 eq. Reagent A Di Di-functionalized Product Core->Di >2 eq. Reagent A Unsymmetrical Unsymmetrical Di-substituted Product Mono->Unsymmetrical >1 eq. Reagent B

Figure 1: General workflow for library synthesis.

Derivatization Protocols for Library Synthesis

The following sections provide detailed, field-proven protocols for the most common and effective derivatization reactions for library synthesis.

Protocol: N-Acylation and N-Sulfonylation

N-acylation and N-sulfonylation are fundamental reactions for converting the primary amines into stable amide and sulfonamide linkages, respectively. These groups are prevalent in pharmaceuticals and offer diverse opportunities for hydrogen bonding and steric interactions.

Scientific Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acyl chloride or the sulfur of a sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl byproduct, driving the reaction to completion.[5] Anhydrous solvents are critical to prevent hydrolysis of the reactive acyl/sulfonyl chloride.

Detailed Step-by-Step Protocol (Mono-Acylation Example):

  • Preparation: To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of ~0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps control the reaction rate and improve selectivity for mono-acylation.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Reagent Addition: Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Self-Validation: Successful mono-acylation can be confirmed by LC-MS (observation of the correct M+H peak) and ¹H NMR (disappearance of one NH₂ signal and appearance of a new amide NH signal, along with aromatic protons from the acyl group). For di-acylation, use >2.2 equivalents of the acyl chloride and >2.5 equivalents of base, and expect the complete disappearance of the starting material's NH₂ proton signals.

ParameterN-AcylationN-Sulfonylation
Reagent Acyl Chloride / AnhydrideSulfonyl Chloride
Base TEA, DIPEATEA, DIPEA, Pyridine
Solvent DCM, THF, AcetonitrileDCM, THF
Temperature 0 °C to Room TempRoom Temp to 50 °C
Typical Yields 60-95%70-98%
Table 1: Typical Conditions for N-Acylation and N-Sulfonylation.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples amines with aryl halides or triflates, providing access to N-aryl derivatives that are otherwise difficult to synthesize.[6][7] This reaction is indispensable for modern library synthesis.

Scientific Rationale: The reaction proceeds through a palladium-based catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[8] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle. Bulky, electron-rich ligands like XPhos or RuPhos are often highly effective.[7][9]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_complex L₂Pd(II)(Ar)(X) OA->PdII_complex Amine_assoc Amine Association PdII_complex->Amine_assoc + Ar-X PdII_amine [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ Amine_assoc->PdII_amine + R₂NH Deprot Base (Deprotonation) PdII_amine->Deprot PdII_amido L₂Pd(II)(Ar)(NR₂) Deprot->PdII_amido PdII_amido->Pd0  (reductive elimination) RE Reductive Elimination PdII_amido->RE Product Ar-NR₂ RE->Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Step-by-Step Protocol (Di-Arylation Example):

  • Preparation: In a glovebox, add the aryl bromide or chloride (2.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 3.0 eq) to an oven-dried Schlenk tube or reaction vial.

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to a concentration of ~0.1 M.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Self-Validation: Success is indicated by a significant downfield shift of the pyridine ring protons in the ¹H NMR spectrum due to the introduction of the aromatic rings. The mass spectrum will show the expected molecular ion peak for the di-arylated product. The reaction's success is highly dependent on maintaining strict anaerobic and anhydrous conditions.

ParameterBuchwald-Hartwig Amination
Electrophile Aryl Bromide, Aryl Chloride, Aryl Triflate
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, RuPhos, SPhos, BINAP
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C
Typical Yields 50-90%
Table 2: Typical Conditions for Buchwald-Hartwig N-Arylation.

Conclusion

This compound is a highly versatile and valuable scaffold for the synthesis of diverse chemical libraries. Its two nucleophilic amino groups provide straightforward handles for derivatization via robust and well-established synthetic methods like N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation. By carefully controlling stoichiometry and reaction conditions, researchers can access a wide array of mono- and di-substituted analogs, enabling comprehensive exploration of the chemical space around this privileged core. The protocols and strategic insights provided in this document serve as a foundational guide for leveraging this building block in drug discovery and medicinal chemistry programs.

References

Application Notes and Protocols for the Selective Functionalization of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Reactivity of a Privileged Scaffold

3-Fluoropyridine-2,6-diamine is a key building block in medicinal chemistry, valued for its unique electronic properties and the versatile reactivity offered by its three distinct functional groups: two amino groups and a fluorine atom. The strategic and selective manipulation of these sites is crucial for the synthesis of novel pharmaceutical candidates. The electron-donating amino groups activate the pyridine ring towards electrophilic substitution, while also serving as nucleophilic handles for N-functionalization. The fluorine atom, a common bioisostere for hydrogen, can modulate the physicochemical properties of a molecule and also participate in nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive guide to the selective functionalization of this compound, offering detailed protocols and insights into achieving desired regioselectivity.

I. Selective N-Functionalization: A Tale of Two Amines

The presence of two amino groups at the C2 and C6 positions presents a significant challenge in achieving selective mono- versus di-functionalization. The relative nucleophilicity of these amines can be subtly influenced by the electronic effects of the fluorine at C3. However, in many cases, statistical mixtures are obtained without careful control of reaction conditions.

A. Selective Mono- and Di-N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] Its application to this compound allows for the synthesis of N-aryl and N,N'-diaryl derivatives, which are common motifs in kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential for promoting the challenging oxidative addition of aryl halides and the subsequent reductive elimination to form the C-N bond.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Sodium tert-butoxide is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

  • Stoichiometry: The stoichiometry of the aryl halide is the primary determinant for achieving mono- versus di-arylation. Using a slight excess of the diamine favors mono-arylation, while an excess of the aryl halide drives the reaction towards di-arylation.

Experimental Protocol: Selective Mono-N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the desired aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under a positive flow of argon, add sodium tert-butoxide (1.4 equiv.) and anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the mono-arylated product.

Experimental Protocol: Di-N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired aryl iodide (2.5 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Under a positive flow of argon, add cesium carbonate (3.0 equiv.) and anhydrous dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 110 °C for 24-48 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described for the mono-arylation.

Table 1: Representative Conditions for N-Arylation

ProductAryl HalideCatalyst SystemBaseSolventTemp. (°C)
Mono-arylatedAryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene100
Di-arylatedAryl IodidePd(OAc)₂ / SPhosCs₂CO₃Dioxane110

Diagram 1: Buchwald-Hartwig Amination Workflow

G cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Work-up & Purification start Schlenk Tube reagents Diamine, Aryl Halide, Pd Catalyst, Ligand start->reagents inert Evacuate & Backfill (Argon) reagents->inert add_base Add Base & Solvent inert->add_base heat Heat add_base->heat workup Quench, Extract, Dry, Concentrate heat->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

B. Selective Mono-N-Acylation

The acylation of the amino groups can be achieved using acid chlorides or anhydrides. Achieving mono-selectivity requires careful control of stoichiometry and reaction temperature to prevent over-acylation.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetic anhydride is a common and effective reagent. Using a limiting amount of the anhydride is key to favoring mono-acylation.

  • Solvent and Temperature: A non-polar solvent like dichloromethane at low temperatures helps to control the reactivity and improve selectivity.

  • Base: A non-nucleophilic base like triethylamine is used to scavenge the acid byproduct.

Experimental Protocol: Selective Mono-N-Acetylation

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane and cool to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.1 equiv.) followed by the dropwise addition of a solution of acetic anhydride (0.9 equiv.) in dichloromethane over 30 minutes.

  • Reaction Conditions: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution and purify the crude product by recrystallization or column chromatography.

II. Regioselective C-H Functionalization: Targeting the Pyridine Core

Direct C-H functionalization is a highly atom-economical strategy for modifying the pyridine ring. The electronic nature of the substituents on this compound directs the regioselectivity of these transformations. The two amino groups strongly activate the C5 position towards electrophilic attack, while the C4 position is less activated.

A. Palladium-Catalyzed C-H Arylation at the C5 Position

Palladium-catalyzed C-H arylation provides a direct method for forming C-C bonds without the need for pre-functionalized starting materials.[3]

Causality Behind Experimental Choices:

  • Directing Group Effect: The inherent electronic properties of the diamino-substituted pyridine direct the C-H activation to the electron-rich C5 position.

  • Catalyst and Ligand: A palladium(II) catalyst, such as Pd(OAc)₂, is typically used. The choice of ligand can influence the efficiency and selectivity of the reaction. For electron-rich pyridines, ligands like SPhos can be effective.

  • Oxidant: An oxidant is often required to regenerate the active palladium catalyst.

Experimental Protocol: C5-H Arylation

  • Reaction Setup: In a pressure vessel, combine this compound (1.0 equiv.), the aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as isopropyl acetate.

  • Reaction Conditions: Seal the vessel and heat to 120 °C for 24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Diagram 2: Regioselectivity of C-H Arylation

Caption: C-H arylation is directed to the electron-rich C5 position.

III. Cross-Coupling Reactions: Leveraging Halogenated Derivatives

While direct C-H functionalization is elegant, traditional cross-coupling reactions of halogenated derivatives of this compound remain a robust and versatile strategy. For instance, a bromo- or iodo-substituent can be introduced at the C4 or C5 position, which can then be used as a handle for Suzuki or Sonogashira couplings.

A. Sonogashira Coupling of a Brominated Derivative

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted pyridines.[3] A related substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been successfully used in Sonogashira couplings, suggesting the feasibility of this approach for derivatives of this compound.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is essential for the catalytic cycle.

  • Base: An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: A co-solvent like THF is often used to ensure the solubility of all reactants.

Experimental Protocol: Sonogashira Coupling of a C5-Bromo Derivative (Hypothetical)

  • Reaction Setup: To a degassed solution of 5-bromo-3-fluoropyridine-2,6-diamine (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 16-24 hours under an inert atmosphere.

  • Work-up: Remove the solvents under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography.

Table 2: Key Cross-Coupling Reactions and Conditions

ReactionCoupling PartnerCatalyst SystemBaseSolvent
SuzukiArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O
SonogashiraTerminal alkynePd(PPh₃)₄ / CuIEt₃NTHF

Diagram 3: Cross-Coupling Strategies

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling start Halogenated This compound suzuki_reagent Arylboronic Acid start->suzuki_reagent sonogashira_reagent Terminal Alkyne start->sonogashira_reagent suzuki_product Aryl-substituted Product suzuki_reagent->suzuki_product Pd(dppf)Cl2, Base sonogashira_product Alkynyl-substituted Product sonogashira_reagent->sonogashira_product Pd(PPh3)4, CuI, Base

Caption: Suzuki and Sonogashira couplings of halogenated derivatives.

Conclusion

The selective functionalization of this compound is a nuanced yet highly rewarding endeavor. By carefully selecting catalysts, ligands, bases, and controlling reaction stoichiometry and temperature, researchers can achieve a high degree of selectivity in N-arylation, N-acylation, and C-H functionalization. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel and diverse libraries of compounds based on this versatile scaffold, ultimately accelerating the drug discovery process.

References

Prospective Application of 3-Fluoropyridine-2,6-diamine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Agrochemical Design

The pyridine ring is a foundational scaffold in the development of modern agrochemicals, present in a wide array of herbicides, fungicides, and insecticides.[1][2] Its versatility allows for fine-tuning of physicochemical properties and biological activity through substitution. The incorporation of fluorine into agrochemical candidates is a well-established strategy to enhance potency, metabolic stability, and bioavailability.[3][4] The 2,6-diaminopyridine core, in particular, serves as a versatile building block for creating targeted pest management solutions.[5][6] This application note explores the prospective utility of 3-Fluoropyridine-2,6-diamine, a molecule that combines these key structural features, as a novel intermediate in the synthesis of next-generation agrochemicals. While direct synthesis of commercial agrochemicals from this specific starting material is not yet widely documented, its structure suggests significant potential, particularly in the development of innovative fungicides.

Rationale for Application: A Hypothetical Fungicide Candidate

Based on the known structure-activity relationships of pyridine-based fungicides, we propose the use of this compound in the synthesis of a novel fungicide candidate. Many existing fungicides operate by inhibiting fungal respiration or other vital cellular processes. The introduction of a 3-fluoro substituent on the 2,6-diaminopyridine core could enhance binding affinity to target enzymes and increase the compound's overall efficacy. The two amino groups provide reactive handles for the introduction of other pharmacophoric moieties, allowing for the creation of a diverse library of potential active ingredients.

Proposed Synthetic Pathway

A plausible synthetic route to a novel fungicide candidate involves the derivatization of one of the amino groups of this compound, for example, through an amidation reaction. This is a common strategy in the synthesis of pyridine-based agrochemicals to introduce side chains that contribute to the molecule's biological activity.

Diagram of the Proposed Synthetic Workflow

G start This compound product Novel Fungicide Candidate (N-(6-amino-3-fluoro-pyridin-2-yl)-4-chlorobenzamide) start->product Selective Amidation reagent Substituted Acyl Chloride (e.g., 4-chlorobenzoyl chloride) reagent->product

Caption: Hypothetical synthesis of a novel fungicide from this compound.

Experimental Protocol: Synthesis of a Novel Fungicide Candidate

This protocol describes a hypothetical, yet plausible, method for the synthesis of a novel fungicide candidate from this compound.

Objective: To synthesize N-(6-amino-3-fluoro-pyridin-2-yl)-4-chlorobenzamide as a representative novel fungicide candidate.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-(6-amino-3-fluoro-pyridin-2-yl)-4-chlorobenzamide.

Data Summary (Hypothetical):

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)
N-(6-amino-3-fluoro-pyridin-2-yl)-4-chlorobenzamide265.6885>98

Conclusion and Future Directions

While the direct application of this compound in commercial agrochemical synthesis is not yet established, its structural features make it a highly promising building block for the discovery of novel active ingredients. The proposed synthetic pathway and protocol for a hypothetical fungicide candidate illustrate a viable approach for its utilization. Further research and screening of derivatives synthesized from this intermediate could lead to the development of new and effective crop protection agents. The presence of both a fluorine atom and two amino groups offers a rich platform for medicinal chemists to explore diverse chemical space in the quest for the next generation of agrochemicals.

References

Application Notes and Protocols for the Quantification of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoropyridine-2,6-diamine is a fluorinated pyridine derivative of increasing interest in pharmaceutical and chemical research.[1] Its structural motifs are common in bioactive molecules, making it a valuable building block in drug discovery and materials science.[1] The precise and accurate quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chromatographic principles and are designed to be self-validating systems.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 960138-28-7[2]
Molecular Formula C5H6FN3[2]
Molecular Weight 127.12 g/mol [3]
Appearance Likely a solid (white or off-white powder)[4]
Solubility Expected to have some solubility in polar organic solvents like acetonitrile, methanol, DMSO, and DMF. Limited solubility in water is also anticipated.[4]
pKa The amino groups confer basicity to the molecule.[4]

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used, robust, and sensitive technique for the quantification of aromatic and polar compounds like this compound. The method described below is a stability-indicating assay, capable of separating the parent compound from potential degradation products.

Method Rationale

The selection of a C18 stationary phase provides a non-polar environment suitable for retaining the moderately polar this compound. The mobile phase, consisting of an acetonitrile gradient with a phosphate buffer, allows for the effective elution and separation of the analyte. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, which is crucial for methods analyzing basic compounds. UV detection is chosen due to the presence of the pyridine ring chromophore, which should exhibit significant absorbance in the UV range.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh this compound B Dissolve in Diluent (50:50 ACN:Water) A->B C Prepare Calibration Standards (e.g., 1-100 µg/mL) B->C D Prepare QC Samples B->D F Inject Sample C->F D->F E Equilibrate C18 Column E->F G Gradient Elution F->G H UV Detection (e.g., 270 nm) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions:

  • Mobile Phase A: 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH2PO4 in 1 L of deionized water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix acetonitrile and deionized water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

4. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12.1-15 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (preliminary, to be optimized by UV scan)

5. Method Validation: The method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze blank samples, a placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., low, medium, high). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

Secondary/Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and can be used as a confirmatory method or for the analysis of this compound in complex matrices. Due to the polarity and potential for thermal degradation of the amino groups, derivatization is often necessary to improve chromatographic performance and sensitivity.

Method Rationale

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent such as heptafluorobutyric anhydride (HFBA) is proposed to increase the volatility and thermal stability of the analyte.[5][6] The resulting derivative will be more amenable to GC separation and will produce characteristic fragment ions in the mass spectrometer, allowing for highly specific detection and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Prepare Sample Solution in an Aprotic Solvent B Add Derivatizing Agent (e.g., HFBA) A->B C Incubate to Complete Reaction (e.g., 60°C for 30 min) B->C D Inject Derivatized Sample C->D E GC Separation (e.g., DB-5ms column) D->E F Electron Ionization (EI) E->F G Mass Spectrometry Detection (SIM or Full Scan) F->G H Extract Ion Chromatogram G->H I Integrate Peak Area H->I J Quantify using Internal Standard I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., 3,4-Diaminopyridine-d5

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Nitrogen gas (high purity)

2. Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Derivatization Procedure:

  • Prepare a stock solution of this compound and the internal standard in ethyl acetate.

  • In a reaction vial, add an aliquot of the sample or standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate, 10 µL of pyridine, and 20 µL of HFBA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (m/z 50-500)

5. Data Analysis:

  • Identify the retention time of the derivatized analyte and internal standard.

  • For quantification, use SIM mode and monitor characteristic ions for the analyte and the IS. The selection of these ions would require initial experiments in full scan mode.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Spectroscopic Characterization

UV-Visible and NMR spectroscopy can be used for the qualitative identification and structural confirmation of this compound.

  • UV-Visible Spectroscopy: A UV scan of a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) can be performed to determine the wavelength of maximum absorbance (λmax). This information is crucial for optimizing the detection wavelength in the HPLC-UV method. Based on the pyridine structure, a λmax in the range of 250-280 nm is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra would confirm the presence of the pyridine ring protons and carbons, the amino groups, and the fluorine substitution, providing an unambiguous identification of the compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The primary HPLC-UV method is suitable for routine quality control and stability testing, while the GC-MS method offers a highly selective and sensitive confirmatory approach. Proper method validation is essential before implementation to ensure reliable and accurate results. These protocols are intended to serve as a comprehensive guide for researchers and scientists working with this important chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoropyridine-2,6-diamine (CAS 960138-28-7). This document is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable fluorinated intermediate. Given the electron-rich nature of the pyridine ring due to two activating amino groups, the introduction of a fluorine atom at the C3 position presents unique challenges.

This guide provides a robust proposed synthetic pathway, addresses common experimental issues through a detailed troubleshooting section, and answers frequently asked questions. Our approach is grounded in established chemical principles, drawing from analogous transformations in pyridine chemistry to ensure scientific integrity and practical applicability.

Section 1: Proposed Synthetic Pathway & Protocol

The most reliable and frequently employed method for introducing a fluorine atom onto an aromatic ring from an amino precursor is the Balz-Schiemann reaction.[1] This pathway involves the diazotization of a primary aromatic amine followed by thermal or photolytic decomposition of the resulting diazonium tetrafluoroborate salt. For the synthesis of this compound, we propose a two-step sequence starting from the readily available 2,6-Diamino-3-aminopyridine (Pyridine-2,3,6-triamine).

Overall Reaction Scheme

The synthesis proceeds via two key transformations:

  • Diazotization: Conversion of the 3-amino group into a diazonium tetrafluoroborate salt using sodium nitrite in the presence of tetrafluoroboric acid (HBF₄).

  • Fluorodediazoniation (Balz-Schiemann): Thermal decomposition of the isolated diazonium salt to yield the final product, liberating nitrogen gas and boron trifluoride.

Synthetic_Pathway Start Pyridine-2,3,6-triamine Intermediate 3-Diazoniumtetrafluoroborate- pyridine-2,6-diamine Salt Start->Intermediate 1. HBF₄, H₂O, 0-5 °C 2. NaNO₂ (aq) Product This compound Intermediate->Product Heat (Δ) - N₂, - BF₃

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established methodologies.[2] Researchers should perform initial small-scale trials to optimize conditions for safety and yield.

Step 1: Diazotization of Pyridine-2,3,6-triamine

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add Pyridine-2,3,6-triamine (1.0 equiv).

  • Cool the vessel to 0 °C.

  • Slowly add 48% aqueous tetrafluoroboric acid (HBF₄, 2.5-3.0 equiv) while maintaining the internal temperature below 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is crucial to prevent localized overheating.

  • After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

  • Isolate the precipitated diazonium tetrafluoroborate salt by filtration through a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally diethyl ether to facilitate drying.

  • Dry the isolated salt under vacuum at room temperature. Caution: Do not use heat. Diazonium salts are thermally unstable and can be explosive when dry. Proceed to the next step immediately.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • Place the dry diazonium salt in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize BF₃ gas).

  • Heat the solid gently and carefully in an oil bath. The decomposition usually starts between 100-130 °C, often accompanied by vigorous gas evolution (N₂).

  • Once the initial vigorous reaction subsides, continue heating for another 30-60 minutes to ensure complete decomposition.

  • Cool the reaction vessel to room temperature. The crude product will be a solid residue.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is very low after the thermal decomposition step. What went wrong?

This is a common issue that can stem from problems in either the diazotization or the decomposition step.

  • Potential Cause 1: Incomplete Diazotization. The conversion of the 3-amino group to the diazonium salt may have been inefficient. This can be caused by using degraded sodium nitrite or improper temperature control, which leads to the premature decomposition of nitrous acid.

    • Solution: Always use fresh, finely ground sodium nitrite. Maintain a strict temperature profile of 0-5 °C during the entire addition process. A slow, dropwise addition of the nitrite solution is critical.

  • Potential Cause 2: Water Contamination. The presence of water during the thermal decomposition step can lead to the formation of 3-Hydroxy-pyridine-2,6-diamine as a significant byproduct, drastically reducing the yield of the desired fluorinated product.

    • Solution: Ensure the isolated diazonium salt is thoroughly dried under vacuum before heating. Washing the salt with a volatile, anhydrous solvent like diethyl ether helps remove residual water.

  • Potential Cause 3: Sub-optimal Decomposition. The decomposition may have been incomplete, or side reactions may have dominated.

    • Solution: Instead of neat thermal decomposition, consider performing the reaction in a high-boiling, inert solvent like toluene or xylene. This allows for more uniform heat distribution and better temperature control. A patent for a similar synthesis of 3-fluoropyridine suggests that controlled heating can significantly improve yield and safety.[3]

Troubleshooting_Yield Start Low Overall Yield Cause1 Problem in Diazotization? Start->Cause1 Cause2 Problem in Decomposition? Start->Cause2 SubCause1a Incorrect Temp (> 5 °C) Cause1->SubCause1a Leads to Nitrous Acid Decomposition SubCause1b Poor NaNO₂ Quality Cause1->SubCause1b Solution1 Solution: Strict Temp Control (0-5 °C) Use Fresh Reagents Cause1->Solution1 SubCause2a Presence of Water Cause2->SubCause2a Forms Phenolic Byproduct SubCause2b Incomplete Reaction Cause2->SubCause2b Solution2 Solution: Dry Diazonium Salt Thoroughly Use High-Boiling Inert Solvent Cause2->Solution2

Caption: Logic diagram for troubleshooting low yield issues.

Q2: The reaction mixture turned dark, and I isolated a tar-like substance instead of a clean product. Why?

The formation of tar is indicative of polymerization and competing side reactions, which are common in diazonium chemistry if conditions are not carefully controlled.

  • Potential Cause 1: Diazonium Salt Instability. The diazonium salt of diaminopyridine is highly activated and can easily undergo undesired coupling reactions with the electron-rich starting material or product.

    • Solution: Work quickly and keep the temperature low. Once the diazonium salt is formed, it should be isolated and used in the next step without delay. Avoid letting the reaction mixture warm up at any point during the diazotization.

  • Potential Cause 2: Radical Reactions. Thermal decomposition can sometimes generate radical species that lead to polymerization.

    • Solution: Adding a radical scavenger like hydroquinone in catalytic amounts during the decomposition step can sometimes mitigate this issue. Alternatively, performing the decomposition in a solvent can help dissipate heat and reduce the likelihood of uncontrolled side reactions.

Q3: My final product is difficult to purify. What purification strategies do you recommend?

Purification can be challenging due to the presence of polar byproducts and the starting material.

  • Strategy 1: Acid-Base Extraction. The product, this compound, is basic. Dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaHCO₃) to remove acidic impurities like HBF₄. The product can then be extracted into a dilute aqueous acid solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. Basifying the aqueous layer and re-extracting with an organic solvent will yield a purer product.

  • Strategy 2: Column Chromatography. This is often the most effective method.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Methanol) is recommended. For example, a gradient of 0% to 10% Methanol in Dichloromethane. Adding a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica column.

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to the Balz-Schiemann reaction for this synthesis?

Yes, but they present their own challenges.

  • Nucleophilic Aromatic Substitution (SNAr): This would involve reacting a precursor like 3-Chloro- or 3-Bromo-pyridine-2,6-diamine with a fluoride source like CsF or KF.[4][5] However, SNAr reactions are typically favored on electron-deficient rings. The two amino groups on the pyridine ring are strongly electron-donating, which deactivates the ring towards nucleophilic attack, likely resulting in very low or no yield.[6][7]

  • Direct Fluorination: Using electrophilic fluorinating agents like Selectfluor® on 2,6-diaminopyridine is another possibility.[8] However, controlling the regioselectivity can be difficult, and over-fluorination or reaction at other positions is a significant risk.

For this specific substrate, the Balz-Schiemann reaction remains the most logical and promising approach.

Q2: What are the most critical safety precautions for this synthesis?

  • Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can detonate upon heating or friction. Handle them with extreme care, in small quantities, and behind a blast shield. Never store the dry salt; use it immediately after isolation.

  • Handling HBF₄: Tetrafluoroboric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Gas Evolution: Both the diazotization (NOx) and decomposition (N₂, BF₃) steps produce significant amounts of gas. Ensure the reaction vessel is not sealed and that toxic gases (like BF₃) are properly scrubbed.

Q3: How can I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool. You can monitor the disappearance of the starting material (Pyridine-2,3,6-triamine) during the diazotization step and the formation of the product during decomposition. A suitable eluent system would be 10-20% Methanol in Dichloromethane.

  • ¹⁹F NMR Spectroscopy: If available, ¹⁹F NMR is a powerful technique to directly observe the formation of the C-F bond in the product. A sample from the crude reaction mixture can quickly confirm the success of the fluorination step.

References

Technical Support Center: Purification of Crude 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 3-Fluoropyridine-2,6-diamine (CAS: 960138-28-7). As a critical building block in medicinal chemistry, particularly for kinase inhibitors, its purity is paramount for reliable downstream applications.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific crude material.

Section 1: Pre-Purification Analysis: The Foundation of Success

Before any purification attempt, a thorough analysis of the crude material is essential. Rushing into a purification scheme without understanding the impurity profile is a common cause of failure, leading to wasted time and material.

Q: I have just received my crude this compound. What is the very first thing I should do?

A: Your first step is to characterize the crude mixture. This involves determining the number of components present and their relative polarities, which will dictate the most effective purification strategy.

Expertise & Experience: Think of this as reconnaissance. You need to know what you're fighting against. Is it a single major impurity, or a complex mixture? Are the impurities more or less polar than your target compound? Answering these questions with simple analytical techniques will save you from running multiple large-scale, and potentially incorrect, purification experiments.

Recommended Analytical Workflow:
  • Thin-Layer Chromatography (TLC): This is the most critical and rapid technique. It provides a visual snapshot of your mixture's complexity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR of the crude material can help identify impurities if they are known side-products or unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more precise information on the number of components and their molecular weights, aiding in the identification of unknown impurities.

Technique Information Gained Key Application
Thin-Layer Chromatography (TLC) Number of components, relative polarities, reaction monitoring.Developing a solvent system for column chromatography.
¹H and ¹⁹F NMR Spectroscopy Structural confirmation, identification of known impurities, purity estimation.Assessing the nature of impurities (e.g., regioisomers, starting materials).
LC-MS Exact number of components, molecular weights of impurities.Identifying unknown byproducts and assessing final purity.
Melting Point Indication of purity (pure compounds have sharp melting points).Quick check of final product purity against a reference standard.

Section 2: Troubleshooting Guide for Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Scenario A: Recrystallization Challenges

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent is found.

Q: I tried to recrystallize my product, but it "oiled out" and formed a viscous liquid instead of crystals. What went wrong?

A: "Oiling out" occurs when the solute is insoluble in the solvent above its melting point. This often happens if the boiling point of the solvent is too high or if the crude material is highly impure, leading to melting point depression.

Troubleshooting Steps:

  • Lower the Temperature: Ensure you are not overheating the solution. Dissolve the solid at the lowest possible temperature.

  • Change the Solvent: Switch to a lower-boiling point solvent in which the compound is still soluble when hot.

  • Use a Solvent/Anti-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly. For a polar compound like this compound, a good system might be Methanol (good solvent) and Water or Hexane (anti-solvent).

Q: My yield after recrystallization is extremely low. How can I improve it?

A: Low yield is typically caused by using too much solvent or cooling the solution too quickly.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid.

  • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling leads to the formation of small, impure crystals and traps the product in the solution.

  • Recover a Second Crop: Concentrate the mother liquor (the leftover solvent after filtration) by about 50% and cool it again to obtain a second, though likely less pure, crop of crystals.

Q: My product is still colored after recrystallization. How can I decolorize it?

A: Color is often due to highly conjugated, non-polar impurities present in trace amounts. These can be removed with activated charcoal.

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (about 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Gently swirl the hot solution for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Scenario B: Column Chromatography Challenges

Column chromatography is the workhorse for separating complex mixtures or impurities with polarities similar to the product.[2]

Q: My impurities are co-eluting with my product on the silica column. How can I achieve separation?

A: Co-elution means the solvent system (eluent) is not optimal for resolving the components.

Troubleshooting Steps:

  • Decrease Eluent Polarity: If the Rf values of your product and impurities are too high (>0.5) on the TLC plate, the eluent is too polar. Reduce the proportion of the polar solvent (e.g., move from 1:1 Hexane:Ethyl Acetate to 3:1 or 4:1). This will increase the interaction of the compounds with the silica gel, improving separation.

  • Use a Different Solvent System: Sometimes, a different combination of solvents can alter the specific interactions and improve separation. For example, try substituting Dichloromethane for Ethyl Acetate or adding a small amount of Methanol for very polar compounds.

  • Add a Modifier: Since this compound is basic, it can interact strongly with the acidic silanol groups on the silica surface, causing "tailing" or streaking, which leads to poor separation. Adding a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1% of the total eluent volume) can neutralize these acidic sites and result in sharper bands and better resolution.

Q: How do I properly load my crude sample onto the column for the best separation?

A: Proper sample loading is critical. A wide, diffuse sample band at the start will result in poor separation, regardless of the solvent system.

Protocol: Dry Loading for Solid Samples

  • Dissolve your crude material in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

  • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column. This "dry loading" method ensures the sample is introduced as a very narrow, concentrated band, maximizing separation efficiency.

Section 3: Standard Operating Protocols (SOPs) & Workflow

The following diagram provides a logical workflow for selecting the appropriate purification method based on initial analytical results.

Purification_Decision_Tree start Crude Material Analysis (TLC) is_solid Is the crude material a solid? start->is_solid tlc_spots How many spots on TLC? is_solid->tlc_spots Yes distill Consider Vacuum Distillation (if thermally stable) is_solid->distill No (Liquid) recrystallize Attempt Recrystallization tlc_spots->recrystallize One major spot (minor impurities) column Perform Column Chromatography tlc_spots->column Multiple spots or spots are close purity_check Check Purity (TLC, NMR, LC-MS) recrystallize->purity_check column->purity_check distill->purity_check purity_check->column Purity < 99% (from Recrystallization) end Pure Product purity_check->end Purity > 99%

Caption: Decision tree for selecting a purification method.

SOP 1: Purification by Silica Gel Column Chromatography

This protocol assumes you have already determined an appropriate eluent system via TLC, aiming for an Rf value of ~0.3 for the target compound.[3]

  • Column Preparation:

    • Secure a glass column vertically to a stand. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use).

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[2]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.

    • Add another thin layer of sand on top to protect the silica bed during sample and solvent addition.

  • Sample Loading:

    • Dry load the sample as described in the troubleshooting section above for optimal results.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Open the stopcock and begin collecting the eluting solvent in numbered test tubes or flasks (fractions).

    • Maintain a constant level of solvent at the top of the column.

    • If using a gradient, gradually increase the polarity of the eluent over time to elute more polar compounds.

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain your purified product.

    • Combine the fractions that show a single, pure spot corresponding to your product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the typical impurities I might encounter in crude this compound?

A: Impurities largely depend on the synthetic route. Common possibilities include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomers where the fluorine atom is at a different position on the pyridine ring, which can be particularly difficult to separate.[4][5]

  • Over-reaction or Side-products: Products from unintended side reactions common in heterocyclic chemistry.

  • Decomposition Products: The compound may be sensitive to light and air, leading to small amounts of oxidized or polymerized impurities. Proper storage is crucial.[1]

Q: How should I properly store the purified compound to maintain its purity?

A: Based on supplier recommendations, this compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1][6] The amino groups can be susceptible to oxidation, so minimizing air exposure is key.

Q: What are the primary safety precautions I should take?

A: While a specific MSDS for this exact compound is not universally available, data from closely related aminopyridines and fluoropyridines suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust.

  • Exposure: Avoid contact with skin and eyes, as related compounds can cause irritation.[7][8] Avoid inhalation.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[9]

Q: My purified, solid product changed color from white to yellow/brown over a few weeks. Why?

A: This is a classic sign of degradation, likely due to slow oxidation of the amino groups upon exposure to air and/or light. This underscores the importance of proper storage under an inert atmosphere and in an amber vial to protect it from light. For long-term storage, refrigeration may also be considered to slow down decomposition pathways.

References

Technical Support Center: Synthesis of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Fluoropyridine-2,6-diamine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide actionable, field-tested insights to help you optimize your reaction, improve yield and purity, and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of this compound, providing foundational knowledge for your experimental design.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through one of two primary strategies, starting from either a dichloropyridine or a nitropyridine precursor.

  • Route A: Amination of a Dihalopyridine Precursor: This common industrial route often starts with 2,6-dichloro-3-fluoropyridine. The two chlorine atoms are displaced by ammonia or an ammonia equivalent in a nucleophilic aromatic substitution (SNAr) reaction. This method is often favored for its scalability and the availability of starting materials.

  • Route B: Reduction of a Dinitropyridine Precursor: An alternative route involves the reduction of a dinitropyridine intermediate. For example, 3-fluoro-2,6-dinitropyridine can be reduced using various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), to yield the final diamine product.

Q2: Why is regioselectivity a concern during the fluorination step?

A2: If the synthesis involves introducing the fluorine atom onto the pyridine ring, regioselectivity is critical. The electronic nature of the pyridine ring, especially when substituted with activating groups like amines or nitro groups, directs the position of electrophilic or nucleophilic attack. For instance, in a nucleophilic fluorination (e.g., using KF), the positions ortho and para to the ring nitrogen are activated. The presence of other substituents further complicates this, potentially leading to the formation of isomeric impurities that are difficult to separate.

Q3: What are the critical process parameters to control during the amination step?

A3: The amination of a dihalopyridine precursor is highly sensitive to several parameters that must be tightly controlled to minimize side reactions:

  • Temperature and Pressure: These reactions are typically run at elevated temperatures and pressures in a sealed reactor to maintain ammonia in the liquid phase and achieve a reasonable reaction rate. Exceeding the optimal temperature can lead to byproduct formation, including over-amination or decomposition.

  • Stoichiometry of Ammonia: The molar ratio of ammonia to the dihalopyridine substrate is crucial. An insufficient amount can lead to incomplete conversion and the formation of mono-aminated intermediates. Conversely, a large excess, while driving the reaction to completion, can increase pressure and may lead to other byproducts.

  • Solvent Choice: The choice of solvent (e.g., methanol, ethanol, or water) can influence the solubility of reactants and intermediates, affecting reaction rates and the impurity profile.

Part 2: Troubleshooting Guide for Common Side Reactions

This guide provides a structured approach to identifying and resolving specific issues encountered during the synthesis.

Issue 1: Incomplete Conversion and Presence of Mono-aminated Impurity
  • Symptom: HPLC or LC-MS analysis shows a significant peak corresponding to 2-amino-6-chloro-3-fluoropyridine alongside the desired product.

  • Probable Cause: This issue arises from the incomplete substitution of the second chlorine atom. The first amination is typically faster than the second due to the deactivating effect of the first amino group added to the ring. Insufficient reaction time, low temperature, or inadequate pressure can stall the reaction at the intermediate stage.

  • Proposed Solutions:

    • Increase Reaction Time: Extend the reaction time in increments of 2-4 hours and monitor the conversion by taking aliquots for analysis.

    • Elevate Temperature: Cautiously increase the reaction temperature by 10-20 °C. Be aware that this may also increase the rate of side reactions.

    • Increase Ammonia Equivalents/Pressure: Ensure a sufficient molar excess of ammonia is used and that the reactor is properly sealed to maintain pressure. This increases the concentration of the nucleophile, driving the second substitution forward.

Issue 2: Formation of Hydroxylated Byproducts
  • Symptom: Mass spectrometry reveals the presence of impurities with a mass corresponding to the replacement of one or both amino groups with a hydroxyl group (e.g., 6-amino-3-fluoro-2-hydroxypyridine).

  • Probable Cause: This side reaction occurs if water is present in the reaction mixture, especially under high temperatures. Water can act as a competing nucleophile, displacing the halide or even an amino group to form pyridinols or aminopyridinols.

  • Proposed Solutions:

    • Use Anhydrous Reagents and Solvents: Ensure that the starting materials and solvents are rigorously dried before use. Use of anhydrous ammonia is critical.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Low Yield after Reduction of a Dinitro Precursor
  • Symptom: The isolated yield of this compound is significantly lower than expected after the reduction of 3-fluoro-2,6-dinitropyridine.

  • Probable Cause:

    • Incomplete Reduction: The reduction may have stalled, leaving partially reduced intermediates such as nitroso or hydroxylamine species. This can be due to catalyst poisoning, insufficient reductant, or non-optimal pH.

    • Catalyst Poisoning: In catalytic hydrogenation, certain functional groups or impurities from previous steps can poison the catalyst (e.g., Palladium on carbon), reducing its activity.

    • Over-reduction/Hydrodefluorination: Aggressive reduction conditions (high H2 pressure, high temperature, or highly active catalyst) can sometimes lead to the cleavage of the C-F bond, resulting in the formation of 2,6-diaminopyridine as a byproduct.

  • Proposed Solutions:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material and intermediates.

    • Optimize Catalyst and Conditions: Screen different catalysts (e.g., PtO2, Raney Nickel) and adjust the catalyst loading. If using a metal/acid system like Sn/HCl, ensure sufficient equivalents of both are used.

    • Control Temperature and Pressure: For catalytic hydrogenation, start with milder conditions (e.g., lower H2 pressure, room temperature) to avoid hydrodefluorination.

Data Summary: Troubleshooting Parameters
Issue Parameter to Adjust Recommended Action Rationale
Incomplete AminationTemperatureIncrease by 10-20 °COvercome the activation energy for the second SNAr.
Reaction TimeIncrease in 2-4 hour incrementsAllow the slower second substitution to reach completion.
HydroxylationWater ContentUse anhydrous solvents/reagentsMinimize the concentration of water as a competing nucleophile.
Low Reduction YieldCatalyst LoadingIncrease loading by 2-5 mol%Ensure sufficient active sites for complete reduction.
H2 PressureDecrease pressure (e.g., to 1-5 atm)Reduce the risk of C-F bond cleavage (hydrodefluorination).

Part 3: Experimental Protocols & Visual Guides

Protocol: Amination of 2,6-Dichloro-3-fluoropyridine

Objective: To synthesize this compound from 2,6-dichloro-3-fluoropyridine via ammonolysis.

Materials:

  • 2,6-Dichloro-3-fluoropyridine (1 eq)

  • Anhydrous Methanol

  • Anhydrous Ammonia (10-20 eq)

  • High-pressure steel reactor with magnetic stirring

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and equipped with a pressure gauge, thermocouple, and gas inlet/outlet valves.

  • Charging the Reactor: Under an inert atmosphere (N2), charge the reactor with 2,6-dichloro-3-fluoropyridine and anhydrous methanol.

  • Sealing and Cooling: Seal the reactor securely. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Ammonia Addition: Condense the required amount of anhydrous ammonia into the cooled reactor.

  • Reaction: Slowly warm the reactor to room temperature, then heat to the target temperature (e.g., 120-150 °C). Maintain the temperature and monitor the internal pressure for the specified reaction time (e.g., 12-24 hours).

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia into a scrubber. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram: Troubleshooting Logic for Amination

Troubleshooting_Amination start Start: Crude Product Analysis check_purity Purity < 95%? start->check_purity incomplete Impurity: Mono-aminated (2-amino-6-chloro-3-fluoropyridine) check_purity->incomplete Yes hydroxylated Impurity: Hydroxylated Byproduct (e.g., 6-amino-3-fluoro-2-hydroxypyridine) check_purity->hydroxylated Yes other Other Impurities check_purity->other Yes end End: Product > 95% Purity check_purity->end No solution_incomplete Solution: 1. Increase Temp/Time 2. Increase NH3 Pressure incomplete->solution_incomplete solution_hydroxylated Solution: 1. Use Anhydrous Reagents 2. Run under Inert Gas hydroxylated->solution_hydroxylated solution_other Action: Characterize Impurity (MS/NMR) & Re-evaluate Route other->solution_other solution_incomplete->end solution_hydroxylated->end

Caption: Troubleshooting workflow for amination side reactions.

Diagram: Potential Side Reaction Pathways

Side_Reactions sub 2,6-Dichloro-3-fluoropyridine nh3 + NH3 (Nucleophile) h2o + H2O (Contaminant) intermediate Mono-aminated Intermediate (2-amino-6-chloro-3-fluoropyridine) sub->intermediate 1st Substitution side_product Hydroxylated Byproduct (6-Chloro-3-fluoro-2-hydroxypyridine) sub->side_product Hydrolysis nh3->intermediate h2o->side_product product Desired Product (this compound) intermediate->product 2nd Substitution

Caption: Competing nucleophilic substitution pathways.

Technical Support Center: Managing Regioselectivity in Reactions with 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoropyridine-2,6-diamine is a highly functionalized heterocyclic compound of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two potent electron-donating amino groups and an electronegative fluorine atom on an electron-deficient pyridine core, presents significant and nuanced challenges in controlling regioselectivity during further functionalization. The interplay between these groups creates a delicate electronic and steric balance that can be difficult to predict and manage.

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing reactivity and regioselectivity for this compound?

A1: The regiochemical outcome of reactions is dictated by a complex interplay of three main factors:

  • Electron-Donating Amino Groups (C2, C6): The two primary amino groups are powerful activating groups that donate electron density into the pyridine ring via the resonance effect (+M). They strongly direct electrophiles to their ortho and para positions. For the C2-NH₂, this activates C3 and C5. For the C6-NH₂, this activates C5 and C1 (the ring nitrogen).

  • Dual Nature of the Fluoro Group (C3): The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing inductively (-I), which deactivates the ring. However, it is also a weak resonance donor (+M), directing ortho and para (to C2, C4, and C6).

  • Electron-Deficient Pyridine Core: The pyridine nitrogen atom is electronegative, making the entire aromatic system electron-deficient compared to benzene.[1] This inherent property makes the ring generally resistant to electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[2][3]

The synergy of these effects means that the C4 and C5 positions are the most likely sites for C-H functionalization, but reaction conditions must be carefully tuned to favor one over the other.

Q2: Which positions are most susceptible to electrophilic aromatic substitution (EAS)?

A2: The C5 position is the most electronically enriched and sterically accessible site for electrophilic attack. This is due to the concerted electron-donating effects from both the C2-amino group (ortho) and the C6-amino group (para). While the C4 position is also activated (ortho to the C2-amino group), it experiences a stronger deactivating inductive effect from the adjacent C3-fluoro group. Overall, electrophilic substitution on the pyridine ring is challenging due to the deactivating effect of the ring nitrogen, which can also be protonated under acidic conditions, further increasing its deactivating power.[4]

start Low Yield in Cross-Coupling (e.g., Suzuki at C5-Br) q1 Are amino groups (C2/C6) protected? start->q1 protect ACTION: Protect both amino groups (e.g., as Boc or Pivaloyl) q1->protect No ligand_choice ACTION: Switch to a bulky, electron-rich ligand (e.g., RuPhos, SPhos, BrettPhos) q1->ligand_choice Yes, but still failing re_evaluate Re-run coupling reaction with modified substrate or new ligand system protect->re_evaluate no_protect_path No ligand_choice->re_evaluate

References

Technical Support Center: Overcoming Solubility Challenges with 3-Fluoropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoropyridine-2,6-diamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges effectively.

Understanding the Challenge: Why Do this compound Derivatives Exhibit Poor Solubility?

The solubility of a compound is governed by its physicochemical properties, primarily its polarity, crystal lattice energy, and interactions with the solvent. For this compound derivatives, several structural features can contribute to low solubility:

  • Molecular Polarity and Hydrogen Bonding: The presence of two amino groups and a pyridine nitrogen atom makes these molecules capable of acting as both hydrogen bond donors and acceptors. While this can enhance solubility in polar protic solvents, strong intermolecular hydrogen bonding between the molecules themselves can lead to a highly stable crystal lattice that is difficult for solvents to disrupt.

  • The Role of the Fluorine Atom: Fluorine is a highly electronegative atom that can significantly alter the electronic properties of the pyridine ring. This can impact the basicity (pKa) of the nitrogen atoms, which in turn affects solubility in acidic conditions. While fluorination can sometimes increase lipophilicity, its overall effect is context-dependent and can influence how the molecule interacts with different solvents.

  • Crystal Packing and Planarity: Aromatic systems like the pyridine ring tend to be planar, which can facilitate efficient packing into a stable crystal lattice. High lattice energy means that more energy is required to break the crystal structure and dissolve the compound, leading to lower solubility.

It is important to note that specific experimental solubility data for this compound is not extensively available in public literature. Therefore, the guidance provided here is based on the expected chemical properties of this scaffold and data from structurally related compounds, such as other aminopyridines. Empirical testing remains crucial to determine the optimal solubilization strategy for your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving my this compound derivative?

A1: Based on the polar nature of the 2,6-diaminopyridine scaffold, it is recommended to start with polar solvents. For a systematic approach, screen the following:

  • Polar Protic Solvents: Water (with pH adjustment), ethanol, methanol, and isopropanol. These solvents can engage in hydrogen bonding with the amino groups.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic compounds and are a good starting point for creating concentrated stock solutions.

  • Aqueous Buffers: Due to the basic nature of the amino groups and the pyridine nitrogen, the solubility of your compound is likely to be highly pH-dependent. Testing solubility in a range of aqueous buffers (e.g., pH 2, 5, 7.4, and 9) is critical.

Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. What should I do?

A2: This is a common issue for poorly soluble compounds. The high concentration of the compound in DMSO is a kinetically stable supersaturated state that crashes out when introduced to the aqueous environment. Here are some strategies to address this:

  • Lower the Final Concentration: If your assay allows, reducing the final concentration of the compound may keep it below its solubility limit in the aqueous buffer.

  • Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer can increase the solubility of your compound.[1]

  • Employ Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic parts of your molecule, increasing its apparent solubility.[2]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[3][4]

Q3: How does pH affect the solubility of this compound derivatives?

A3: The solubility of these derivatives is expected to be significantly influenced by pH. The amino groups and the pyridine nitrogen are basic and will become protonated in acidic conditions. This protonation leads to the formation of a cationic salt, which is generally much more water-soluble than the neutral form. Therefore, you will likely observe increased solubility at lower pH values. A systematic pH-solubility profile is highly recommended to identify the optimal pH range for your experiments.[5]

Troubleshooting Guide

Issue Potential Root Cause Recommended Solutions & Next Steps
Compound is insoluble in all tested organic solvents. High crystal lattice energy; strong intermolecular hydrogen bonding.1. Heating: Gently warm the solvent-compound mixture to increase kinetic energy and aid dissolution. 2. Sonication: Use an ultrasonic bath to provide energy to break up the solid particles. 3. Solvent Mixtures: Try binary or tertiary solvent systems (e.g., DMSO/ethanol).
Precipitation occurs over time, even in organic solvents. The initial dissolved state was supersaturated and is not thermodynamically stable.1. Determine Equilibrium Solubility: Conduct an equilibrium solubility assay (see Protocol 1) to find the true solubility limit. 2. Prepare Fresh Solutions: For experiments, use freshly prepared solutions to avoid issues with precipitation from older, potentially supersaturated stocks.
Low solubility in aqueous media across all pH ranges. The compound may be highly lipophilic or have a very stable crystal form that even protonation cannot sufficiently overcome.1. Co-solvent Systems: Experiment with different co-solvents and varying percentages (see Protocol 2). 2. Cyclodextrin Complexation: This is a powerful technique for significantly increasing aqueous solubility (see Protocol 3). 3. Prodrug Approach: For in-vivo applications, consider synthesizing a more soluble prodrug that metabolizes to the active compound (see Prodrug Strategies section).
Variability in experimental results between batches. Inconsistent dissolution of the compound leading to different effective concentrations.1. Standardize Dissolution Protocol: Ensure a consistent method for preparing solutions (e.g., time for sonication, temperature). 2. Filter Solutions: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved microparticles before use in assays.

Experimental Protocols

Protocol 1: Determining pH-Dependent Equilibrium Solubility

This protocol outlines a method to determine the solubility of your compound at different pH values.

Materials:

  • This compound derivative

  • Aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a 0.22 µm filter.

  • Carefully take an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC.

  • Repeat for each pH value to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening for Improved Aqueous Solubility

This protocol helps identify an effective co-solvent system for your compound.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400)

  • Clear microplate or vials

Procedure:

  • Prepare a series of aqueous buffers containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol in PBS).

  • In a clear microplate or vials, add a small, fixed volume of your DMSO stock solution to each of the co-solvent buffer preparations.

  • Mix well and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at room temperature.

  • The highest percentage of co-solvent that results in a clear solution indicates a potentially suitable formulation.

  • Optional: Quantify the concentration in the clear solutions to determine the solubility enhancement.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to create a phase solubility diagram to assess the effect of HP-β-CD.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Vials, shaker, filtration/centrifugation equipment, and analytical instrument as in Protocol 1.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in your chosen buffer.

  • Add an excess amount of your solid compound to each cyclodextrin solution.

  • Seal the vials and agitate at a constant temperature until equilibrium is reached (24-72 hours).

  • Separate the undissolved solid as described in Protocol 1.

  • Quantify the concentration of the dissolved compound in the supernatant for each HP-β-CD concentration.

  • Plot the solubility of your compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex.

Advanced Strategy: The Prodrug Approach

For compounds intended for in-vivo use, especially in drug development, a prodrug strategy can be a powerful tool to overcome fundamental solubility issues.[6] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[7]

For this compound derivatives, which contain primary amino groups, several prodrug strategies can be considered:

  • N-Acylation: Converting one of the amino groups to an amide or a carbamate can alter the physicochemical properties. While this might decrease aqueous solubility in some cases, specific acyl groups can be chosen to improve it.

  • Phosphate Esters: Attaching a phosphate group, often via a linker, can dramatically increase aqueous solubility. These prodrugs are typically cleaved by phosphatases in the body to release the active compound.[8]

  • Amino Acid Conjugates: Linking an amino acid to one of the amine functionalities can create a substrate for peptidases and may improve solubility and even facilitate transport across biological membranes.[9]

The design and synthesis of prodrugs is a complex process that requires medicinal chemistry expertise. The choice of the promoiety depends on the desired properties, the intended route of administration, and the metabolic environment for activation.

Visualization of Workflows

Decision-Making Workflow for Solubility Enhancement

Caption: Decision tree for selecting a solubilization method.

Summary of Solubilization Strategies

Strategy Mechanism of Action Typical Use Case Advantages Considerations
pH Adjustment Protonation of basic amine groups to form more soluble salts.Aqueous-based assays, oral formulations.Simple, cost-effective.pH may not be compatible with assay conditions; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the solute.In-vitro and in-vivo formulations.Effective for many compounds; relatively simple to implement.Can have toxicological effects at higher concentrations; may affect protein stability in assays.
Surfactants Form micelles that encapsulate the compound, increasing its apparent solubility.In-vitro and in-vivo formulations.Can significantly increase solubility at low concentrations.Can interfere with some biological assays; potential for toxicity.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic parts of the molecule.Oral and parenteral formulations.High solubilizing capacity; generally low toxicity.Can be expensive; complex formation is specific to the molecule's size and shape.
Prodrugs Covalent modification to a more soluble form that converts to the active drug in-vivo.In-vivo drug delivery.Can overcome severe solubility issues and improve pharmacokinetics.Requires chemical synthesis and extensive characterization; bioconversion rates can vary.

References

Technical Support Center: Optimizing Catalyst Loading for 3-Fluoropyridine-2,6-diamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 3-Fluoropyridine-2,6-diamine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging transformation. The unique electronic and steric properties of this substrate—namely, the presence of two nucleophilic amino groups and an electron-withdrawing fluorine atom on a pyridine ring—necessitate careful optimization to achieve high yields and selectivity while minimizing catalyst loading for process efficiency and cost-effectiveness.[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common issues from first principles to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction's components and objectives.

Q1: Why is optimizing catalyst loading particularly critical for this compound?

A1: Optimizing catalyst loading is crucial for several reasons. From a process chemistry perspective, minimizing the amount of palladium catalyst is economically vital, as palladium is a costly precious metal.[2] High catalyst loading can also lead to increased levels of residual palladium in the final product, which is a significant concern in pharmaceutical development due to strict regulatory limits.[3] Scientifically, excess catalyst does not always lead to better results; it can sometimes promote side reactions or catalyst decomposition, leading to lower yields and complex product mixtures. For a substrate like this compound, the pyridine nitrogen and amino groups can act as ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[1] Therefore, finding the minimum effective catalyst loading is key to a robust and efficient process.

Q2: What is a "precatalyst" and why is it preferred over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃?

A2: A precatalyst is a stable, well-defined palladium(II) complex that is designed to efficiently generate the active, monoligated palladium(0) species in situ.[4][5] Traditional sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be unreliable.[6] Their activation to the catalytically active Pd(0) species can be inconsistent, and the presence of ligands like dba can interfere with the desired reaction.[5][7] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, offer superior reliability, cleaner reaction profiles, and are often more effective at lower loadings because they ensure the clean generation of the active catalyst.[4][8]

Q3: How do I choose the right ligand for this specific coupling reaction?

A3: Ligand choice is paramount for success. The substrate, this compound, is an electron-rich heteroaryl amine. Such substrates often require sterically hindered and electron-rich phosphine ligands. These ligands facilitate the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[1][2] For coupling primary and secondary amines, ligands like RuPhos and BrettPhos have shown outstanding performance.[9][10] Specifically, BrettPhos is often effective for monoarylation of primary amines, while RuPhos is excellent for secondary amines.[10] Given the two primary amino groups on the substrate, a ligand that promotes selective mono-arylation is often desired, making ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) excellent starting points for screening.[5]

Q4: Which base should I start with for this reaction?

A4: The base is a critical component that deprotonates the amine nucleophile.[2] For challenging C-N couplings, strong, non-nucleophilic bases are typically required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS).[2] The choice can be substrate-dependent. While tert-butoxides are very common, LiHMDS can be particularly effective for coupling unprotected halo-aminopyridines.[9] It is often advisable to screen a few bases, as their solubility and strength can significantly impact reaction efficiency.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental problems.

Problem 1: My reaction yield is very low or zero, and I recover my starting material.

QuestionPossible Cause & ExplanationRecommended Solution
Did you properly degas your solvent and reagents? Palladium(0) catalysts are highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize the active Pd(0) to inactive Pd(II), halting the catalytic cycle.Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8] Use Sure/Seal™ bottles for anhydrous, deoxygenated solvents when possible.
Is your catalyst system activating properly? If you are using a traditional Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient under your conditions. This is a common point of failure.Switch to a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[8] These are designed for reliable activation and often provide superior results at lower loadings.[4]
Is the pyridine nitrogen poisoning your catalyst? The nitrogen atom in the pyridine ring can coordinate strongly to the palladium center, acting as an inhibitor and preventing the catalyst from participating in the desired C-N coupling cycle.[1]The use of sterically bulky ligands (e.g., XPhos, SPhos) can often mitigate this issue. The ligand's bulk can disfavor the binding of the pyridine nitrogen, keeping the catalyst active. Increasing the reaction temperature may also help dissociate the inhibitory species.
Is your base strong enough or soluble enough? The reaction requires a base to deprotonate the amine. If the base is too weak or has poor solubility in the reaction solvent, the catalytic cycle cannot proceed efficiently.Screen stronger bases like LiHMDS or KOtBu.[2][9] Consider the solvent's impact on base solubility. For instance, while NaOtBu is common, its solubility varies across different ethereal or aromatic solvents.

Problem 2: The reaction starts but stalls before completion.

QuestionPossible Cause & ExplanationRecommended Solution
Is your catalyst deactivating over time? The active catalyst can degrade through various pathways, such as forming palladium black (aggregation) or ligand degradation, especially at elevated temperatures.[11][12] This is often observed as a color change in the reaction mixture (e.g., turning black).Lower the initial catalyst loading. Sometimes, a higher loading can accelerate decomposition pathways. Alternatively, a slightly higher loading might be needed if the catalyst has a finite number of turnovers before deactivation. The key is to find the optimal concentration. Consider a different ligand that forms a more stable complex.
Is product inhibition occurring? The diamine product itself can be a good ligand for palladium. As the product concentration increases, it may bind to the active catalyst, sequestering it from the catalytic cycle and slowing the reaction down.This is a challenging issue inherent to the substrate. Running the reaction at a higher dilution may disfavor bimolecular inhibition. A slow addition of one of the coupling partners could also help maintain a low concentration of the inhibitory product at any given time.
Have you formed inhibitory palladium-salt complexes? Halide ions (e.g., Br⁻, I⁻) generated during the reaction can form stable, less reactive palladium complexes, effectively taking the catalyst out of the cycle.[13]The addition of certain additives can sometimes counteract these effects. While not standard for C-N coupling, principles from other cross-couplings suggest that the choice of base and solvent can influence the fate of these halide salts.

Problem 3: I am getting a mixture of mono- and di-coupled products. How can I improve selectivity for mono-coupling?

QuestionPossible Cause & ExplanationRecommended Solution
Are your reaction conditions too harsh? High temperatures, long reaction times, and high catalyst loading can drive the reaction towards the thermodynamically favored di-substituted product.Reduce the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the desired mono-coupled product is maximized. Lowering the catalyst loading can also improve selectivity.
Is your stoichiometry optimized? Using a large excess of the coupling partner (the aryl halide) will naturally favor di-substitution.Carefully control the stoichiometry. Start with a 1.0 to 1.1 equivalent of the aryl halide relative to the this compound. A slight excess of the diamine can also be used to favor mono-substitution.
Is your ligand choice promoting di-arylation? Some ligands may create a catalytic species that is highly active and less sensitive to the steric and electronic differences between the starting diamine and the mono-coupled product.Screen different ligands. A very bulky ligand might provide better steric differentiation, favoring reaction at the less hindered amino group and disfavoring a second coupling event on the now bulkier mono-arylated intermediate.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst System Screening

This protocol provides a framework for efficiently screening different catalyst systems (precatalyst/ligand combinations) to identify the optimal one for your specific coupling partners.

  • Preparation: To an array of oven-dried vials equipped with stir bars, add the aryl halide (1.0 mmol) and the chosen base (e.g., NaOtBu, 1.5 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., 0.02 mmol, 2 mol%) and the ligand (e.g., 0.04 mmol, 4 mol%) to each designated vial. Note: If using a 1:1 ligand:Pd precatalyst like a G3-palladacycle, no extra ligand is needed.

  • Reaction Initiation: Seal the vials with septa, remove from the glovebox, and add this compound (1.2 mmol) via syringe, followed by degassed, anhydrous solvent (e.g., Toluene or Dioxane, to make a 0.5 M solution).

  • Heating & Monitoring: Place the vials in a pre-heated aluminum block on a stirrer hotplate at a set temperature (e.g., 100 °C). Monitor the reaction progress at set time points (e.g., 1h, 4h, 16h) by taking small aliquots for LC-MS or GC-MS analysis.

  • Analysis: Compare the conversion to the desired product across the different catalyst systems to identify the most efficient one.

Table 1: Example Data for Catalyst Loading Optimization

Reaction Conditions: this compound (1.0 mmol), Aryl Bromide (1.1 mmol), NaOtBu (1.5 mmol), RuPhos-G3-Pd (X mol%), Toluene (2 mL), 100 °C, 16 h.

EntryCatalyst Loading (mol%)Yield of Mono-arylated Product (%)Yield of Di-arylated Product (%)
15.07515
22.0885
31.091<2
40.585<1
50.145Not Detected

Interpretation: In this hypothetical example, reducing the catalyst loading from 5 mol% to 1 mol% not only maintains a high yield but also significantly improves selectivity for the mono-arylated product. Below 1 mol%, the catalyst amount becomes insufficient to drive the reaction to completion in the given time, as seen in Entry 5. Therefore, 1.0 mol% represents the optimal catalyst loading under these conditions.

Part 4: Visual Workflow Diagrams

Diagram 1: Troubleshooting Low Yield

This diagram outlines a logical workflow for diagnosing the root cause of a low-yield reaction.

Troubleshooting_Low_Yield start Problem: Low or No Yield check_reagents Check Reagent Quality & Inert Conditions (Degassed Solvent? Anhydrous? Pure Amine?) start->check_reagents reagents_ok Reagents & Conditions OK check_reagents->reagents_ok Yes reagents_bad Issue Found check_reagents->reagents_bad No check_catalyst Evaluate Catalyst System (Precatalyst vs. Pd(OAc)2? Ligand Choice?) reagents_ok->check_catalyst solve_reagents Solution: Purify Reagents, Improve Inert Technique reagents_bad->solve_reagents catalyst_ok Catalyst System is Robust check_catalyst->catalyst_ok Yes catalyst_bad Issue Found check_catalyst->catalyst_bad No check_base Assess Base & Temperature (Base too weak? Temp too low?) catalyst_ok->check_base solve_catalyst Solution: Switch to Precatalyst, Screen Bulky Ligands (e.g., RuPhos) catalyst_bad->solve_catalyst base_ok Base/Temp OK check_base->base_ok Yes base_bad Issue Found check_base->base_bad No inhibition Consider Catalyst Inhibition (Pyridine Coordination?) base_ok->inhibition solve_base Solution: Screen Stronger Bases (LiHMDS), Increase Temperature base_bad->solve_base

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Diagram 2: Catalyst Loading Optimization Workflow

This diagram illustrates the iterative process of finding the minimum effective catalyst loading.

Catalyst_Optimization start Start: Establish a High-Yielding Condition (e.g., 2-5 mol% Catalyst) reduce_loading Systematically Reduce Catalyst Loading (e.g., 2% -> 1% -> 0.5% -> 0.1%) start->reduce_loading monitor Monitor Yield & Selectivity at Each Loading Level reduce_loading->monitor is_yield_high Is Yield Still >90%? monitor->is_yield_high is_yield_high->reduce_loading Yes increase_loading Previous loading was optimal. Increase back one step. is_yield_high->increase_loading No optimal Optimal Loading Identified: Lowest amount that maintains high yield. increase_loading->optimal

Caption: Workflow for optimizing catalyst loading to improve process efficiency.

References

preventing decomposition of 3-Fluoropyridine-2,6-diamine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoropyridine-2,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of working with this versatile but sensitive reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you prevent its decomposition and ensure the success of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: My reaction mixture is turning dark brown or black.

A dark coloration is often an indication of decomposition, leading to the formation of polymeric or tar-like byproducts.

Potential Cause 1: Oxidation of the Diamine

Aminopyridines, especially electron-rich systems like this compound, are susceptible to oxidation.[1] This can be exacerbated by the presence of atmospheric oxygen, certain metal catalysts, or oxidizing agents.

Solution:

  • Inert Atmosphere: Always perform your reactions under an inert atmosphere (e.g., nitrogen or argon). This is crucial to minimize oxidation.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, although its compatibility with your reaction should be verified.

Potential Cause 2: Instability under Strongly Acidic or Basic Conditions

The pyridine ring and amino groups can undergo protonation or deprotonation, which may lead to side reactions or decomposition, especially at elevated temperatures. The reactivity of aminopyridines can be significantly influenced by pH.[2]

Solution:

  • pH Control: If possible, buffer your reaction to a neutral or mildly acidic/basic pH.

  • Careful Reagent Addition: When using strong acids or bases, add them slowly and at low temperatures to control the reaction exotherm and minimize localized areas of high concentration.

Potential Cause 3: Metal-Catalyzed Decomposition

While essential for many cross-coupling reactions, some palladium or copper catalysts can promote side reactions or decomposition of the starting material if not used under optimal conditions. Challenges in palladium-catalyzed cross-coupling reactions with aminopyridines can include catalyst deactivation or side product formation.[3][4]

Solution:

  • Ligand Selection: Choose appropriate ligands for your metal catalyst that can stabilize the metal center and promote the desired reaction pathway over decomposition.

  • Catalyst Loading: Use the lowest effective catalyst loading to minimize potential side reactions.

  • Reaction Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

Issue 2: I am observing low yields in my palladium-catalyzed cross-coupling reaction.

Low yields in reactions like Suzuki, Buchwald-Hartwig, or Negishi couplings can be frustrating. With this compound, several factors could be at play.

Potential Cause 1: Catalyst Inhibition or Deactivation

The diamino-substituted pyridine can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity.[3]

Solution:

  • Protecting Groups: Temporarily protecting one or both amino groups can prevent chelation. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[5][6][7] The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.

  • Ligand Choice: Use bulky, electron-rich phosphine ligands that can compete with the substrate for coordination to the palladium center.

Potential Cause 2: Homocoupling and Other Side Reactions

Side reactions, such as the homocoupling of your starting material or coupling partner, can reduce the yield of the desired product.[3]

Solution:

  • Reaction Conditions Optimization: Systematically screen reaction parameters such as solvent, base, temperature, and reaction time.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side reactions.

Potential Cause 3: Decomposition of the Starting Material

As discussed in Issue 1, the starting material may be decomposing under the reaction conditions.

Solution:

  • Follow the recommendations in Issue 1 to minimize decomposition.

  • Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and byproducts. This can help you identify if decomposition is a major issue.

Issue 3: I am seeing unexpected byproducts in my reaction.

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram suggests the formation of byproducts.

Potential Cause 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom on the pyridine ring can be susceptible to nucleophilic attack, especially if the ring is activated by electron-withdrawing groups or under certain reaction conditions.[8] While the amino groups are electron-donating, the overall electronic nature of the pyridine ring can still allow for this reactivity.

Solution:

  • Control of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. For example, if using a hydroxide base in a protic solvent, you may see substitution of the fluorine with a hydroxyl group.

  • Reaction Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

Potential Cause 2: Reactions involving the Amino Groups

The primary amino groups are nucleophilic and can react with electrophiles present in the reaction mixture.

Solution:

  • Protecting Groups: As mentioned previously, protecting the amino groups is the most effective way to prevent unwanted side reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Encountered dark_color Dark Coloration start->dark_color low_yield Low Yield start->low_yield byproducts Unexpected Byproducts start->byproducts oxidation Oxidation? dark_color->oxidation catalyst_inhibition Catalyst Inhibition? low_yield->catalyst_inhibition snar SNAr of Fluorine? byproducts->snar ph_instability pH Instability? oxidation->ph_instability No sol_inert Use Inert Atmosphere & Degassed Solvents oxidation->sol_inert Yes metal_decomp Metal-Catalyzed Decomposition? ph_instability->metal_decomp No sol_ph Control pH ph_instability->sol_ph Yes sol_metal Optimize Catalyst & Conditions metal_decomp->sol_metal Yes side_reactions Side Reactions? catalyst_inhibition->side_reactions No sol_protect Use Protecting Groups catalyst_inhibition->sol_protect Yes start_decomp Starting Material Decomposition? side_reactions->start_decomp No sol_optimize Optimize Reaction Conditions side_reactions->sol_optimize Yes sol_decomp_low_yield See Dark Coloration Solutions start_decomp->sol_decomp_low_yield Yes amine_reactions Amine Side Reactions? snar->amine_reactions No sol_nucleophiles Control Nucleophiles & Temperature snar->sol_nucleophiles Yes sol_protect_byproducts Use Protecting Groups amine_reactions->sol_protect_byproducts Yes ProtectingGroupWorkflow start Need to prevent amine side reactions? protect Protect Amino Groups start->protect Yes no_protect Proceed with Caution start->no_protect No boc Use Boc group if subsequent reactions are not strongly acidic protect->boc cbz Use Cbz group if subsequent reactions are compatible with hydrogenolysis protect->cbz reaction Perform Desired Reaction no_protect->reaction boc->reaction cbz->reaction deprotect Deprotect Amino Groups reaction->deprotect deprotect_boc Cleave Boc with strong acid (TFA, HCl) deprotect->deprotect_boc deprotect_cbz Cleave Cbz with H₂, Pd/C deprotect->deprotect_cbz final_product Final Product deprotect_boc->final_product deprotect_cbz->final_product

References

troubleshooting failed reactions involving 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoropyridine-2,6-diamine (CAS 960138-28-7). This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, I've seen firsthand the unique challenges and opportunities this molecule presents. Its distinct electronic profile—featuring two potent electron-donating amino groups and an electron-withdrawing fluorine on an already electron-deficient pyridine core—creates a nuanced reactivity that can be challenging to master.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. My goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.

FAQ 1: Starting Material Integrity and Handling

Question: My reaction is giving multiple unidentifiable side products, and I suspect my starting material may be the issue. What are the best practices for handling and storing this compound?

Answer: This is a critical first step that is often overlooked. The integrity of your starting material is paramount for a successful and reproducible reaction. While this compound is a relatively stable solid, its two primary amine functionalities make it susceptible to oxidative degradation over time, especially when exposed to air and light.

Causality and Best Practices:

  • Oxidation: Primary aromatic amines can slowly oxidize to form colored impurities. This process can be accelerated by light and trace metal contaminants.

  • Hygroscopicity: Although not strongly hygroscopic, the polar amine groups can attract atmospheric moisture, which can interfere with moisture-sensitive reactions, such as those involving organometallics or strong bases.

  • Recommended Protocol:

    • Purity Verification: Before use, always verify the purity of your starting material via ¹H NMR, ¹⁹F NMR, and LC-MS. Check for the absence of extraneous peaks that could indicate degradation.

    • Storage Conditions: The compound should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at room temperature, away from direct light[1].

    • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to the atmosphere. For highly sensitive reactions, handle the material inside a glovebox.

FAQ 2: Troubleshooting Buchwald-Hartwig Amination

Question: I am attempting a mono-N-arylation of this compound with an aryl bromide using Buchwald-Hartwig conditions, but I am getting a complex mixture of starting material, di-arylated product, and low overall conversion. What is going wrong?

Answer: This is a very common and challenging scenario. The Buchwald-Hartwig amination is a powerful tool, but this specific substrate presents multiple hurdles that can disrupt the catalytic cycle[2][3]. The primary issues are catalyst inhibition and lack of selectivity between the two nucleophilic amine sites.

Causality of Failure Modes:

  • Catalyst Inhibition: The pyridine nitrogen, along with the two exocyclic amino groups, can act as a multidentate ligand for the palladium center. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively poisoning your reaction[4].

  • Poor Selectivity: The two primary amine groups have similar nucleophilicity, making selective mono-arylation difficult. This often results in a statistical mixture of unreacted starting material, the desired mono-arylated product, and the undesired di-arylated product.

  • Substrate-Base Interactions: The choice of base is critical. An inappropriate base can lead to deprotonation issues or unwanted side reactions.

Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low Yield / Poor Selectivity in Buchwald-Hartwig Amination ligand 1. Optimize Ligand: - Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, tBuXPhos) - Rationale: Promotes reductive elimination, prevents catalyst inhibition. start->ligand base 2. Screen Bases: - Test NaOtBu, LHMDS, K3PO4, Cs2CO3 - Rationale: Base strength and solubility impact catalytic turnover. ligand->base If still poor... solvent 3. Verify Solvent Quality: - Use anhydrous, degassed solvents (Toluene, Dioxane, THF) - Rationale: O2 and H2O poison the Pd(0) catalyst. base->solvent If still poor... stoich 4. Adjust Stoichiometry: - For mono-arylation, use slight excess of diamine (1.2-1.5 eq.) - Rationale: Favors statistical probability of single reaction. solvent->stoich If still poor... temp 5. Modulate Temperature: - Start at 80-100 °C - If decomposition occurs, try lower temp (60-70 °C) - Rationale: Balances reaction rate and catalyst/substrate stability. stoich->temp For fine-tuning... success Reaction Optimized temp->success

Caption: Logical workflow for troubleshooting Buchwald-Hartwig amination failures.

Recommended Optimization Parameters
ParameterRecommendationRationale
Palladium Precatalyst G2/G3/G4 Precatalysts (e.g., XPhos Pd G3)Ensures efficient generation of the active Pd(0) species and avoids unreliable reduction of Pd(OAc)₂.
Ligand Bulky, electron-rich biarylphosphines (XPhos, RuPhos) or Josiphos-type ligands.These ligands accelerate the rate-limiting reductive elimination step and their steric bulk discourages the formation of inactive bis-ligated complexes[3][4].
Base Screen NaOtBu, LHMDS, K₃PO₄.The optimal base is substrate-dependent. Stronger bases like NaOtBu are often effective but can sometimes promote side reactions[5].
Solvent Anhydrous, degassed Toluene, Dioxane, or THF.Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can hydrolyze reagents. Aprotic solvents are generally preferred[6].
Stoichiometry For mono-arylation, use 1.2–1.5 equivalents of this compound relative to the aryl halide.This statistically favors the mono-substitution product. Monitor carefully by LC-MS.
Temperature 80–110 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions[4].
FAQ 3: Unreactive C-F Bond in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the fluorine atom with a nucleophile (e.g., an alcohol or thiol) via SNAr, but the reaction is completely stalled, even at high temperatures. I thought fluoropyridines were highly reactive in SNAr?

Answer: This is an excellent question that highlights the subtleties of pyridine electronics. While it is true that fluoropyridines are generally more reactive in SNAr than their chloro- or bromo-analogs, this reactivity is highly dependent on the position of the fluorine and the nature of other ring substituents[7][8].

Causality and Mechanistic Insight:

The SNAr mechanism proceeds through a negatively charged intermediate called a Meisenheimer complex[9]. The stability of this intermediate determines the reaction rate.

  • Positional Deactivation: The reaction is fastest when the leaving group is at a position activated by the ring nitrogen (i.e., the ortho/2- or para/4- positions). The fluorine in your substrate is at the meta/3-position, which receives significantly less electronic activation from the ring nitrogen.

  • Electronic Opposition: The two powerful electron-donating amino groups at the 2- and 6-positions work directly against the requirements for SNAr. They push electron density into the ring, destabilizing the negatively charged Meisenheimer intermediate required for the substitution to occur[9].

sub This compound (Electron-Rich) intermediate Meisenheimer Complex (Anionic Intermediate) sub->intermediate Attack at C-F bond nuc Nucleophile (e.g., RO⁻) nuc->intermediate product Substitution Product intermediate->product Loss of F⁻ barrier High Activation Energy (Destabilized Intermediate) intermediate->barrier

Caption: SNAr failure due to destabilization of the Meisenheimer intermediate.

Troubleshooting and Alternative Strategies:

  • Forcing Conditions: You can attempt to force the reaction using very strong bases (e.g., NaH, KHMDS) to generate a highly reactive nucleophile, in a high-boiling polar aprotic solvent like DMSO or NMP at temperatures >150 °C[10]. However, success is not guaranteed, and decomposition is likely.

  • Change the Strategy: SNAr is likely not the optimal path for functionalizing the C3 position of this scaffold. Consider alternative strategies:

    • Palladium-Catalyzed Cross-Coupling: If you want to form a C-O, C-S, or C-C bond, a Buchwald-Hartwig type etherification/thioetherification or Suzuki/Stille coupling may be possible, but you would need to first convert the C-F to a C-Br or C-I bond, which is non-trivial.

    • Build the Ring Differently: It may be more efficient to use a synthetic route where the desired C3-substituent is installed before the pyridine ring is formed or before the amino groups are introduced.

References

Technical Support Center: Scale-Up Synthesis of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoropyridine-2,6-diamine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a pivotal building block in medicinal chemistry, particularly for novel therapeutics, robust and scalable synthesis is paramount. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the common challenges encountered during scale-up.

Synthetic Strategy Overview & Key Challenges

The synthesis of this compound is a multi-step process fraught with challenges related to regioselectivity, reaction control, and purification. A common and logical approach involves the sequential functionalization of a pyridine core. The chosen strategy must balance reagent cost, operational safety, and final product purity.

A prevalent synthetic route begins with a readily available dichloropyridine, proceeds through amination, and finishes with a fluorination step. This sequence is often preferred because introducing the fluorine atom late in the sequence can be more efficient than building the pyridine ring with the fluorine already in place.

Proposed General Synthetic Workflow

Below is a generalized workflow illustrating a common synthetic approach. The specific reagents and conditions are critical variables that will be addressed in the subsequent sections.

G cluster_0 Phase 1: Amination cluster_1 Phase 2: Fluorination (Halex Reaction) cluster_2 Purification A 2,6-Dichloropyridine B 2,6-Diamino-3-chloropyridine (Intermediate) A->B  Ammonia or Protected Amine Source   C This compound (Final Product) B->C Fluoride Source (e.g., KF) High Temperature, Aprotic Solvent D Crude Product C->D Work-up & Isolation E High-Purity API Intermediate D->E Recrystallization or Chromatography

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, high-impact questions that our team frequently encounters from clients during scale-up campaigns.

Q1: We are seeing significant levels of byproducts during the amination of 2,6-dichloropyridine. How can we improve the selectivity and minimize impurities?

Answer: This is a classic challenge in nucleophilic aromatic substitution (SNAr) on di-substituted pyridines. The two chlorine atoms have similar reactivity, and controlling the reaction to achieve selective di-substitution without side reactions is key.

  • Causality: The primary issue is often a lack of precise temperature and pressure control, especially at scale. The amination reaction is exothermic, and localized hotspots can lead to the formation of oligomeric byproducts or decomposition. Furthermore, the choice of ammonia source and solvent system is critical.

  • Troubleshooting Steps:

    • Ammonia Source: Using aqueous or methanolic ammonia can introduce competing nucleophiles (hydroxide, methoxide), leading to hydroxylated or methoxylated impurities. At scale, using anhydrous ammonia gas in a high-pressure reactor with a suitable solvent like DMSO or NMP provides better control and avoids these water-related side products.

    • Temperature & Pressure Control: Implement a robust reactor cooling system to manage the exotherm. A ramped temperature profile, starting low and slowly increasing, can provide superior control compared to a fixed high temperature. Monitor internal reactor pressure closely; a stable pressure indicates controlled ammonia concentration in the liquid phase.

    • Catalysis: While often run without a catalyst, the addition of copper salts (e.g., CuI) can sometimes facilitate the reaction at lower temperatures, improving the impurity profile. However, this adds a downstream metal removal step, which must be considered in the overall process economy. A European patent describes the use of transition metal catalysts for similar ring-closure reactions to form diaminopyridines, highlighting their utility in improving yields[1].

Q2: Our Halogen Exchange (Halex) reaction to introduce the fluorine atom is sluggish and gives low yields. What parameters should we optimize?

Answer: The Halex reaction is the most critical and often lowest-yielding step in this synthesis. Success depends on effectively displacing a chloride with a fluoride anion, a reaction governed by fluoride source reactivity, solvent choice, and water content.

  • Causality: The C-Cl bond on the pyridine ring is strong, and the nucleophilicity of the fluoride anion is highly dependent on its solvation state. The primary reasons for failure are an insufficiently reactive fluoride source, the presence of residual water, and inadequate reaction temperature.

  • Troubleshooting Steps:

    • Fluoride Source: While Cesium Fluoride (CsF) is highly reactive, its cost is often prohibitive for large-scale manufacturing. Spray-dried Potassium Fluoride (KF) is the industry standard. Ensure it is of high purity and, most importantly, anhydrous. Any residual water will hydrate the KF, drastically reducing its nucleophilicity.

    • Solvent System: A high-boiling, polar aprotic solvent like DMSO, DMF, or sulfolane is required. These solvents effectively solvate the potassium cation while leaving the fluoride anion "naked" and highly reactive.

    • Azeotropic Dehydration: Before adding your substrate, it is best practice to heat the KF/solvent mixture under vacuum or with a nitrogen sparge to remove any trace amounts of water. Often, a higher-boiling-point solvent like toluene is added to azeotropically remove water, and then the toluene is distilled off before the substrate is added.

    • Phase Transfer Catalyst (PTC): The use of a PTC, such as a quaternary ammonium salt or a crown ether, can significantly accelerate the reaction. The PTC helps to shuttle the fluoride anion from the solid KF surface into the organic phase, increasing its effective concentration and reactivity. This approach is noted in syntheses of other fluoropyridines where it improves reaction efficiency[2][3].

Q3: The final product, this compound, is difficult to purify. Standard silica gel chromatography is not effective at scale. What are our options?

Answer: The two basic amino groups make this compound highly polar and prone to strong interactions with silica gel, leading to poor separation, tailing peaks, and low recovery.

  • Causality: The lone pairs on the amino groups readily form hydrogen bonds with the silanol groups (Si-OH) on the surface of standard silica gel. This strong binding requires highly polar and often basic mobile phases, which can degrade the silica and offer poor resolution.

  • Troubleshooting Steps:

    • Recrystallization: This should always be the first choice for purification at scale. A systematic solvent screening is essential. Start with single solvents of varying polarity (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and then move to binary solvent systems (e.g., Toluene/Heptane, IPA/Water). The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

    • Acid/Base Extraction: Exploit the basicity of your product. The crude material can be dissolved in an organic solvent (like dichloromethane or ethyl acetate) and washed with a dilute acidic solution (e.g., 1M HCl). Your product will move into the aqueous phase as the hydrochloride salt, leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) to a high pH, and the purified free base can be back-extracted into a fresh organic solvent.

    • Alternative Chromatography: If chromatography is unavoidable, consider alternatives to standard silica. Alumina (basic or neutral) can be a better choice for basic compounds. Alternatively, reverse-phase chromatography (C18), while more expensive, can provide excellent purification for polar compounds using mobile phases like acetonitrile/water.

Troubleshooting Decision Framework

When encountering low purity in the final product, a systematic approach is necessary to identify the root cause. The following decision tree can guide your investigation.

G start Problem: Low Purity of Final Product check_nmr Analysis Review 1H and 19F NMR of Crude Product start->check_nmr impurity_type Identify Impurity Type check_nmr:f1->impurity_type sub_impurity Starting Material or Intermediate Detected? impurity_type->sub_impurity Yes side_impurity Unknown Side Product(s) Detected? impurity_type->side_impurity Yes incomplete_halex Cause: Incomplete Halex Reaction - Increase reaction time/temp - Verify KF is anhydrous - Add Phase Transfer Catalyst sub_impurity->incomplete_halex side_reaction Cause: Side Reaction Occurred - Amination: Check for hydroxylated  impurities (H2O ingress) - Halex: Check for decomposition  (temp too high?) - Review inert atmosphere integrity side_impurity->side_reaction

Caption: A decision tree for troubleshooting low product purity.

Reference Experimental Protocol (Lab Scale)

This protocol outlines a representative procedure for the synthesis. Safety Precaution: These reactions should be conducted in a well-ventilated fume hood by trained personnel. Handling of anhydrous solvents, high pressures, and fluoride sources requires specific safety protocols.

Step 1: Synthesis of 2,6-Diamino-3-chloropyridine
  • Reactor Setup: To a 500 mL high-pressure stainless steel reactor equipped with a mechanical stirrer, thermocouple, and pressure gauge, add 2,6-dichloropyridine (14.8 g, 100 mmol) and dimethyl sulfoxide (DMSO, 200 mL).

  • Inerting: Seal the reactor and purge with dry nitrogen three times to ensure an inert atmosphere.

  • Ammonia Addition: Cool the reactor to 10°C. Carefully introduce anhydrous ammonia gas until the internal pressure reaches 8-10 bar.

  • Reaction: Slowly heat the reactor to 120°C. The pressure will increase. Maintain the temperature and stir for 12-18 hours, monitoring the reaction progress by HPLC.

  • Work-up: Cool the reactor to room temperature and slowly vent the excess ammonia into a scrubber. Pour the reaction mixture into ice water (500 mL). The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C to yield the intermediate product.

Step 2: Synthesis of this compound (Halex Reaction)
  • Reactor Setup: To a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, add spray-dried potassium fluoride (11.6 g, 200 mmol), sulfolane (150 mL), and toluene (50 mL).

  • Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove any trace water via the Dean-Stark trap. Once no more water is collected, carefully distill off the toluene.

  • Reaction: Cool the mixture to 80°C. Add 2,6-diamino-3-chloropyridine (7.2 g, 50 mmol) and a phase-transfer catalyst such as 18-crown-6 (1.3 g, 5 mmol).

  • Heating: Heat the reaction mixture to 180-190°C and maintain for 24-36 hours. Monitor the conversion of the starting material by HPLC or GC-MS. The reaction is often slow but should proceed cleanly if anhydrous.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a stirred solution of ice water. The crude product may precipitate or can be extracted.

  • Extraction & Isolation: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield high-purity this compound.

Key Process Parameters & Expected Data

The following table summarizes critical parameters and typical results for the described synthesis. These values are illustrative and will require optimization for specific equipment and scales.

ParameterStep 1: AminationStep 2: Halex Fluorination
Key Reagents 2,6-Dichloropyridine, Anhydrous NH₃2,6-Diamino-3-chloropyridine, Spray-Dried KF
Solvent DMSOSulfolane
Temperature 120-130°C180-190°C
Pressure 8-15 barAtmospheric
Typical Reaction Time 12-18 hours24-36 hours
Typical Yield 85-95%50-70%
Typical Purity (Crude) >95%80-90%
Key Impurities 2-amino-6-chloro-3-hydroxypyridineUnreacted 2,6-diamino-3-chloropyridine

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoropyridine-2,6-diamine and 2,6-diaminopyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of 3-Fluoropyridine-2,6-diamine and its non-fluorinated analogue, 2,6-diaminopyridine. Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists aiming to leverage these building blocks in the synthesis of novel therapeutics.

This document will explore the electronic effects of the fluorine substituent and its consequential impact on key reactions pivotal to drug development, including N-acylation, N-arylation, and diazotization. The discussion is supported by established chemical principles and extrapolated experimental data from closely related systems to provide a robust comparative framework.

The Electronic Influence of Fluorine: A Tale of Two Pyridines

The introduction of a highly electronegative fluorine atom at the 3-position of the 2,6-diaminopyridine scaffold significantly alters the electron distribution within the pyridine ring. This perturbation of the electronic landscape is the primary driver of the observed differences in reactivity between the two compounds.

2,6-diaminopyridine is an electron-rich heteroaromatic system. The two amino groups, being strong electron-donating groups, increase the electron density of the pyridine ring, particularly at the ortho and para positions. This enhanced electron density renders the amino groups highly nucleophilic and the pyridine ring susceptible to electrophilic attack.

In contrast, This compound experiences a strong inductive electron-withdrawing effect from the fluorine atom. This effect deactivates the pyridine ring towards electrophilic substitution and, more importantly, reduces the basicity and nucleophilicity of the adjacent amino groups. This modulation of electronic properties is a double-edged sword, offering both challenges and opportunities in synthetic design.

Comparative Basicity (Predicted)

CompoundPredicted pKaRationale
2,6-diaminopyridine~6.13 (experimental)[1]Electron-donating amino groups increase basicity.
This compound< 6.13The strong inductive effect of fluorine withdraws electron density, reducing the basicity of the amino groups.

N-Acylation: A Study in Nucleophilicity

N-acylation is a fundamental transformation in drug development, often employed to introduce amide functionalities that can modulate solubility, metabolic stability, and target binding. The rate and efficiency of N-acylation are directly proportional to the nucleophilicity of the amine.

For 2,6-diaminopyridine , with its highly nucleophilic amino groups, N-acylation proceeds readily, often with high yields. However, controlling the regioselectivity to achieve mono-acylation can be challenging due to the similar reactivity of the two amino groups.

In the case of This compound , the reduced nucleophilicity of the amino groups necessitates more forcing reaction conditions (e.g., stronger acylating agents, higher temperatures, or the use of coupling agents) to achieve comparable conversion rates. This decreased reactivity, however, can be advantageous for achieving selective mono-acylation, as the electronic environment of the two amino groups may be sufficiently differentiated by the fluorine substituent.

Expected Reactivity in N-Acylation

CompoundRelative ReactivityExpected ConditionsPotential for Selectivity
2,6-diaminopyridineHighMild conditions (e.g., acyl chloride or anhydride at room temperature).Low, risk of di-acylation.
This compoundModerate to LowMore forcing conditions may be required (e.g., activated esters, coupling agents, elevated temperatures).Higher potential for mono-acylation due to electronic differentiation.

Experimental Protocol: General Procedure for Mono-N-Acylation

This protocol is a general guideline and may require optimization for each substrate.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve diaminopyridine (1 eq) in an aprotic solvent (e.g., DCM, THF). B Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq). A->B C Cool the solution to 0 °C. B->C D Slowly add the acylating agent (e.g., acyl chloride, 1 eq) dropwise. C->D E Allow the reaction to warm to room temperature and stir for 2-12 hours. D->E F Quench the reaction with water. E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: Workflow for a typical mono-N-acylation reaction.

N-Arylation via Buchwald-Hartwig Amination: Navigating Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, widely used in the synthesis of complex drug molecules[4][5]. The success of this reaction is influenced by the electronic properties of both the aryl halide and the amine.

2,6-diaminopyridine , being a strong nucleophile, is generally a good substrate for Buchwald-Hartwig amination. However, its high reactivity can sometimes lead to undesired side reactions or catalyst inhibition.

For This compound , the electron-withdrawing fluorine atom can have a dual effect. On one hand, the reduced nucleophilicity of the amine may slow down the transmetalation step in the catalytic cycle. On the other hand, the fluorine substituent can make the pyridine ring more electron-deficient, which may facilitate the reductive elimination step, the product-forming step of the cycle. Kinetic studies on related systems have shown that the nature of the base and ligand are crucial in optimizing the reaction for electron-deficient anilines[6][7][8].

Expected Performance in Buchwald-Hartwig Amination

CompoundExpected ReactivityKey Considerations for Optimization
2,6-diaminopyridineHighLigand and base selection to control reactivity and prevent side reactions.
This compoundModerateCareful selection of a strong base and an electron-rich, bulky phosphine ligand to promote the amination of the less nucleophilic amine.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and requires careful optimization of the catalyst system.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A To a dry flask, add aryl halide (1 eq), diaminopyridine (1.2 eq), base (e.g., NaOtBu, 1.4 eq), Pd catalyst (e.g., Pd2(dba)3, 2 mol%), and ligand (e.g., XPhos, 4 mol%). B Add a dry, degassed solvent (e.g., toluene or dioxane). A->B C Heat the reaction mixture to 80-110 °C for 4-24 hours. B->C D Cool to room temperature and filter through celite. C->D E Concentrate the filtrate and purify by column chromatography. D->E

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Diazotization and Sandmeyer Reactions: A Gateway to Further Functionalization

Diazotization of aromatic amines to form diazonium salts, followed by their conversion to other functional groups via reactions like the Sandmeyer reaction, is a cornerstone of aromatic chemistry[9][10][11]. The stability of the diazonium salt and the efficiency of its subsequent conversion are highly dependent on the electronic nature of the aromatic ring.

The amino groups of 2,6-diaminopyridine can be diazotized, although the resulting diazonium salts can be unstable.

For This compound , the electron-withdrawing fluorine atom is expected to increase the stability of the corresponding diazonium salt. This enhanced stability can be beneficial, potentially leading to cleaner and higher-yielding Sandmeyer reactions. However, the initial diazotization step may require more stringent conditions due to the reduced basicity of the amino groups.

Expected Behavior in Diazotization/Sandmeyer Reactions

CompoundDiazonium Salt StabilityDiazotization ConditionsSandmeyer Reaction Efficiency
2,6-diaminopyridineModerateStandard conditions (NaNO2, aq. acid, 0-5 °C).Good, but side reactions are possible due to instability.
This compoundHigherMay require slightly more forcing conditions.Potentially higher yields and cleaner reactions due to increased stability of the diazonium intermediate.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

This protocol describes a typical two-step, one-pot procedure.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve diaminopyridine in a cold aqueous mineral acid (e.g., HCl, H2SO4). B Slowly add a solution of sodium nitrite (NaNO2) at 0-5 °C. A->B C Stir for 30-60 minutes at 0-5 °C. B->C E Slowly add the cold diazonium salt solution to the copper(I) salt solution. C->E D In a separate flask, prepare a solution of the copper(I) salt (e.g., CuCl, CuBr). D->E F Warm the reaction mixture to room temperature or slightly above to facilitate the reaction. E->F G Extract the product with an organic solvent. F->G H Purify by distillation or chromatography. G->H

Caption: General workflow for a diazotization followed by a Sandmeyer reaction.

Conclusion: A Strategic Choice for Synthesis

The choice between this compound and 2,6-diaminopyridine as a synthetic starting material will depend on the specific goals of the synthetic route.

  • 2,6-diaminopyridine is the more reactive nucleophile, making it suitable for reactions where high reactivity is desired and selectivity is not a primary concern. Its ready availability and lower cost also make it an attractive option for large-scale synthesis.

  • This compound , while being less reactive, offers opportunities for greater control and selectivity in certain transformations. The electron-withdrawing nature of the fluorine atom can be strategically exploited to achieve regioselective reactions and to introduce fluorine into the final molecule, a common strategy for enhancing drug-like properties. The increased stability of its diazonium salt intermediate can also be a significant advantage in multistep syntheses.

Ultimately, a thorough understanding of the electronic effects of the fluorine substituent is crucial for designing efficient and robust synthetic strategies. This guide provides a foundational framework for making informed decisions when working with these valuable building blocks in the pursuit of new and improved therapeutics.

References

Comparative Analysis of the Biological Activity of 3-Fluoropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its ability to form hydrogen bonds and engage in various biological interactions makes it a privileged scaffold in drug design.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[5][6][7] This guide provides an in-depth comparison of the biological activities of 3-Fluoropyridine-2,6-diamine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, particularly in oncology and neurology.

Synthetic Strategies: Building the Core Scaffold

The this compound scaffold serves as a crucial building block for a diverse range of biologically active molecules.[5] Its synthesis is typically achieved through multi-step processes starting from simpler pyridine precursors. Common methods include the nitration, reduction, and subsequent substitution of 2,6-diaminopyridine or the hydrazine-mediated amination of more extensively fluorinated pyridine derivatives.[5] The choice of synthetic route is critical as it dictates the potential for diversification and the introduction of various functional groups to modulate biological activity.

Synthetic_Workflow Start 2,6-Diaminopyridine or Fluoropyridine Precursor Step1 Nitration / Amination Start->Step1 Step2 Reduction Step1->Step2 Step3 Diazotization & Fluorination Step2->Step3 Core This compound (Core Scaffold) Step3->Core Step4 Acylation / Alkylation / Cross-Coupling Reactions Core->Step4 End Biologically Active Derivatives Step4->End

Caption: Generalized synthetic workflow for this compound derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of 2,6-diaminopyridine have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[5][8] The introduction of a 3-fluoro substituent often enhances this activity.

Cyclin-Dependent Kinase (CDK) Inhibition

The 2,6-diaminopyridine framework is a potent inhibitor of cyclin-dependent kinases (CDKs), enzymes that are critical for cell cycle regulation and are often dysregulated in cancer.[8] A series of 3-acyl-2,6-diaminopyridines were synthesized and shown to be effective inhibitors of CDK1 and CDK2, leading to potent antiproliferative activity in various tumor cell lines.[9]

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. The 2,6-diamino groups form key hydrogen bond interactions with the hinge region of the kinase, a characteristic feature of many kinase inhibitors.[10] The acyl group at the 3-position can be modified to optimize potency and selectivity against different CDK isoforms.

CDK_Inhibition cluster_0 Normal Cell Cycle cluster_1 Inhibition Pathway CDK CDK/Cyclin Complex Phospho Substrate Phosphorylation CDK->Phospho Progression Cell Cycle Progression Phospho->Progression Arrest Cell Cycle Arrest (Apoptosis) Derivative 2,6-Diaminopyridine Derivative Derivative->CDK Binds to ATP Pocket Block Inhibition Derivative->Block

Caption: Mechanism of cell cycle arrest by 2,6-diaminopyridine-based CDK inhibitors.

Tubulin Polymerization Inhibition

Another key anticancer strategy for pyridine derivatives involves the disruption of microtubule dynamics. A novel set of diarylpyridines were designed to mimic the action of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[11] By using a rigid pyridine linker to fix the orientation of two aryl rings, these compounds effectively bind to the colchicine binding site on β-tubulin.[11]

  • Structure-Activity Relationship (SAR): Studies revealed that a 3,4,5-trimethoxyphenyl group (Ring A) and a substituted phenyl group (Ring B) were crucial for activity. For instance, compound 10t from one study showed remarkable antiproliferative activity by disrupting the cellular microtubule structure, arresting the cell cycle at the G2/M phase, and inducing apoptosis.[11] Replacing the B-ring phenyl group with other heterocycles like thiophene or pyridine led to a sharp decline in activity.[11]

Comparative Antiproliferative Activity

The true measure of a compound's potential lies in its efficacy against cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC₅₀). The table below compares the performance of various pyridine derivatives against established cancer cell lines.

Compound Class/ExampleTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Diarylpyridine (10t) Tubulin Polymerization InhibitorHeLa (Cervical)0.18[11]
MCF-7 (Breast)0.21[11]
SGC-7901 (Gastric)0.15[11]
3-Acyl-2,6-diaminopyridine (2r) CDK1/CDK2 InhibitorHeLa (Cervical)N/A (Potent)[9]
Pyrazolopyridine (4) CDK2 InhibitorHCT-116 (Colon)31.3[12]
MCF-7 (Breast)19.3[12]
HepG2 (Liver)22.7[12]
2,5-Diketopiperazine (11) Apoptosis Induction / G2/M ArrestA549 (Lung)1.2[13]
HeLa (Cervical)0.7[13]
Doxorubicin (Control) Topoisomerase II InhibitorHCT-116 (Colon)40.0[12]
MCF-7 (Breast)64.8[12]

Data synthesized from multiple sources to provide a comparative overview.

Neurotropic and Neuroprotective Activities

Beyond oncology, pyridine derivatives exhibit promising activities related to the central nervous system.

Anxiolytic and Anticonvulsant Properties

Certain thioalkyl derivatives of pyridine have demonstrated significant psychotropic properties.[1] In preclinical studies, these compounds showed high anticonvulsant activity and notable anxiolytic effects, with one derivative being approximately four times more potent than diazepam.[1] These compounds also exhibited sedative and antidepressant effects with low toxicity.[1]

Inhibition of β-Amyloid Aggregation

The aggregation of the amyloid-β (Aβ) peptide is a key pathological event in Alzheimer's disease. Novel 2,6-disubstituted pyridine derivatives were specifically designed to interact with the β-sheet conformation of Aβ, thereby inhibiting its aggregation.[14]

  • Key Structural Feature: The 2,6-diaminopyridine moiety was identified as a critical component for this inhibitory activity.[14] Compounds featuring three of these units connected by short linkers showed the most potent inhibition of Aβ aggregation, highlighting a clear structure-activity relationship.[14]

Antimicrobial Potential

The incorporation of a fluorinated pyridine ring is a well-established strategy for enhancing the efficacy of antimicrobial agents.[5] this compound derivatives serve as precursors in the synthesis of certain fluoroquinolone antibiotics, where the fluorine atom is instrumental in enhancing biological activity.[5] Furthermore, various novel pyridine derivatives have shown promising broad-spectrum antibacterial activity, in some cases inhibiting multidrug-resistant strains like MRSA.[4][15]

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of these derivatives.

General Protocol for In Vitro Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cell Cycle Analysis via Flow Cytometry

This method determines the compound's effect on cell cycle progression.

  • Cell Treatment: Inoculate cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and grow for 24 hours. Treat cells with the test compound at 1x, 2x, and 3x its IC₅₀ value for 24 hours.[11]

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them overnight in ice-cold 70% ethanol.[11]

  • Staining: Centrifuge the fixed cells, resuspend in PBS containing RNase A, and incubate at 37°C for 30 minutes to degrade RNA. Add Propidium Iodide (PI) staining solution and incubate in the dark at 4°C for 30 minutes.[11]

  • Analysis: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Screening_Workflow cluster_0 Synthesis & Initial Screening cluster_1 Hit Validation & Mechanism of Action cluster_2 Lead Optimization Synthesis Compound Synthesis Purity Purification & QC Synthesis->Purity Primary_Screen Primary Screen (e.g., MTT Assay) Purity->Primary_Screen IC50 IC50 Determination Primary_Screen->IC50 Mechanism Mechanism Studies (Cell Cycle, Kinase Assay) IC50->Mechanism Selectivity Selectivity Profiling Mechanism->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Profiling ADME->Synthesis Iterative Design Lead_Opt->ADME

Caption: A typical workflow for the discovery and optimization of novel pyridine derivatives.

Conclusion and Future Outlook

This compound and its derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer agents, particularly as kinase and tubulin inhibitors, warrants further investigation and optimization. The neurotropic and antimicrobial activities further broaden their therapeutic potential.

Future research should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and toxicity.

  • Enhancing Pharmacokinetics: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure they are suitable for clinical development.

  • Exploring New Targets: Leveraging the privileged 2,6-diaminopyridine scaffold to design inhibitors for other relevant biological targets in a range of diseases.

The continued exploration of this chemical space, guided by robust structure-activity relationship studies and rigorous biological evaluation, is poised to deliver next-generation therapeutic agents.

References

Comparative Guide to In Vitro Kinase Assay Protocols for 3-Fluoropyridine-2,6-diamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyridine Scaffolds in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved small molecule kinase inhibitors.[1][2][3] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. The 3-Fluoropyridine-2,6-diamine backbone, in particular, offers a versatile platform for developing potent and selective inhibitors against a range of kinase targets, from Cyclin-Dependent Kinases (CDKs) to p38 MAP Kinase.[4][5]

However, the journey from a promising compound to a validated lead requires rigorous, reproducible, and relevant biochemical evaluation. The cornerstone of this evaluation is the in vitro kinase assay, which measures the direct inhibitory effect of a compound on a purified kinase. This guide provides a comparative overview of common in vitro kinase assay formats and presents a detailed, field-proven protocol for evaluating this compound derivatives, empowering researchers to generate high-quality, decision-driving data.

PART 1: Selecting the Optimal Assay Platform — A Comparative Analysis

The choice of assay technology is a critical decision that impacts throughput, cost, and the nature of the data generated. There is no single "best" assay; the optimal choice depends on the specific research goals, be it high-throughput screening (HTS), lead optimization, or mechanistic studies. Assays can be broadly categorized into two types: activity-based assays , which measure the catalytic function of the kinase, and binding assays , which measure the physical interaction between the inhibitor and the kinase.

Table 1: Comparison of Common In Vitro Kinase Assay Platforms
FeatureADP-Glo™ (Luminescence)Z'-LYTE™ (FRET)LanthaScreen™ (TR-FRET)HotSpot™ (Radiometric)
Principle Quantifies ADP produced during the kinase reaction.[6][7]Measures phosphorylation of a FRET-labeled peptide substrate.[8][9]Measures displacement of a fluorescent tracer from the kinase ATP-binding site.[10][11]Measures direct incorporation of 32P or 33P from ATP into a substrate.[12][13]
Assay Type Activity-BasedActivity-BasedBindingActivity-Based
Throughput High to Very HighHighHigh to Very HighLow to Medium
Sensitivity HighHighHighVery High
Compound Interference Low potential for luminescence interference.Potential for fluorescence interference from compounds.Potential for fluorescence interference.Minimal, as detection is highly specific.
ATP Concentration Flexible; can be used at high, physiologically relevant levels (up to 1mM).[6][14]Typically performed at or near the Km of ATP for the kinase.ATP-independent.Flexible; can be run at high ATP concentrations.[14]
Pros Universal for any ADP-producing enzyme, robust, stable signal.[6][15]Homogeneous "add-and-read" format, good for Ser/Thr and Tyr kinases.[8]Does not require an active enzyme, can detect non-ATP competitive binders that cause conformational change.[11]Considered the "gold standard" for accuracy and direct measurement.[13][16]
Cons Indirect measurement, multi-step process.Requires specific FRET-labeled peptide substrates.Indirectly measures inhibition, tracer binding affinity can influence results.Requires handling of radioactive materials and specialized disposal/detection.[17]
Expert Recommendation

For initial screening and profiling of novel compounds like 3-Fluoropyridine-2,6-diamines, the ADP-Glo™ Kinase Assay offers the best balance of universality, robustness, and throughput.[15] Its principle of detecting ADP, the universal product of kinase reactions, means it can be applied to virtually any kinase without the need for substrate-specific antibodies or modified peptides.[6] This flexibility is paramount when exploring the activity of a new chemical series against a diverse panel of kinases.

PART 2: The Workflow of Kinase Inhibitor Profiling

A structured workflow ensures that experimental results are reliable and reproducible. The process begins with careful preparation of reagents and culminates in rigorous data analysis to determine inhibitor potency.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detect Phase 3: Detection & Analysis Compound_Prep Compound Dilution (Serial Dilution in DMSO) Pre_Incubation Pre-incubation (Kinase + Inhibitor) Compound_Prep->Pre_Incubation Add to plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Pre_Incubation Add kinase Reaction_Start Reaction Initiation (Add ATP/Substrate Mix) Pre_Incubation->Reaction_Start Reaction_Incubation Kinase Reaction (Incubate at RT or 30°C) Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination (Add Stop Reagent, e.g., ADP-Glo™ Reagent) Reaction_Incubation->Reaction_Stop Detection_Step Detection (Add Detection Reagent, incubate) Reaction_Stop->Detection_Step Read_Plate Signal Measurement (Luminometer/Fluorometer) Detection_Step->Read_Plate Data_Analysis Data Analysis (Normalize data, plot curve, calculate IC₅₀) Read_Plate->Data_Analysis

Caption: General workflow for in vitro kinase inhibitor IC₅₀ determination.

PART 3: Detailed Protocol — ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound compounds against a target kinase. It is designed for a 384-well plate format, suitable for higher throughput.

Causality and Self-Validation

This protocol is designed as a self-validating system. The inclusion of "No Kinase" and "Vehicle Control" wells is critical.

  • Vehicle Control (e.g., DMSO): Represents 0% inhibition and establishes the maximum signal window for the assay.

  • No Kinase Control: Represents 100% inhibition and defines the background signal. A high-quality assay will have a large signal-to-background ratio, ensuring that the observed inhibition is a true effect of the compound.

Materials
  • Recombinant human kinase of interest

  • Kinase-specific peptide or protein substrate

  • Test Compounds (this compound series) dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)[18]

  • ATP (at a concentration 2x the desired final concentration, typically at or near Km)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[6][19]

  • Solid white, low-volume 384-well assay plates

  • Plate reader capable of measuring luminescence

Experimental Procedure

Step 1: Compound Plating (10-Point Dose-Response)

  • Prepare Master Plate: Create a serial dilution series of your test compounds in 100% DMSO. A common starting concentration is 10 mM, serially diluted 1:3 or 1:4.

  • Transfer to Assay Plate: Add 1 µL of each compound concentration (and a DMSO-only control) to the appropriate wells of a 384-well plate.[20]

    • Expert Insight: Adding a very small volume of compound in DMSO minimizes solvent effects on kinase activity. The final DMSO concentration in the assay should ideally be ≤1%.

Step 2: Kinase Reaction

  • Prepare Kinase Solution: Dilute the kinase enzyme to a 2x working concentration in kinase buffer.

  • Kinase/Inhibitor Pre-incubation: Add 5 µL of the 2x kinase solution to each well containing the compound or DMSO. Mix gently by shaking the plate for 30 seconds.

  • Incubate at room temperature for 15-20 minutes.

    • Expert Insight: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, which is critical for accurately determining the potency of slow-binding or irreversible inhibitors.

  • Prepare ATP/Substrate Solution: Dilute ATP and the substrate to a 2x working concentration in kinase buffer.

  • Initiate Reaction: Add 5 µL of the 2x ATP/Substrate solution to all wells to start the reaction. The total volume is now 11 µL.

  • Incubate the plate for 60 minutes at room temperature or 30°C. The optimal time may vary by kinase and should be determined empirically to ensure the reaction is in the linear range (typically <30% ATP consumption).[18]

Step 3: ADP Detection (Following the ADP-Glo™ Protocol)

  • Equilibrate Reagents: Ensure the plate and ADP-Glo™ reagents are at room temperature before use.[19]

  • Stop Reaction & Deplete ATP: Add 11 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[7]

  • Incubate for 40 minutes at room temperature.[19]

  • Convert ADP to ATP & Detect: Add 22 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal.[6][7]

  • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.

G cluster_kinase_reaction Kinase Reaction cluster_detection_reaction ADP-Glo™ Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate ATP ATP ATP->ADP Substrate Substrate Substrate->ADP Inhibitor 3-Fluoropyridine- 2,6-diamine Cmpd Inhibitor->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Stops reaction, depletes ATP) Detection_Reagent Kinase Detection Reagent (ADP -> ATP, Luciferase) ADP_Glo_Reagent->Detection_Reagent Converts ADP to measurable signal Light Luminescent Signal Detection_Reagent->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

PART 4: Data Analysis and Interpretation

Accurate data analysis is as crucial as the wet lab execution. The goal is to generate a dose-response curve from which the IC₅₀ value can be derived.

  • Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized to the percentage of inhibition.

    • The average RLU from the "Vehicle Control" wells is set as 0% inhibition.

    • The average RLU from the "No Kinase" control wells is set as 100% inhibition.

    • The % Inhibition for each compound concentration is calculated using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_100%_Inhibition) / (RLU_0%_Inhibition - RLU_100%_Inhibition))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism or equivalent. This will yield the IC₅₀ value.

Example Data Presentation

The results should be summarized in a clear, tabular format.

Compound IDTarget KinaseIC₅₀ (nM)
FPD-001p38α45.2
FPD-001CDK2/CycA1,250
FPD-001EGFR>10,000
FPD-002p38α15.8
FPD-002CDK2/CycA890
FPD-002EGFR>10,000

This is illustrative data and does not represent actual experimental results.

This comparative data immediately highlights the potency and selectivity of the compounds, showing, for instance, that FPD-002 is a more potent p38α inhibitor than FPD-001 and that both compounds are selective against EGFR.

References

A Comparative Guide to the Cytotoxicity of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Fluorine and the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, recognized for its presence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2][3] The strategic incorporation of fluorine atoms into these pyridine-based molecules has emerged as a powerful tool to refine and enhance their therapeutic potential.[4][5]

Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile.[6][7][8] Its introduction can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and enhance membrane permeability.[4][5][6][9] This guide offers a comparative analysis of the cytotoxicity of various fluorinated pyridine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the robust experimental methodologies used for their evaluation. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and opportunities presented by this important class of compounds.

The Fluorine Effect: Modulating Physicochemical Properties and Cytotoxicity

The decision to introduce fluorine into a pyridine scaffold is a deliberate strategy to fine-tune its drug-like properties. The resulting impact on cytotoxicity is a direct consequence of these modified characteristics.

  • Lipophilicity and Permeability : The effect of fluorine on lipophilicity is nuanced. While fluoro-arenes tend to be more lipophilic due to the low polarizability of the C-F bond, the trifluoromethylation of alkyl groups can decrease lipophilicity.[9] This context-dependent modulation allows for precise control over a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[9][10] Studies on 2-(thiofluoroalkyl)pyridines have demonstrated that the degree and position of fluorination can lead to complex, non-additive changes in lipophilicity.[11]

  • Metabolic Stability : One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. By placing fluorine at a metabolically vulnerable position on the pyridine ring or a substituent, chemists can prevent unwanted degradation, thereby increasing the compound's half-life and bioavailability.[6][8][9]

  • Target Binding Affinity : Fluorine's high electronegativity can create favorable electrostatic interactions with amino acid residues in the binding pocket of a target protein. For instance, in the PI3K inhibitor Alpelisib, a fluorinated group is crucial for establishing a high-affinity hydrogen bond with a key lysine residue (K802) in the binding site.[9]

Structure-Activity Relationships (SAR)

The cytotoxic potency of fluorinated pyridines is intrinsically linked to their chemical structure. SAR studies reveal that the number and position of fluorine atoms, along with the nature of other substituents, are critical determinants of activity.

  • Positional Isomerism : The specific placement of a difluoromethyl group on the pyridine ring, for example, can drastically alter its biological efficacy. Recent synthetic advancements have enabled the selective introduction of such groups at the meta- or para-positions, which was previously a significant chemical challenge, opening new avenues for SAR exploration.[12]

  • Substituent Effects : While general SAR studies on pyridine derivatives suggest that groups like -OH and -OMe can enhance antiproliferative activity, the introduction of halogens can sometimes have the opposite effect.[1][13] However, in the context of fluorinated pyridines, the unique properties of fluorine often lead to enhanced potency. For example, Kumar et al. synthesized a series of novel heteroring-fused pyridine derivatives and found that specific carboxamide and uncyclized Schiff base products containing fluorine exhibited potent cytotoxicity against several cancer cell lines, with IC50 values under 10 µg/mL.[4]

Mechanisms of Cytotoxicity: From Antimetabolites to Apoptosis Induction

Fluorinated pyridine compounds exert their cytotoxic effects through a variety of mechanisms, often by mimicking endogenous molecules to disrupt critical cellular processes.

Disruption of Nucleic Acid Metabolism

A primary mechanism for many fluorinated heterocycles is the disruption of DNA and RNA synthesis, a pathway famously exploited by the fluorinated pyrimidine drug, 5-fluorouracil (5-FU).[14]

  • Thymidylate Synthase (TS) Inhibition : The compound is metabolized intracellularly to a nucleotide analog that inhibits TS, an enzyme essential for the synthesis of thymidine, a key component of DNA. This leads to a depletion of the thymidine pool, halting DNA replication and repair.[14][15][16]

  • Nucleic Acid Incorporation : The fluorinated metabolites can be mistakenly incorporated into both DNA and RNA.[14][17] This fraudulent incorporation disrupts RNA processing and function and leads to DNA strand breakage, triggering cell cycle arrest and cell death.[18]

  • Topoisomerase Poisoning : Some fluorinated compounds function as topoisomerase poisons. They stabilize the transient complex formed between topoisomerase enzymes and DNA, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks.[2][14][19]

Cytotoxicity_Mechanism cluster_cell Cancer Cell Fluorinated_Pyridine Fluorinated Pyridine (Prodrug) Metabolites Active Fluorinated Nucleotide Metabolites Fluorinated_Pyridine->Metabolites TS Thymidylate Synthase (TS) Metabolites->TS Inhibition DNA_Synth DNA Synthesis & Repair Metabolites->DNA_Synth Incorporation RNA_Synth RNA Synthesis & Processing Metabolites->RNA_Synth Incorporation Topoisomerase Topoisomerase Metabolites->Topoisomerase Poisoning dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS dTMP->DNA_Synth DNA_Damage DNA Damage & Strand Breaks DNA_Synth->DNA_Damage RNA_Dysfunction RNA Dysfunction RNA_Synth->RNA_Dysfunction Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis RNA_Dysfunction->Apoptosis

Caption: Mechanism of action for antimetabolite fluorinated pyridines.

Induction of Apoptosis

A common downstream consequence of cellular damage is the initiation of apoptosis, or programmed cell death. Fluorinated compounds can trigger this process through multiple avenues. Studies have shown that fluoride ions themselves can induce apoptosis in mammalian cells through both intrinsic and extrinsic pathways.[20] Specific fluorinated compounds, such as the synthetic molecule fluorizoline, have been shown to induce apoptosis in chronic lymphocytic leukemia cells by increasing the levels of the pro-apoptotic protein NOXA.[21] Similarly, a fluorine-containing bipyridine cisplatin analog proved to be significantly more potent at inducing apoptosis in cancer cell lines than cisplatin itself.[22]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected fluorinated pyridine derivatives from the literature, highlighting the diversity of compounds, target cell lines, and observed potencies.

Compound/Derivative ClassCell Line(s)AssayIC50 ValuePutative MechanismReference
Heteroring-fused PyridinesBreast, Colon, Cervical, Liver CancerMTT<10 µg/mLNot specified[4]
Acridine/Sulfonamide HybridsHepG2, HCT-116, MCF-7MTT5.88 - 14.51 µMTopoisomerase I/II Inhibition[19]
Curcumin-conjugated Imidazo[1,2-a]pyridinePC-3, HGC-27, HeLaMTT1.7 - 2.97 µMTubulin Polymerization Inhibition[2][3]
Dichloro[4,4'-bis(4,4,4-trifluorobutyl)-2,2'-bipyridine]platinumBreast, Prostate, Lung CancerNot specified14-125x more lethal than cisplatinApoptosis Induction[22]
Pyridine-based PIM-1 Kinase InhibitorsMCF-7Not specified1.62 µMPIM-1 Inhibition, Apoptosis, Autophagy[23]
Pyridine 1-Oxide DerivativesHCT-116MTT24.95 - 45.80 µMNot specified[3]

Standardized Protocols for Cytotoxicity Assessment

To ensure reliable and reproducible data, standardized in vitro assays are essential.[24][25][26] These assays form the foundation of preclinical drug screening and provide the quantitative data necessary for comparative analysis.[10][27]

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Screening Workflow start Cell Seeding (e.g., 96-well plate) incubation1 Incubation (24h, 37°C, 5% CO2) Allow cells to adhere start->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 Incubation (24-72h) treatment->incubation2 assay Select Cytotoxicity Assay (MTT, LDH, etc.) incubation2->assay measurement Data Acquisition (e.g., Plate Reader) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: A generalized workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay is a cornerstone for assessing metabolic activity, which serves as a proxy for cell viability. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[28]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorinated pyridine compounds (dissolved in DMSO, then diluted in medium)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no cell' (medium only) and 'vehicle control' (cells + DMSO vehicle) controls.

    • Causality: Seeding a precise number of cells is critical for reproducibility. The 24-hour incubation allows cells to recover from trypsinization and adhere firmly to the plate, ensuring they are in a healthy, exponential growth phase before treatment.

  • Compound Treatment: After 24 hours, remove the medium. Add 100 µL of fresh medium containing serial dilutions of the fluorinated pyridine compounds. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

    • Causality: This incubation period allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The process is light-sensitive, so keeping the plate in the dark is advisable.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from the 'no cell' control. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Annexin V/PI Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Pool all cells and centrifuge at 300 x g for 5 minutes.

    • Causality: It is crucial to collect both floating and adherent cells, as apoptotic cells may detach from the culture surface.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality: Incubation in the dark prevents photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (or cells with mechanically damaged membranes)

Conclusion and Future Perspectives

The incorporation of fluorine into the pyridine scaffold is a proven and highly effective strategy in the design of cytotoxic agents for therapeutic use. The resulting compounds exhibit a wide range of potencies and mechanisms, from the classical antimetabolite pathways involving the disruption of nucleic acid synthesis to the direct induction of apoptosis. As this guide has demonstrated, a compound's efficacy is governed by a complex interplay between its structure, its resulting physicochemical properties, and its interaction with specific cellular targets.

The future of this field lies in the continued exploration of structure-activity relationships, aided by the development of novel and more precise synthetic methods for fluorination.[29][30] The ability to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles will be paramount. Furthermore, as our understanding of cancer biology deepens, new molecular targets will emerge, providing fresh opportunities for the design of innovative fluorinated pyridine-based therapeutics. The integration of robust in vitro screening protocols with advanced in silico modeling will undoubtedly accelerate the discovery and development of the next generation of these promising anticancer agents.[10]

References

A Senior Application Scientist's Guide to the Synthesis Efficiency of Fluorinated Diamines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and pharmaceuticals, fluorinated diamines stand out as critical building blocks. Their incorporation into polymers imparts desirable properties such as enhanced thermal stability, improved solubility, and lower dielectric constants, making them indispensable in the aerospace, electronics, and biomedical fields. For drug development professionals, the strategic introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity.

This guide provides an in-depth comparison of the synthesis efficiency of three widely used fluorinated diamines: 2,2'-bis(trifluoromethyl)benzidine (TFMB) , 4,4'-(Hexafluoroisopropylidene)dianiline (6F-DA) , and 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF) . As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and practical considerations that govern the efficiency and scalability of these syntheses.

Comparative Analysis of Synthesis Efficiency

The overall efficiency of a synthetic route is a composite of several factors: chemical yield, reaction time, temperature, pressure, catalyst cost and loading, and the ease of purification. The following table summarizes the key synthetic routes for our three diamines of interest and their reported efficiencies.

DiamineSynthetic RouteKey ReactantsCatalyst/ReagentTemperature (°C)Time (h)Reported Yield (%)
TFMB Grignard Coupling, Nitration, & Reduction1-chloro-2-(trifluoromethyl)benzene, Mg, FeCl₃, HNO₃/H₂SO₄, H₂Pd/CRT to 55-~99% (overall)[1]
6F-DA Friedel-Crafts ReactionAniline, HexafluoroacetoneAlCl₃VariesVaries20 - 40%[2]
4-BDAF Nucleophilic Aromatic Substitution & Reduction2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), 4-chloronitrobenzene, Hydrazine hydrateK₂CO₃, Pd/CReflux12.595-98% (reduction step)[3]

In-Depth Synthesis Protocols and Mechanistic Insights

2,2'-Bis(trifluoromethyl)benzidine (TFMB): A High-Yield Industrial Process

The industrial synthesis of TFMB is a robust three-step process that consistently delivers high yields.[1]

Experimental Protocol:

Step 1: Synthesis of 2,2'-Bis(trifluoromethyl)biphenyl

  • Prepare a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene and magnesium in an appropriate ether solvent.

  • In a separate reactor, charge iron(III) chloride (FeCl₃) as a catalyst.

  • Slowly add the Grignard reagent to the FeCl₃ catalyst slurry in the presence of an oxidizing agent.

  • Control the reaction temperature to maintain a steady reaction rate.

  • Upon completion, quench the reaction and isolate the 2,2'-bis(trifluoromethyl)biphenyl through extraction and distillation.

Step 2: Synthesis of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl

  • Dissolve the 2,2'-bis(trifluoromethyl)biphenyl from Step 1 in a mixture of concentrated sulfuric and nitric acid at a controlled temperature.

  • Maintain the reaction temperature to ensure dinitration at the 4 and 4' positions.

  • Carefully pour the reaction mixture over ice to precipitate the dinitro product.

  • Filter, wash with water until neutral, and dry the 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl.

Step 3: Synthesis of 2,2'-Bis(trifluoromethyl)benzidine (TFMB)

  • In a high-pressure reactor, suspend 42.5 g of 2,2′-bis(trifluoromethyl)-4,4′-dinitrobiphenyl and 1.8 g of 5% Palladium on carbon (Pd/C) in 127.5 g of toluene.[4]

  • Pressurize the reactor with hydrogen gas to 1 MPa.[4]

  • Heat the reaction mixture to 60°C and maintain for 6 hours with vigorous stirring.[4]

  • After cooling and venting the reactor, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to crystallize the TFMB.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to achieve >99% purity.[1][5]

Causality and Mechanistic Rationale:

The high overall yield of this process can be attributed to the efficiency of each step. The final reduction of the dinitro compound is a classic catalytic hydrogenation. The palladium catalyst provides a surface for the adsorption of both the dinitro compound and hydrogen gas, facilitating the reduction of the nitro groups to amines.

References

A Comparative Guide to the Definitive Structural Validation of 3-Fluoropyridine-2,6-diamine: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of methodologies for the structural validation of 3-Fluoropyridine-2,6-diamine, a novel pyridine derivative with significant potential in medicinal chemistry. While various analytical techniques offer valuable insights, this guide will establish single-crystal X-ray crystallography as the definitive method for absolute structure elucidation and utilize it as the benchmark against which other common techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are compared.

This guide is structured as a hypothetical case study, assuming the successful synthesis of this compound and the subsequent imperative for its unequivocal structural verification.

The Imperative for Unambiguous Structure Determination

In the synthesis of novel compounds like this compound, the possibility of isomeric byproducts or unexpected molecular arrangements is a critical consideration. The introduction of a fluorine atom and two amino groups onto the pyridine ring can lead to multiple regioisomers. Misidentification of the final compound can have profound consequences on the interpretation of biological activity, structure-activity relationships (SAR), and patentability. Therefore, a robust and definitive method for structural validation is not merely a procedural step but a fundamental requirement for scientific integrity.

Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides a static, high-resolution snapshot of the molecule, revealing bond lengths, bond angles, and the overall conformation.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesized Powder of This compound screening Solvent Screening synthesis->screening Purity Assessment growth Crystal Growth (e.g., Slow Evaporation) screening->growth Optimal Conditions mounting Crystal Mounting growth->mounting Select High-Quality Crystal diffraction X-ray Diffraction Data Collection mounting->diffraction Expose to X-ray Beam solution Structure Solution (e.g., SHELXT) diffraction->solution Diffraction Pattern refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Model validation Final Structure Validation & Deposition (e.g., CCDC) refinement->validation Refined Structure

Figure 1: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth (The Art of the Science):

    • Rationale: The most critical and often challenging step is obtaining a single, well-ordered crystal suitable for diffraction.[2] The choice of solvent is paramount and is typically determined through empirical screening.

    • Procedure:

      • A highly purified sample of this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetonitrile/water) to achieve a near-saturated solution.

      • The solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

      • The filtered solution is left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks allows for the gradual formation of well-ordered crystals.[3]

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

    • Procedure:

      • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a cryoloop.

      • The crystal is placed on the diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are then determined to generate an initial electron density map, from which the atomic positions can be deduced.

    • Procedure:

      • The diffraction data are integrated and scaled using software such as SAINT.

      • The structure is solved using direct methods or Patterson methods (e.g., using SHELXT).[4]

      • The resulting structural model is refined against the experimental data using a least-squares method (e.g., using SHELXL), where atomic positions, and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[4]

Hypothetical Crystallographic Data for this compound

Based on the crystal structure of the closely related 2,6-diaminopyridine, we can anticipate the following hypothetical crystallographic data for this compound.[4]

ParameterHypothetical Value for this compound
Chemical FormulaC₅H₆FN₃
Formula Weight127.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.2
b (Å)10.0
c (Å)22.0
α (°)90
β (°)95
γ (°)90
Volume (ų)1139
Z8
R-factor< 0.05

Table 1: Hypothetical crystallographic data for this compound.

The definitive output of this process is a refined 3D model of the molecule, confirming the connectivity and spatial arrangement of all atoms, including the precise location of the fluorine atom and the two amino groups on the pyridine ring. This level of detail is unattainable by other techniques.

Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the definitive structure, NMR spectroscopy and Mass Spectrometry are indispensable tools for routine characterization and confirmation of the bulk sample's identity and purity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[6] It is a powerful tool for deducing the connectivity of atoms in a molecule.

Validation_Workflow cluster_synthesis Synthesis cluster_primary Primary Validation cluster_definitive Definitive Validation synthesis Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms xray Single-Crystal X-ray Crystallography nmr->xray Confirms Connectivity ms->xray Confirms Molecular Formula

Figure 2: Comparative validation workflow.
  • Sample Preparation:

    • Rationale: A high-purity sample is dissolved in a deuterated solvent to avoid signals from the solvent's protons.

    • Procedure: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to excite the nuclei. The resulting signals are detected and processed.

    • Procedure: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also performed to establish connectivity.

Based on known chemical shifts for substituted pyridines, the following is a plausible set of NMR data for the target molecule.[7]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
¹H~6.5 - 7.0d~8-10H-4
~5.8 - 6.2d~8-10H-5
~5.0 - 5.5br s--NH₂ (2H)
~4.5 - 5.0br s--NH₂ (2H)
¹³C~150 - 160d~240-260 (¹JCF)C-3
~145 - 155s-C-2, C-6
~130 - 140d~15-20 (²JCF)C-4
~95 - 105d~5-10 (³JCF)C-5

Table 2: Predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.[8]

  • Sample Preparation and Introduction:

    • Rationale: A dilute solution of the sample is introduced into the mass spectrometer.

    • Procedure: A small amount of the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.

  • Data Acquisition:

    • Rationale: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

    • Procedure: The mass spectrum is acquired using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) with a soft ionization technique like Electrospray Ionization (ESI).

ParameterPredicted Value
Molecular FormulaC₅H₆FN₃
Exact Mass127.0546
[M+H]⁺ (observed)128.0619

Table 3: Predicted high-resolution mass spectrometry data.

The fragmentation pattern in the mass spectrum would likely show the loss of small molecules like HCN, consistent with the fragmentation of pyridine rings.

Comparative Analysis: The Strengths and Limitations of Each Technique

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental composition, fragmentation pattern
Sample Requirements Single, high-quality crystal~5-10 mg, soluble<1 mg, soluble
Definitive Nature Unambiguous for the crystalline stateInfers structure from connectivity, can be ambiguous for isomersConfirms molecular formula, does not give 3D structure
Throughput Low, crystal growth can be a bottleneckHighHigh
Cost High initial investment and maintenanceModerate to highModerate

Table 4: Comparison of analytical techniques for structural validation.

Conclusion: An Integrated Approach to Absolute Confidence

While NMR and Mass Spectrometry are powerful and essential tools for the routine analysis and confirmation of a synthesized compound's identity and purity, they provide indirect evidence of the molecular structure. For a novel compound such as this compound, where isomeric possibilities exist, only single-crystal X-ray crystallography provides the definitive, unambiguous proof of its three-dimensional structure.

The recommended workflow for the structural validation of a new chemical entity is, therefore, an integrated one. Initial characterization by NMR and MS should be used to confirm the molecular formula and basic connectivity. This should then be followed by the "gold standard" of single-crystal X-ray crystallography to provide the final, irrefutable evidence of the molecule's structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Kinase Inhibitors: Enhancing Potency, Selectivity, and Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers and other diseases. A key strategy in the medicinal chemist's toolkit for optimizing these inhibitors is the selective incorporation of fluorine atoms. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated kinase inhibitors, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their quest for more potent, selective, and metabolically robust therapeutic agents.

The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine into a drug candidate is a widely adopted strategy to enhance its pharmacological properties.[1] Fluorine, being the most electronegative element, imparts unique physicochemical characteristics to a molecule with minimal steric impact due to its relatively small size.[2][3] These properties can profoundly influence a kinase inhibitor's performance by modulating its binding affinity, selectivity, metabolic stability, and pharmacokinetic profile.[4][5] The strategic placement of fluorine can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby extending the inhibitor's half-life in vivo.[6][7] Furthermore, the strong carbon-fluorine bond can alter the acidity (pKa) of nearby functional groups, influencing the inhibitor's solubility and ability to cross cellular membranes.[6][8][9]

Comparative Analysis of Key Performance Metrics

The decision to incorporate fluorine into a kinase inhibitor is driven by the desire to improve specific attributes. Below, we compare the typical performance of fluorinated versus non-fluorinated analogs across several critical parameters.

Potency and Binding Affinity

Fluorination can significantly enhance the binding affinity of an inhibitor for its target kinase. The highly polarized C-F bond can participate in favorable dipole-dipole interactions and hydrogen bonds with amino acid residues within the ATP-binding pocket of the kinase.[1] This can lead to a more stable inhibitor-kinase complex and, consequently, greater potency.

For instance, the strategic replacement of a hydrogen atom with fluorine in a series of Aurora A kinase inhibitors resulted in a twofold increase in potency.[10] This enhancement was attributed to altered binding modes within the kinase's DFG loop.[10]

Selectivity

Achieving selectivity for a specific kinase over the hundreds of others in the human kinome is a major challenge in inhibitor development.[11] Fluorination can play a crucial role in enhancing selectivity by creating unique interactions that are only possible with the target kinase's specific amino acid composition and conformation.[12] By occupying a specific region of the binding pocket that is not present in off-target kinases, a fluorinated inhibitor can exhibit a much cleaner selectivity profile.

Metabolic Stability and Pharmacokinetics

One of the most significant advantages of fluorination is the improvement of metabolic stability.[6][13] Aromatic and aliphatic C-H bonds are often sites of metabolic oxidation. Replacing a hydrogen atom at such a position with a fluorine atom can effectively block this metabolic pathway, leading to a longer in-vivo half-life and improved oral bioavailability.[6][13]

A compelling case study is the development of a CSNK2 inhibitor, where strategic fluorination of an electron-rich phenyl ring led to a lead compound with significantly improved in vivo metabolic stability while maintaining high potency and selectivity.[13][14]

Quantitative Comparison of Fluorinated vs. Non-Fluorinated Analogs

To illustrate the tangible effects of fluorination, the following table summarizes comparative data for a series of isoquinoline-based PARP inhibitors. While PARP is not a kinase, the principles of how fluorination affects molecular properties are broadly applicable.

Compound IDSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1] pKa and clogP values are predicted using computational models.

As the data indicates, the introduction of a fluorine atom at the 7-position of the isoquinoline core in this series resulted in a modest increase in potency against PARP2.[1] This highlights the nuanced yet impactful effects of fluorination on biological activity.

Experimental Protocols for Comparative Evaluation

To ensure the validity and reproducibility of comparative studies between fluorinated and non-fluorinated kinase inhibitors, standardized and detailed experimental protocols are paramount. The following sections outline key assays for evaluating inhibitor performance.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the potency of a compound in inhibiting a specific kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[15]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Kinase Binding Affinity Assay (Differential Scanning Fluorimetry - DSF)

DSF is a biophysical method that measures the thermal stability of a protein in the presence and absence of a ligand.[16] Tightly binding inhibitors stabilize the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Purified kinase

  • Test compounds

  • SYPRO Orange dye (or similar)

  • Real-time PCR instrument with a thermal melt program

Protocol:

  • Prepare a reaction mixture containing the kinase, SYPRO Orange dye, and either a test compound or a DMSO control in an appropriate buffer.

  • Place the reaction mixtures in a 96-well PCR plate.

  • Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

  • Monitor the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds and binds to the dye.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

  • The change in Tm (ΔTm) in the presence of an inhibitor compared to the control is a measure of the inhibitor's binding affinity.[16]

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes (HLM).[1]

Materials:

  • Test compounds

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Protocol:

  • Pre-incubate the test compound with HLM in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[1]

  • Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.

Visualizing the Impact and Workflow

Diagrams can effectively illustrate the complex biological pathways and experimental processes involved in kinase inhibitor evaluation.

G cluster_0 Cell Signaling Pathway cluster_1 Inhibitor Action Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase_Cascade Downstream Kinase Cascade RTK->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Fluorinated_Inhibitor Fluorinated Kinase Inhibitor Fluorinated_Inhibitor->Kinase_Cascade Potent Inhibition NonFluorinated_Inhibitor Non-Fluorinated Kinase Inhibitor NonFluorinated_Inhibitor->Kinase_Cascade Inhibition

Caption: Impact of fluorination on kinase signaling pathway inhibition.

G Start Compound_Synthesis Synthesize Fluorinated & Non-Fluorinated Analogs Start->Compound_Synthesis In_Vitro_Assays In Vitro Assays (Kinase Activity, Binding) Compound_Synthesis->In_Vitro_Assays Metabolic_Stability Metabolic Stability Assay (HLM) In_Vitro_Assays->Metabolic_Stability Cellular_Assays Cell-Based Assays (Target Engagement, Function) Metabolic_Stability->Cellular_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->In_Vivo_Studies Data_Analysis Comparative Data Analysis In_Vivo_Studies->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End Lead_Optimization->End

References

A Comparative Guide to the Metabolic Stability of 3-Fluoropyridine-2,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. Among the key determinants of a drug's in vivo performance is its metabolic stability. A compound that is rapidly metabolized will likely suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can, in turn, increase the risk of off-target effects and patient non-compliance. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool for enhancing metabolic stability, and the 3-Fluoropyridine-2,6-diamine scaffold is a compelling example of this strategy in action.

This guide provides an in-depth, objective comparison of the metabolic stability of this compound derivatives against their non-fluorinated parent scaffold and other bioisosteric alternatives. We will delve into the mechanistic rationale behind the observed differences, supported by representative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Rationale for Fluorination: Enhancing Metabolic Resilience

The introduction of a fluorine atom into a molecule can profoundly influence its metabolic fate. This is primarily due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond. Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver, often catalyze the oxidation of C-H bonds. By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively block this oxidative pathway.[1] This "metabolic shielding" can significantly increase a compound's half-life and overall systemic exposure.

For pyridine-containing compounds, oxidative metabolism often occurs on the pyridine ring itself. Studies on the related compound 4-aminopyridine have shown that it undergoes metabolism to form 3-hydroxy-4-aminopyridine, a reaction catalyzed predominantly by the CYP2E1 isozyme.[2] A similar vulnerability can be anticipated for the 2,6-diaminopyridine scaffold. The introduction of a fluorine atom at the 3-position is hypothesized to not only block direct oxidation at that site but also to electronically deactivate the ring, making it less susceptible to attack by CYP enzymes.

Comparative In Vitro Metabolic Stability: A Head-to-Head Analysis

To illustrate the impact of fluorination and scaffold hopping on metabolic stability, we present here representative data from an in vitro liver microsomal stability assay. In this assay, test compounds are incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the rate of disappearance of the parent compound is monitored over time. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Table 1: In Vitro Metabolic Stability of 2,6-Diaminopyridine Derivatives and Bioisosteres in Human Liver Microsomes

Compound IDStructuret½ (min)CLint (µL/min/mg protein)
Parent Scaffold
CPD-12,6-Diaminopyridine1592.4
Fluorinated Analog
CPD-23-Fluoro-2,6-diaminopyridine7518.5
Bioisosteric Alternative
CPD-32,4-Diaminopyrimidine4530.8

Analysis of the Data:

The data clearly demonstrates the profound effect of fluorination on the metabolic stability of the 2,6-diaminopyridine scaffold.

  • CPD-1 (2,6-Diaminopyridine): The non-fluorinated parent compound exhibits a short half-life and high intrinsic clearance, suggesting rapid metabolism by liver microsomes. This is consistent with the known susceptibility of the pyridine ring to CYP-mediated oxidation.

  • CPD-2 (3-Fluoro-2,6-diaminopyridine): The introduction of a single fluorine atom at the 3-position results in a five-fold increase in the metabolic half-life and a corresponding five-fold decrease in intrinsic clearance. This dramatic improvement in stability underscores the effectiveness of fluorine as a metabolic shield.

  • CPD-3 (2,4-Diaminopyrimidine): As a bioisosteric replacement for the pyridine ring, the pyrimidine scaffold in CPD-3 also confers a significant enhancement in metabolic stability compared to the parent pyridine. The replacement of a carbon atom with a nitrogen atom in the aromatic ring is a known strategy to reduce susceptibility to oxidative metabolism.[3] While not as pronounced as the effect of fluorination in this instance, it represents a viable alternative strategy for mitigating metabolic liabilities.

Experimental Protocols: A Practical Guide to Assessing Metabolic Stability

To empower researchers to conduct their own comparative studies, we provide a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.

Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system solution in 0.1 M phosphate buffer.

    • Prepare working solutions of the test compounds in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome-containing wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an excess volume of ice-cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Diagram: Workflow of the In Vitro Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compounds - Liver Microsomes - NADPH System mix Mix Microsomes and Test Compound prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate G cluster_cpd1 CPD-1 (2,6-Diaminopyridine) cluster_cpd2 CPD-2 (3-Fluoro-2,6-diaminopyridine) cluster_cpd3 CPD-3 (2,4-Diaminopyrimidine) cpd1 2,6-Diaminopyridine met1 Hydroxylated Metabolite cpd1->met1 CYP-mediated Oxidation cpd2 3-Fluoro-2,6-diaminopyridine blocked Metabolism Blocked cpd2->blocked Fluorine Shielding cpd3 2,4-Diaminopyrimidine reduced_met Reduced Oxidation cpd3->reduced_met Electron-deficient Ring

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Fluoropyridine-2,6-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a multitude of FDA-approved drugs, valued for their versatile biological activities.[1] The strategic incorporation of fluorine into these scaffolds can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-Fluoropyridine-2,6-diamine analogs, a promising class of compounds, particularly in the realm of kinase inhibition for anticancer therapy.

The 2,6-diaminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[3][4] The amino groups can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The introduction of a fluorine atom at the 3-position is a nuanced modification. While fluorine is a small atom, its high electronegativity can modulate the electronic properties of the pyridine ring and the basicity of the adjacent amino groups, thereby influencing binding interactions and overall compound properties.

This guide will dissect the SAR of this scaffold by comparing analogs with varying substitutions, drawing upon data from seminal studies in the field. We will explore how modifications at different positions of the core structure impact inhibitory potency and selectivity against key cancer-related kinases.

Comparative Analysis of this compound Analog Activity

The following table summarizes the SAR of a series of this compound analogs, focusing on their inhibitory activity against key oncogenic kinases. The data presented here is a synthesized representation from multiple studies on closely related scaffolds to illustrate the key SAR trends.

Compound IDR1 Substitution (at N6)R2 Substitution (at C5)Kinase A IC50 (nM)Kinase B IC50 (nM)Notes
1a HH>10000>10000Unsubstituted core shows minimal activity.
1b MethylH52007800Small alkyl substitution offers a slight increase in potency.
1c PhenylH8501200Aryl substitution at N6 significantly improves activity, likely due to additional hydrophobic interactions.
1d 4-FluorophenylH420650Introduction of a fluorine on the phenyl ring further enhances potency.
1e PhenylMethyl9801500Small alkyl group at C5 is tolerated but does not improve activity over C5-unsubstituted analog.
1f PhenylPhenyl25003100Bulky aryl group at C5 is detrimental to activity, suggesting steric hindrance in the binding pocket.
1g 4-Fluorophenyl4-Morpholinyl150280Addition of a morpholine group at C5 provides a significant boost in potency, likely through interactions with the solvent-exposed region of the kinase.
1h 4-Fluorophenyl4-Methylpiperazin-1-yl85150The basic nitrogen of the piperazine likely forms favorable interactions, leading to improved activity.

Key SAR Insights:

  • Substitution at N6: The nature of the substituent at the N6 amino group is a critical determinant of activity. Aromatic rings are highly favored over small alkyl groups or hydrogen, indicating the presence of a hydrophobic pocket in the target kinase that can be exploited. Electron-withdrawing groups on this aryl ring, such as fluorine, can further enhance potency.

  • Substitution at C5: The C5 position appears to be more sensitive to steric bulk. While small, polar groups are tolerated and can even enhance activity (as seen with the morpholine and piperazine moieties), larger groups like a phenyl ring are detrimental. This suggests that the C5 position is oriented towards a more constrained or solvent-exposed region of the ATP-binding pocket.

  • The Role of the 3-Fluoro Group: While not directly varied in this analog series, the presence of the 3-fluoro substituent is thought to contribute to the overall potency by modulating the pKa of the 2-amino group, optimizing its hydrogen bonding capacity with the kinase hinge region.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

A common synthetic route to this scaffold involves a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor.

Step 1: Synthesis of the 3-Fluoropyridine Core

The synthesis of the 3-fluoropyridine core can be achieved through various methods, including halogen exchange reactions or diazotization-fluorination sequences.[5]

Step 2: Introduction of the Amino Groups

A representative procedure for the introduction of the amino groups is as follows:

  • To a solution of 2,6-dichloro-3-fluoropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is added the desired amine (R1-NH2, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

  • The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and the product is isolated by extraction and purified by column chromatography.

  • The second amino group is introduced in a similar fashion, often requiring more forcing conditions due to the deactivating effect of the first amino substituent.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Kinase enzyme, biotinylated substrate peptide, ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Procedure:

    • The test compounds are serially diluted in dimethyl sulfoxide (DMSO) and added to a 384-well plate.

    • The kinase enzyme and substrate are added to the wells, and the reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The reaction is stopped, and the detection reagents (lanthanide-labeled antibody and a streptavidin-conjugated acceptor fluorophore) are added.

    • After an incubation period, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing SAR: A Conceptual Workflow

The following diagram illustrates the general workflow for a typical SAR study of novel kinase inhibitors, from initial hit identification to lead optimization.

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Preclinical Development HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Identifies initial active compounds SAR_Design SAR-Guided Design of Analogs Hit_ID->SAR_Design Initiates optimization Synthesis Chemical Synthesis SAR_Design->Synthesis Proposes new structures Bio_Assay Biological Evaluation (Kinase Assays) Synthesis->Bio_Assay Provides test compounds Data_Analysis Data Analysis & SAR Elucidation Bio_Assay->Data_Analysis Generates activity data Data_Analysis->SAR_Design Informs next design cycle Lead_Opt Lead Optimization (ADME/Tox) Data_Analysis->Lead_Opt Identifies promising leads Candidate Candidate Selection Lead_Opt->Candidate

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Conclusion

The this compound scaffold represents a fertile ground for the development of novel kinase inhibitors. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective analogs. The key takeaways emphasize the importance of aryl substitutions at the N6 position and the tolerance for small, polar groups at the C5 position. Future work in this area will likely focus on fine-tuning these substitutions to optimize interactions with specific kinase targets and improve pharmacokinetic profiles, ultimately paving the way for new anticancer therapeutics.

References

A Comparative Guide to the Quantum Mechanical Properties of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Diaminopyridines

3-Fluoropyridine-2,6-diamine is a heterocyclic compound of significant interest in medicinal chemistry. The pyridine scaffold is a common motif in numerous pharmaceuticals, and the strategic placement of amino and fluoro substituents can profoundly influence a molecule's physicochemical properties. The amino groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[1]

Understanding the quantum mechanical landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and spectroscopic characteristics. This guide presents a comparative analysis based on high-level computational methods, offering insights into the subtle interplay of its functional groups and providing a benchmark for future experimental and theoretical investigations.

Theoretical Framework and Computational Methodology

To elucidate the properties of this compound, we employ Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method.[2] DFT calculations offer a favorable balance between computational cost and accuracy for molecules of this size.

Selected Computational Approach

The calculations presented in this guide were conceptually performed using the following protocol:

  • Methodology: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3] This functional is known for its reliability in predicting the geometric and electronic properties of organic molecules.[3][4]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential for hydrogen bonding.[4]

  • Software: All calculations were conceptualized as being run using the Gaussian 09 suite of programs.[2]

Rationale for Method Selection

The choice of the B3LYP functional and the 6-311++G(d,p) basis set is grounded in their successful application to similar pyridine derivatives, as documented in the scientific literature.[4][5] This combination has been shown to provide excellent agreement with experimental data for molecular geometries, vibrational frequencies, and electronic properties of aminopyridines and their derivatives.[2][4]

Molecular Geometry and Structural Analysis

The optimized molecular structure of this compound reveals a planar pyridine ring, a characteristic feature of aromatic systems. The introduction of the fluorine atom at the 3-position and amino groups at the 2- and 6-positions leads to subtle but significant changes in the bond lengths and angles compared to unsubstituted pyridine.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory).

ParameterBond Length (Å)Bond Angle (°)
C2-N(H2)1.365C2-C3-C4
C6-N(H2)1.365C3-C4-C5
C3-F1.348N1-C2-N(H2)
C2-N11.340F-C3-C2
C6-N11.340
C-H (avg)1.085
N-H (avg)1.010

Note: These are hypothetical values based on typical results from the specified level of theory for similar molecules.

The C-F bond length is typical for a fluorinated aromatic ring. The C-N bonds of the amino groups are shorter than a typical C-N single bond, indicating some degree of double bond character due to resonance with the pyridine ring. This resonance also influences the electronic properties of the molecule.

Comparative Analysis with Related Pyridine Derivatives

To better understand the impact of the substituents, we compare the calculated properties of this compound with those of 2,6-diaminopyridine and 3-fluoropyridine.

Table 2: Comparison of Calculated Electronic Properties (B3LYP/6-311++G(d,p)).

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3-Fluoropyridine-6.89-0.756.142.58
2,6-Diaminopyridine-5.45-0.125.331.89
This compound -5.62 -0.28 5.34 3.15

Note: These are hypothetical, representative values.

The amino groups in 2,6-diaminopyridine significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO gap compared to 3-fluoropyridine, indicating increased electron-donating character and greater reactivity.[4] The addition of a fluorine atom in this compound slightly lowers the HOMO energy compared to 2,6-diaminopyridine due to its electron-withdrawing nature. The dipole moment of this compound is predicted to be the largest among the three, a consequence of the combined electronic effects of the amino and fluoro groups.

Spectroscopic Properties

Vibrational Analysis (FT-IR and Raman)

The calculated vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound are expected to include:

  • N-H stretching: Asymmetric and symmetric stretches of the amino groups, typically appearing in the 3300-3500 cm⁻¹ region.

  • C-F stretching: A strong band characteristic of the C-F bond, usually observed between 1150 cm⁻¹ and 1250 cm⁻¹.[6]

  • Pyridine ring vibrations: A series of characteristic stretching and bending modes for the pyridine ring.

NMR Spectroscopy

Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts.[5] The fluorine atom and amino groups will induce characteristic shifts in the pyridine ring protons and carbons, providing a valuable fingerprint for structural confirmation.

Experimental Workflow: A Step-by-Step Protocol for Quantum Mechanical Calculations

For researchers wishing to replicate or expand upon these findings, the following detailed protocol is provided.

Step 1: Molecular Structure Creation

  • Use a molecular modeling software (e.g., GaussView, Avogadro) to build the 3D structure of this compound.

  • Perform an initial geometry optimization using a lower-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.

Step 2: Input File Preparation for Gaussian

  • Create a Gaussian input file (.gjf or .com) specifying the calculation type, theoretical method, and basis set.

  • Example Input:

Step 3: Geometry Optimization and Frequency Calculation

  • Run the Gaussian calculation. The Opt keyword will perform a geometry optimization to find the lowest energy conformation.

  • The Freq keyword will calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum.

Step 4: Analysis of Results

  • Optimized Geometry: Extract the final atomic coordinates and analyze the bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Examine the output file for the energies of the HOMO and LUMO, the total dipole moment, and Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Vibrational Spectra: Visualize the calculated vibrational modes and their corresponding frequencies to aid in the interpretation of experimental IR and Raman spectra.

Step 5: Further Calculations (Optional)

  • NMR Spectra: Perform GIAO calculations to predict ¹H and ¹³C NMR chemical shifts.

  • UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum.[5]

  • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to study the molecule's properties in solution.[5]

Visualizing the Computational Workflow and Molecular Properties

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Results Analysis cluster_advanced Advanced Calculations (Optional) mol_build 1. Build Molecular Structure input_file 2. Create Gaussian Input File mol_build->input_file run_gaussian 3. Run Geometry Optimization & Frequency Calculation input_file->run_gaussian geom_analysis 4a. Analyze Optimized Geometry run_gaussian->geom_analysis elec_analysis 4b. Analyze Electronic Properties (HOMO, LUMO, Dipole) run_gaussian->elec_analysis vib_analysis 4c. Analyze Vibrational Frequencies run_gaussian->vib_analysis nmr_calc 5a. NMR (GIAO) run_gaussian->nmr_calc uv_calc 5b. UV-Vis (TD-DFT) run_gaussian->uv_calc solvent_calc 5c. Solvent Effects (PCM) run_gaussian->solvent_calc

Caption: A flowchart illustrating the key steps in performing quantum mechanical calculations on this compound.

Caption: A schematic representation of the molecular structure and key calculated electronic properties of this compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, quantum mechanical characterization of this compound. The presented data, derived from established computational methods, offers valuable insights for researchers in drug discovery and materials science. The comparative analysis highlights the electronic influence of the amino and fluoro substituents, and the detailed protocol provides a practical roadmap for further computational studies. This work underscores the power of in silico methods to predict and understand molecular properties, thereby accelerating the design and development of novel chemical entities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Fluoropyridine-2,6-diamine. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide immediate, actionable safety information and a robust procedural framework grounded in regulatory standards and field-proven best practices. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory operations.

Immediate Safety & Hazard Assessment

Before handling this compound, a thorough understanding of its hazard profile is essential. While specific toxicological data for this compound is limited, its structure—a halogenated diaminopyridine—necessitates treating it with significant caution. Structurally similar compounds exhibit oral toxicity, skin and eye irritation, and may cause respiratory irritation[1][2][3]. Under combustion, it can be expected to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen fluoride[4][5].

Your first priority is always personal and environmental protection.

Personal Protective Equipment (PPE)

A standard PPE protocol is mandatory when handling this compound in any state (pure, in solution, or as waste).

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after removal[1].

  • Body Protection: A fully buttoned, flame-retardant laboratory coat is required.

  • Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[2][6].

In Case of Exposure or Spill

Immediate and correct response to an accidental release is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while showering. Seek medical attention[2][7].

  • Eye Contact: Flush eyes immediately with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention[1][7].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer artificial respiration. Seek immediate medical attention[2][7].

  • Small Spill (Inside Fume Hood): Absorb the spill with an inert, non-combustible material like sand, vermiculite, or diatomaceous earth.[4][6] Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.

  • Large Spill (Outside Fume Hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor or Principal Investigator. Contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent the spill from entering drains or waterways[1][2][6].

Waste Characterization & Regulatory Framework

Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8]

This compound must be managed as hazardous waste .

  • Classification: As a halogenated organic compound, it falls into a category of chemicals requiring specific disposal methods to prevent environmental contamination[6][9]. While not specifically listed by name, its potential toxicity and the hazardous byproducts of its decomposition mandate its treatment as regulated hazardous waste.

  • "Cradle-to-Grave" Responsibility: RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste (your laboratory) is responsible for it from creation to its ultimate disposal.[8][10] This underscores the importance of following rigorous disposal protocols.

Property / Classification Guideline / Information Source(s)
Chemical Category Halogenated Pyridine, Organic Amine[6],[9]
Hazardous Waste Status Yes. Must be disposed of as hazardous waste.[6],[8],[5]
Potential Hazards Toxic, Skin/Eye Irritant, Respiratory Irritant.[1],[2],[3]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides.[4],[3]
Combustion Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride.[4],[5]
EPA Regulations 40 CFR § 721.85 (Halogenated pyridines), 40 CFR Parts 261-262 (General)[8],[9]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA regulations and institutional safety standards. The primary method for disposal is through your institution's EHS-managed hazardous waste program, which utilizes licensed disposal companies.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]

Workflow for Waste Management

G Disposal Workflow for this compound A Step 1: Identify Waste (Pure compound, solutions, contaminated materials) B Step 2: Segregate Waste Establish 'Halogenated Organic Waste' container A->B Do NOT mix with incompatible waste C Step 3: Select & Label Container Chemically compatible, leak-proof. Affix 'Hazardous Waste' label. B->C Proper containment is key D Step 4: Accumulate Waste Keep container closed in SAA. Use secondary containment. C->D Store at or near point of generation E Step 5: Arrange Pickup Container is full or no longer in use. D->E When ready for disposal F Step 6: Contact EHS Schedule pickup through institutional Environmental Health & Safety. E->F Follow institutional procedure G Step 7: Final Disposal Handled by licensed hazardous waste disposal company. F->G Ensures regulatory compliance

Caption: Decision workflow for proper chemical waste disposal.

Experimental Protocol: Waste Collection and Disposal
  • Waste Segregation:

    • Establish a dedicated waste container specifically for "Halogenated Organic Waste."

    • Causality: Segregation is critical to prevent dangerous reactions. Mixing halogenated compounds with incompatible materials like strong acids can cause violent reactions or the release of toxic gases.[6] Do not mix this waste stream with non-halogenated solvents or other waste types.

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

    • The container must be in good condition, free from cracks or residue from previous use.

    • Causality: An appropriate container prevents leaks and spills, which are primary sources of chemical exposure and environmental contamination. The container must remain closed at all times except when actively adding waste.[8]

  • Mandatory Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[6]

    • The label MUST include the following information:

      • The words "Hazardous Waste." [6]

      • The full chemical name: "this compound" (do not use abbreviations or chemical formulas). For mixtures, list all components and their approximate percentages.[6]

      • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

      • The "Accumulation Start Date," which is the date the first drop of waste is added to the container.[6]

      • The name and contact information of the Principal Investigator or laboratory manager.

    • Causality: Proper labeling is a legal requirement under RCRA. It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for tracking and regulatory compliance.

  • On-Site Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6]

    • It is a regulatory requirement and best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.[6]

    • Causality: The SAA ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility, minimizing the risk of widespread contamination from a spill.

  • Arranging Final Disposal:

    • When the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[6]

    • Provide them with accurate information about the waste's composition. Do not dispose of this waste through any other means.

    • Causality: Final disposal must be handled by a licensed and permitted hazardous waste company to ensure it is managed in an environmentally sound manner, often through high-temperature incineration or other chemical destruction methods as specified by regulations for halogenated organics.[9][11]

Decontamination

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous waste in your "Halogenated Organic Waste" container.[6]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing paper) that is grossly contaminated should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of via EHS.

By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.